Product packaging for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one(Cat. No.:CAS No. 63617-45-8)

2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Cat. No.: B079474
CAS No.: 63617-45-8
M. Wt: 250.25 g/mol
InChI Key: BUMXQZXHVHRHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one (CAS 63617-45-8) is a six-membered heterocyclic compound of significant value in synthetic organic chemistry and materials science. It serves as a critical precursor in the construction of complex polycyclic aromatic hydrocarbons (PAHs), notably 9,10-diarylhetanthracenes, through sequential aryne Diels-Alder/retro-Diels-Alder reactions . This reactivity enables the incorporation of diverse aromatic motifs, such as indole, naphthalene, and pyran, into larger molecular architectures, highlighting its utility as a versatile synthetic building block . The compound is efficiently synthesized via a two-step procedure starting from benzohydrazide and benzoylformic acid in water, followed by a cyclization in THF mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl), achieving an excellent overall yield of 94% under optimized conditions . Beyond its synthetic applications, the oxadiazinone core is associated with a range of biological activities. Research indicates that compounds containing this moiety exhibit potent antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . This makes them promising candidates for the development of new antimicrobial agents in response to rising antibiotic resistance. Furthermore, studies have suggested that oxadiazine derivatives can induce apoptosis in cancer cells by disrupting cellular functions and activating caspase-dependent pathways, positioning them as potential lead compounds in anticancer drug discovery . Some derivatives have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate for scaffold diversification in medicinal chemistry and as a fundamental building block in the synthesis of advanced organic materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O2 B079474 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one CAS No. 63617-45-8

Properties

CAS No.

63617-45-8

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

2,5-diphenyl-1,3,4-oxadiazin-6-one

InChI

InChI=1S/C15H10N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10H

InChI Key

BUMXQZXHVHRHEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3

Other CAS No.

63617-45-8

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Core Chemical Properties

The chemical properties of 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones are influenced by the nature of the aryl substituents at the 2 and 5 positions. The core structure possesses a molecular formula of C₁₅H₁₀N₂O₂ and a molecular weight of approximately 250.25 g/mol .

Table 1: General Physicochemical Properties of 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones

PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₂
Molecular Weight~250.25 g/mol
Physical StateTypically crystalline solids
SolubilityGenerally soluble in common organic solvents like dichloromethane, chloroform, and DMSO. Solubility in polar solvents like water is expected to be low.

Note: Specific values for melting point, boiling point, and exact solubility are dependent on the specific aryl substituents and are not available for the diphenyl derivative in the reviewed literature.

Synthesis and Reactivity

The synthesis of 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones is primarily achieved through the cyclodehydration of aroylhydrazones derived from phenylglyoxylic acid.[1] This approach offers a versatile route to various substituted derivatives.

General Experimental Protocol: Two-Step Synthesis of 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones

This protocol is a generalized procedure based on the known synthesis of related compounds.

Step 1: Formation of the N-aroylhydrazone intermediate

  • An equimolar amount of a substituted benzohydrazide and phenylglyoxylic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • The reaction mixture is stirred at room temperature or gently heated for several hours to facilitate the condensation reaction, leading to the formation of the N-aroylhydrazone.

  • The product can be isolated by filtration or evaporation of the solvent, followed by washing and drying.

Step 2: Cyclization to the 1,3,4-oxadiazin-6-one ring

  • The N-aroylhydrazone intermediate is dissolved in an appropriate solvent, such as dichloromethane or THF.

  • A dehydrating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added to the solution.

  • The reaction mixture is stirred at room temperature for several hours until the cyclization is complete.

  • The product is isolated by extraction and purified by column chromatography or recrystallization.

The 2,5-diphenyl-6-oxo-1,3,4-oxadiazine-6-one has been noted to act as a heterodiene in the preparation of anthracene derivatives, highlighting its utility in the synthesis of more complex polycyclic aromatic systems.[1]

G Generalized Synthesis of 2,5-Diaryl-6H-1,3,4-oxadiazin-6-ones cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Benzohydrazide Benzohydrazide N-Aroylhydrazone N-Aroylhydrazone Benzohydrazide->N-Aroylhydrazone Condensation Phenylglyoxylic_Acid Phenylglyoxylic_Acid Phenylglyoxylic_Acid->N-Aroylhydrazone Oxadiazinone 2,5-Diaryl-6H-1,3,4-oxadiazin-6-one N-Aroylhydrazone->Oxadiazinone Cyclodehydration (e.g., EDC or DCC)

Caption: Generalized synthetic workflow for 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones.

Spectroscopic Characterization

While specific spectral data for 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one is not available, the following are expected characteristic signals based on the analysis of related structures.

Table 2: Expected Spectroscopic Data

TechniqueExpected Signals
¹H NMR Aromatic protons (multiplets) in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the substitution pattern of the phenyl rings.
¹³C NMR Aromatic carbons in the range of δ 120-140 ppm. Carbonyl carbon (C=O) signal expected around δ 160-170 ppm. Signals for the C=N and C-O carbons of the oxadiazine ring would also be present.
IR (Infrared) Spectroscopy Characteristic absorption bands for the C=O (carbonyl) group around 1700-1750 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C stretching vibrations.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would involve the cleavage of the oxadiazine ring and loss of small molecules like CO₂ and N₂.

Potential Biological Activity and Applications

Derivatives of 1,3,4-oxadiazines have been reported to exhibit a range of biological activities. Although no specific studies on the biological effects of this compound were identified, the broader class of 1,3,4-oxadiazin-5(6H)-ones has been investigated for their potential as monoamine oxidase (MAO) inhibitors. This suggests that the 2,5-diaryl substituted analogs could be of interest in the development of novel therapeutics for neurological disorders.

The reactivity of the 1,3,4-oxadiazin-6-one ring system as a heterodiene in Diels-Alder reactions also points to its utility as a synthetic intermediate in the construction of complex organic molecules, including polycyclic aromatic hydrocarbons.

Conclusion

The 2,5-diaryl-6H-1,3,4-oxadiazin-6-one scaffold represents a class of heterocyclic compounds with potential for further exploration in both medicinal chemistry and synthetic organic chemistry. While detailed characterization of the diphenyl derivative is not currently available in the public domain, the general synthetic routes and expected chemical properties provide a solid foundation for future research in this area. Further investigation is warranted to fully elucidate the specific properties and potential applications of this intriguing class of molecules.

References

In-depth Technical Guide: The Core of 2,5-Diphenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide will instead focus on the closely related and extensively studied compound, 2,5-Diphenyl-1,3,4-oxadiazole , which shares structural similarities and is a significant scaffold in medicinal chemistry and materials science. This information will be valuable for researchers, scientists, and drug development professionals interested in this class of heterocyclic compounds.

Core Data Presentation of 2,5-Diphenyl-1,3,4-oxadiazole

The following table summarizes the key quantitative data for 2,5-Diphenyl-1,3,4-oxadiazole.

PropertyValueCitations
CAS Number 725-12-2[1][2][3][4]
Molecular Formula C₁₄H₁₀N₂O[1][2][3][4]
Molecular Weight 222.25 g/mol [1][2]
Appearance White solid/powder[3][4]
Melting Point 138-140 °C[4]
Boiling Point 231 °C at 13 mm Hg[4]
Density 1.174 g/cm³[3]
Solubility Soluble in chloroform[3][4]
LogP 3.40360[3]

Experimental Protocols: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established. A common and effective method is the cyclodehydration of 1,2-diacylhydrazines (dibenzoylhydrazine in this case).

Reaction:

  • Starting Material: Benzoylhydrazine and Benzoyl chloride (to form the dibenzoylhydrazine intermediate in situ, or starting directly with dibenzoylhydrazine)

  • Dehydrating Agent/Catalyst: Phosphoryl chloride (POCl₃), polyphosphoric acid, or thionyl chloride are commonly used.[5]

  • Reaction Conditions: Refluxing in the presence of the dehydrating agent.

Detailed Experimental Protocol (Illustrative):

  • Preparation of 1,2-Dibenzoylhydrazine:

    • To a solution of benzoylhydrazine (1 equivalent) in a suitable solvent like pyridine or dioxane, slowly add benzoyl chloride (1 equivalent) under stirring in an ice bath.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The resulting precipitate of 1,2-dibenzoylhydrazine is collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried.

  • Cyclodehydration to 2,5-Diphenyl-1,3,4-oxadiazole:

    • A mixture of 1,2-dibenzoylhydrazine (1 equivalent) and an excess of phosphoryl chloride (POCl₃) is heated at reflux for 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

    • The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.

    • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure 2,5-Diphenyl-1,3,4-oxadiazole.

Mandatory Visualization

Synthesis Workflow for 2,5-Diphenyl-1,3,4-oxadiazole

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Reaction Step cluster_product Final Product start1 Benzoylhydrazine reaction1 Acylation start1->reaction1 start2 Benzoyl Chloride start2->reaction1 intermediate 1,2-Dibenzoylhydrazine reaction2 Cyclodehydration (e.g., POCl₃, Heat) intermediate->reaction2 reaction1->intermediate product 2,5-Diphenyl-1,3,4-oxadiazole reaction2->product

Caption: General synthesis workflow for 2,5-Diphenyl-1,3,4-oxadiazole.

Core Applications in Research and Drug Development

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding. Derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been investigated for a wide array of biological activities.

Signaling Pathways and Biological Activities

While specific signaling pathway diagrams for 2,5-diphenyl-1,3,4-oxadiazole itself are not commonly depicted, its derivatives are known to target various biological pathways implicated in a range of diseases. The core structure serves as a template for designing molecules with specific therapeutic actions.

  • Antimicrobial Activity: Many 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal properties.[6][7] These compounds can interfere with microbial growth through various mechanisms, including enzyme inhibition and disruption of cell wall synthesis.

  • Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds investigated as anticancer agents.[8][9] Their mechanisms of action can involve the inhibition of kinases, topoisomerases, or other enzymes crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Activity: Derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8]

  • Antioxidant Activity: Some derivatives have demonstrated potent antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[9]

  • Other Biological Activities: The versatility of the 1,3,4-oxadiazole scaffold has led to the exploration of its derivatives for a multitude of other therapeutic applications, including antiviral, antitubercular, and anticonvulsant activities.[10][11]

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core chemical structure to potential therapeutic applications.

G cluster_derivatives Chemical Derivatization cluster_activities Biological Activities cluster_applications Therapeutic Applications core 2,5-Diphenyl-1,3,4-oxadiazole (Core Scaffold) deriv Synthesis of Analogs (Substitution on Phenyl Rings) core->deriv act1 Antimicrobial deriv->act1 act2 Anticancer deriv->act2 act3 Anti-inflammatory deriv->act3 act4 Antioxidant deriv->act4 act5 Other Activities deriv->act5 app1 Infectious Diseases act1->app1 app2 Oncology act2->app2 app3 Inflammatory Disorders act3->app3 app4 Diseases related to Oxidative Stress act4->app4

Caption: Drug discovery workflow based on the 2,5-diphenyl-1,3,4-oxadiazole scaffold.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Phenyl-Substituted Oxadiazinones

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of phenyl-substituted oxadiazinone core structures. Due to a scarcity of available data for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, this document focuses on the closely related and well-characterized 1,2,4-oxadiazin-5(6H)-one scaffold. The methodologies and spectral data presented herein offer valuable insights for the synthesis, identification, and characterization of this important class of heterocyclic compounds, which are of growing interest in medicinal chemistry. The information is curated to support research and development in the pharmaceutical and chemical sciences.

Spectroscopic Data of Phenyl-Substituted 1,2,4-Oxadiazin-5(6H)-ones

The following tables summarize the key spectroscopic data for a series of phenyl-substituted 1,2,4-oxadiazin-5(6H)-one derivatives. This data is crucial for the structural elucidation and purity assessment of these compounds.

Table 1: 1H NMR Spectroscopic Data of Phenyl-Substituted 1,2,4-Oxadiazin-5(6H)-ones

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-(4-Bromophenyl)-4H-1,2,4-oxadiazin-5(6H)-oneDMSO-d611.37 (s, 1H), 7.70 (s, 4H), 4.35 (q, J = 6.7 Hz, 1H), 1.37 (d, J = 6.7 Hz, 3H)[1]
6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-oneDMSO-d611.59 (s, 1H), 8.32 (d, J = 8.5 Hz, 2H), 8.02 (d, J = 8.5 Hz, 2H), 4.41 (q, J = 6.7 Hz, 1H), 1.39 (d, J = 6.7 Hz, 3H)[1]
6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-oneDMSO-d6δ 11.33 (s, 1H), 7.89–7.73 (m, 2H), 7.35–7.31 (m, 2H), 4.19 (dd, J = 7.7, 4.6 Hz, 1H), 1.92–1.88 (m, 1H), 1.77–1.66 (m, 1H), 1.01 (t, J = 7.4 Hz, 3H)[1]

Table 2: 13C NMR Spectroscopic Data of Phenyl-Substituted 1,2,4-Oxadiazin-5(6H)-ones

CompoundSolventChemical Shifts (δ, ppm)
3-(4-Bromophenyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-oneDMSO-d6168.4, 151.6, 132.4, 129.4, 129.0, 125.4, 72.4, 13.8[1]
6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-oneDMSO-d6168.1, 151.1, 149.6, 135.7, 128.8, 124.4, 72.5, 13.8[1]
6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-oneDMSO-d6167.9, 165.6, 163.2, 151.4, 129.9 (d, J = 8.8 Hz), 126.3, 116.4 (d, J = 22.0 Hz), 76.8, 21.4, 10.1[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundIonization ModeCalculated m/zFound m/z
3-(4-Bromophenyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-oneESI-266.9775266.9779
6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-oneESI-219.0775219.0775
6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-oneESI-221.0732221.0732

Experimental Protocols

The synthesis of 1,2,4-oxadiazin-5(6H)-ones is achieved through a condensation reaction between an amidoxime and an alkyl 2-halocarboxylate.[1]

General Procedure for the Synthesis of 1,2,4-Oxadiazin-5(6H)-ones:

  • To a solution of the appropriate amidoxime (2 mmol) in dimethyl sulfoxide (DMSO) (3 mL), sodium tert-butoxide (t-BuONa) (384 mg, 4 mmol) is added rapidly at room temperature.[1]

  • The resulting reaction mixture is stirred at room temperature for 10 minutes.[1]

  • The corresponding alkyl 2-halocarboxylate (2.4 mmol) is then added to the mixture.[1]

  • The reaction is stirred for an additional 18 hours at room temperature.[1]

  • Following the reaction period, the mixture is diluted with a 10% aqueous solution of hydrochloric acid (HCl) (30 mL).[1]

  • The precipitate that forms is collected by filtration, washed with cold water (5 mL), and subsequently air-dried at 50 °C to yield the final product.[1]

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 1,2,4-oxadiazin-5(6H)-one derivatives.

Synthesis_Workflow Amidoxime Amidoxime Reaction Condensation Reaction (Room Temperature, 18h) Amidoxime->Reaction Ester Alkyl 2-halocarboxylate Ester->Reaction Base t-BuONa in DMSO Base->Reaction Base Workup Aqueous HCl Workup & Filtration Reaction->Workup Product 1,2,4-Oxadiazin-5(6H)-one Workup->Product

Caption: General synthesis of 1,2,4-oxadiazin-5(6H)-ones.

Concluding Remarks

This technical guide provides essential spectroscopic data and a reliable synthetic protocol for a series of phenyl-substituted 1,2,4-oxadiazin-5(6H)-ones. While direct experimental data for this compound remains elusive in the reviewed literature, the information on its structural isomers serves as a valuable resource for researchers in the field. The presented data and methodologies are intended to facilitate the design, synthesis, and characterization of novel oxadiazinone derivatives for potential applications in drug discovery and development. Further research into the biological activities and potential signaling pathway interactions of this class of compounds is warranted.

References

An In-depth Technical Guide on the Crystal Structure of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. While a definitive crystal structure for this specific compound is not publicly available, this document presents detailed crystallographic data for the closely related and structurally analogous compound, 2,5-diphenyl-1,3,4-oxadiazole, to offer insights into the molecular geometry and packing of such heterocyclic systems. Furthermore, this guide outlines detailed experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazin-6-ones and a general procedure for single-crystal X-ray diffraction analysis. The potential biological significance of this class of compounds is also briefly discussed, highlighting their relevance in medicinal chemistry and drug development.

Introduction

The 1,3,4-oxadiazole and its bioisosteric analog, the 1,3,4-oxadiazin-6-one, represent privileged scaffolds in medicinal chemistry. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a carbonyl group to form the 6H-1,3,4-oxadiazin-6-one ring modifies the electronic and conformational properties of the core structure, potentially leading to novel pharmacological profiles. The 2,5-diphenyl substitution pattern is a common feature in many biologically active molecules within this class.

A precise understanding of the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides the most definitive method for determining molecular structures in the solid state. Although the crystal structure of this compound has not been reported in publicly accessible databases, the analysis of structurally similar compounds can provide valuable insights.

Molecular Structure of this compound

The chemical structure of the target compound is depicted below. It features a central 6H-1,3,4-oxadiazin-6-one ring substituted with phenyl groups at the 2 and 5 positions.

Molecular structure of this compound.

Crystallographic Data of a Structurally Related Analog: 2,5-Diphenyl-1,3,4-oxadiazole

As a proxy for understanding the solid-state conformation of the target compound, the crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole (COD ID: 7232443) is presented.[5] This analog shares the 2,5-diphenyl substitution pattern and a related five-membered heterocyclic core.

Table 1: Crystal Data and Structure Refinement for 2,5-Diphenyl-1,3,4-oxadiazole[5]
ParameterValue
Empirical formulaC₁₄H₁₀N₂O
Formula weight222.24
Crystal systemMonoclinic
Space groupI 1 a 1
a (Å)12.71311
b (Å)23.6491
c (Å)22.6770
α (°)90
β (°)101.7321
γ (°)90
Volume (ų)6673.7
Z24
Residual factor0.0777

Experimental Protocols

General Synthesis of 2,5-Disubstituted-6H-1,3,4-oxadiazin-6-ones

The synthesis of the 1,3,4-oxadiazin-6-one core can be achieved through various synthetic routes. A common method involves the cyclization of aroylhydrazones of phenylglyoxylic acid. The general workflow is depicted below.

synthesis_workflow start Aroylhydrazine & Phenylglyoxylic Acid intermediate Aroylhydrazone Intermediate start->intermediate Condensation cyclization Cyclodehydration (e.g., Acetic Anhydride) intermediate->cyclization product 2,5-Disubstituted-6H-1,3,4-oxadiazin-6-one cyclization->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization

General synthesis workflow for 2,5-disubstituted-6H-1,3,4-oxadiazin-6-ones.

Detailed Protocol:

  • Synthesis of the Aroylhydrazone Intermediate:

    • An equimolar mixture of the desired aroylhydrazine and phenylglyoxylic acid is refluxed in a suitable solvent (e.g., ethanol) for 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated aroylhydrazone is collected by filtration, washed with cold solvent, and dried.

  • Cyclodehydration:

    • The dried aroylhydrazone intermediate is treated with a dehydrating agent, such as acetic anhydride or polyphosphoric acid.

    • The mixture is heated, typically at reflux, for a period ranging from 1 to 6 hours, depending on the substrate and dehydrating agent.

    • After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Purification and Characterization:

    • The crude 2,5-disubstituted-6H-1,3,4-oxadiazin-6-one is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography.

    • The structure of the final product is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Single-Crystal X-ray Diffraction

The following is a generalized procedure for the determination of a small molecule crystal structure.[6][7][8]

1. Crystal Growth and Selection:

  • High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[9] Other techniques include slow cooling or vapor diffusion.[9]

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a polarizing microscope.[9]

2. Crystal Mounting:

  • The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6][10]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.[10]

4. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

  • The initial structural model is refined by least-squares methods against the experimental diffraction data.

  • Anisotropic displacement parameters for non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality metrics.

Biological Context

Compounds containing the 1,3,4-oxadiazole ring are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.[11] Various derivatives have been reported to possess antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3][4] The 2,5-disubstituted-1,3,4-oxadiazole scaffold is a common structural motif in many of these bioactive compounds.[12][13][14] The exploration of the 1,3,4-oxadiazin-6-one core, as in this compound, is a logical extension of this research, aiming to discover novel therapeutic agents with improved efficacy and selectivity.

Conclusion

This technical guide has provided a detailed overview of the structural and synthetic aspects of this compound. While the specific crystal structure of this molecule remains to be determined, the crystallographic data of the closely related 2,5-diphenyl-1,3,4-oxadiazole offers valuable structural insights. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical resource for researchers working with this class of heterocyclic compounds. The established biological importance of the 1,3,4-oxadiazole scaffold underscores the potential of 1,3,4-oxadiazin-6-one derivatives as promising candidates for future drug development efforts.

References

Physical and chemical stability of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Stability of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the physical and chemical stability of this compound. In the absence of extensive published stability data for this specific molecule, this document outlines a robust, best-practice framework for its stability evaluation. This includes detailed experimental protocols for forced degradation studies, predicted degradation pathways based on the chemistry of related heterocyclic systems, and appropriate analytical techniques for the identification and quantification of the parent compound and its potential degradation products. The guide is intended to serve as a practical resource for researchers and professionals involved in the development of drug candidates containing the 1,3,4-oxadiazin-6-one scaffold.

Introduction to Stability Testing

The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[1] The information gleaned from such studies is invaluable for developing stable formulations, selecting appropriate packaging, and establishing stability-indicating analytical methods.

Predicted Physicochemical Properties of this compound

While experimental data is limited, the physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for designing relevant stability studies.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₅H₁₀N₂O₂
Molecular Weight 250.26 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have low aqueous solubility, soluble in organic solvents
pKa The oxadiazinone ring may exhibit weak basicity.
Log P Predicted to be lipophilic

Proposed Forced Degradation Study Protocol

A comprehensive forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[2]

Stress Conditions

The following stress conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[3]

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[3]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.[4]

  • Photolytic Degradation: Exposure to a combination of visible and UV light in a photostability chamber.[5]

Experimental Workflow

The general workflow for the forced degradation study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare solutions of this compound in appropriate solvents acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative Expose to thermal Thermal Degradation (Solid, 80°C) prep->thermal Expose to photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to hplc HPLC-UV/DAD Analysis (Quantify parent compound and detect degradation products) acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidative->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS/MS Analysis (Identify structure of degradation products) hplc->lcms Characterize peaks kinetics Determine Degradation Kinetics (where applicable) hplc->kinetics pathway Elucidate Degradation Pathways lcms->pathway method Develop and Validate Stability-Indicating Method pathway->method kinetics->method G parent This compound intermediate Ring-Opened Intermediate parent->intermediate Hydrolysis (H⁺ or OH⁻) product1 Benzoic Acid intermediate->product1 Further Degradation product2 Benzoylhydrazine intermediate->product2 Further Degradation

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazin-6-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic chemistry, the 1,3,4-oxadiazin-6-one core has emerged as a structure of significant interest. This six-membered ring system, containing one oxygen and two nitrogen atoms, offers a unique combination of electronic properties and three-dimensional architecture, making it an attractive starting point for the design of bioactive molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,3,4-oxadiazin-6-one derivatives, offering a valuable resource for researchers and professionals engaged in the development of new pharmaceuticals.

Historical Perspective and Discovery

The exploration of the 1,3,4-oxadiazine ring system is a chapter in the broader history of heterocyclic chemistry. While the simpler 1,3,4-oxadiazoles have a more extensive history, the six-membered 1,3,4-oxadiazin-6-one core represents a more recent area of investigation. Early work on related aza-heterocycles paved the way for the eventual synthesis and characterization of this specific scaffold. Key milestones in the development of synthetic routes to related 1,3,4-oxadiazine structures in the mid to late 20th century laid the groundwork for the targeted synthesis of the 6-oxo derivatives. The primary impetus for their study has been the search for new pharmacophores with potential applications in a range of therapeutic areas, driven by the diverse biological activities observed in other nitrogen- and oxygen-containing heterocyclic compounds.

Key Synthetic Methodologies

The synthesis of the 1,3,4-oxadiazin-6-one core has been achieved through several key strategic approaches. The two most prominent methods are the cyclodehydration of aroylhydrazones of α-keto acids and the [4+2] cycloaddition of in situ generated N-acyldiazenes with ketenes or allenoates.

Cyclodehydration of Aroylhydrazones of α-Keto Acids

This classical approach involves the condensation of an aroylhydrazine with an α-keto acid to form an aroylhydrazone intermediate. Subsequent intramolecular cyclization, typically promoted by a dehydrating agent, leads to the formation of the 1,3,4-oxadiazin-6-one ring. The choice of the α-keto acid and the aroylhydrazine allows for the introduction of diverse substituents at the 2- and 5-positions of the heterocyclic ring.

  • Formation of the Aroylhydrazone: Equimolar amounts of the desired aroylhydrazine and an α-keto acid (e.g., phenylglyoxylic acid) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for a period of 2-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting aroylhydrazone is purified by recrystallization.

  • Cyclodehydration: The purified aroylhydrazone is suspended in a dehydrating agent, such as acetic anhydride or a mixture of phosphorus pentoxide and polyphosphoric acid. The reaction mixture is heated, with the temperature and reaction time optimized based on the specific substrates (typically ranging from 80-120°C for 1-4 hours). After cooling, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried. The crude 1,3,4-oxadiazin-6-one derivative is then purified by recrystallization from an appropriate solvent.

[4+2] Cycloaddition of N-Acyldiazenes with Ketenes or Allenoates

A more modern and often highly efficient approach to the 1,3,4-oxadiazin-6-one scaffold involves a [4+2] cycloaddition reaction. In this method, an N-acyldiazene, typically generated in situ from an acylhydrazide, acts as the diene component, reacting with a ketene or a suitable allenoate as the dienophile. This method offers a high degree of convergence and allows for the construction of the heterocyclic ring in a single step from readily available starting materials.

This one-pot protocol involves the aerobic oxidation of an acylhydrazide to an N-acyldiazene, followed by a DMAP-catalyzed cycloaddition with an allenoate.[1]

  • Generation of the N-Acyldiazene: In a flame-dried reaction vessel under an oxygen atmosphere, the acylhydrazide (1.0 eq) and sodium nitrite (0.1 eq) are suspended in toluene. Nitric acid (0.2 eq) is added, and the mixture is stirred at room temperature for 2 hours.[1]

  • Cycloaddition: In a separate flame-dried vessel under a nitrogen atmosphere, 4-(dimethylamino)pyridine (DMAP, 0.3 eq) and the allenoate (1.2 eq) are dissolved in toluene. The previously prepared solution containing the N-acyldiazene is then added to this mixture. The reaction is stirred at room temperature for 48 hours.[1]

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,3,4-oxadiazin-6-one derivative.[1]

Data Presentation

The following tables summarize quantitative data for representative 1,3,4-oxadiazole derivatives, which are structurally related to the 1,3,4-oxadiazin-6-one core and illustrate the potential biological activities of this class of compounds.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives [2]

CompoundCell LineIC₅₀ (µM)
4f A549 (Lung)6.62
4h A549 (Lung)<0.14
4i A549 (Lung)1.59
4k A549 (Lung)7.48
4l A549 (Lung)1.80
4g C6 (Glioma)8.16
4h C6 (Glioma)13.04
Cisplatin A549 (Lung)4.98

Table 2: Antifungal and Antioxidant Activities of Selected 1,3,4-Oxadiazole Derivatives [3]

CompoundAntifungal (MIC, µg/mL) vs. C. albicansAntioxidant (DPPH, IC₅₀, µg/mL)Antioxidant (H₂O₂, IC₅₀, µg/mL)
3g 2000.104 ± 0.0210.107 ± 0.04
3i 2000.145 ± 0.050.191 ± 0.12
3m 2000.165 ± 0.0180.106 ± 0.08

Table 3: Kinase Inhibitory Activity of a 1,3,4-Oxadiazole-Chalcone Hybrid [4]

CompoundTarget KinaseIC₅₀ (µM)
112 EGFR0.24
112 Src0.96

Mandatory Visualizations

G Synthetic Workflow: Cyclodehydration Route start Aroylhydrazine + α-Keto Acid intermediate Aroylhydrazone Intermediate start->intermediate Condensation product 1,3,4-Oxadiazin-6-one Derivative intermediate->product Cyclodehydration reagents1 Reflux in Ethanol/Acetic Acid reagents1->start reagents2 Dehydrating Agent (e.g., Ac₂O, PPA) reagents2->intermediate G Synthetic Workflow: [4+2] Cycloaddition Route start Acylhydrazide intermediate In situ generated N-Acyldiazene start->intermediate product 1,3,4-Oxadiazin-6-one Derivative intermediate->product [4+2] Cycloaddition reagents1 Oxidizing Agent (e.g., NaNO₂/HNO₃) reagents1->start dienophile Ketene or Allenoate dienophile->product catalyst Catalyst (e.g., DMAP) catalyst->dienophile G General Drug Discovery and Development Pathway A Target Identification & Validation B Hit Identification (e.g., HTS, Fragment Screening) A->B C Hit-to-Lead Optimization (SAR Studies) B->C D Lead Optimization (ADME/Tox Profiling) C->D E Preclinical Development D->E F Clinical Trials (Phase I-III) E->F G Regulatory Approval F->G

References

The Rising Therapeutic Potential of 2,5-Disubstituted 1,3,4-Oxadiazin-6-ones: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, biological activities, and mechanisms of action of a promising class of heterocyclic compounds.

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, 2,5-disubstituted 1,3,4-oxadiazin-6-ones and their precursors, 2,5-disubstituted 1,3,4-oxadiazoles, have emerged as a focal point of intensive research. These compounds exhibit a broad spectrum of biological activities, including potent antimicrobial, antitumor, and enzyme inhibitory effects, positioning them as promising candidates for future drug development. This technical guide provides an in-depth exploration of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which serves as a versatile pharmacophore.[1][2] Its derivatives are known to be bioisosteres of amides and esters, capable of enhancing biological activity through hydrogen bonding interactions.[3] The structural diversity achievable through substitution at the 2 and 5 positions allows for the fine-tuning of their pharmacological properties.[1]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Several studies have highlighted the significant antibacterial and antifungal properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]

A notable study involved the synthesis of a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines.[4] One of the most active compounds, featuring a quinolin-4-yl substituent at the second position and a 3-methyl-4-nitrophenyl group at the fifth position, exhibited a minimal inhibitory concentration (MIC) of 0.48 µg/mL against Staphylococcus epidermidis.[4][6] Another compound with a 5-iodofuran substituent showed potent activity against the same strain with an MIC of 1.95 µg/mL.[4][6] The bactericidal effect of some of these derivatives, particularly against Staphylococcus species, underscores their potential as novel antimicrobial agents.[7]

The general observation is that Gram-positive bacteria tend to be more susceptible to these compounds than Gram-negative bacteria and fungi.[7] The presence of lipophilic and electronegative groups, such as chloro or nitro moieties on a phenyl ring, has been shown to enhance the antimicrobial activity, likely by facilitating the transport of the drug molecules across the microbial cell membrane.[8]

Quantitative Antimicrobial Data
Compound IDSubstituent at Position 2Substituent at Position 5Target OrganismMIC (µg/mL)Reference
37 Quinolin-4-yl3-Methyl-4-nitrophenylStaphylococcus epidermidis0.48[4][6]
20 5-Iodofuran3-Methyl-4-nitrophenylStaphylococcus epidermidis1.95[4][6]
29 5-Nitrofuran-2-ylNot SpecifiedStaphylococcus aureus ATCC 43300 (MRSA)15.62[7]
OZE-I, II, III VariousVariousStaphylococcus aureus strains4 - 32[3]

Antitumor Activity: Targeting Key Signaling Pathways

The anticancer potential of 1,3,4-oxadiazin-6-one derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the inhibition of critical signaling pathways involved in tumor growth and survival.[9][10]

One study explored 2-aryl-1,3,4-oxadiazin-5-ones as a novel scaffold for anticancer agents. A lead compound, LL-2003, was identified as a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and Src kinase.[9][11] The IGF-1R pathway is frequently overexpressed in tumors and plays a crucial role in cell proliferation and resistance to therapies.[9][11] Increased Src activation has been linked to resistance against anti-IGF-1R treatments.[9] By co-targeting both IGF-1R and Src, LL-2003 exhibited promising antitumor effects in vitro and in vivo in non-small cell lung cancer models, inducing apoptosis.[9][11]

Derivatives of 1,3,4-oxadiazole have also been reported to inhibit other cancer-related targets, such as vascular endothelial growth factor receptor (VEGFR) and poly (ADP-ribose) polymerase-1 (PARP-1).[10]

IGF-1R and Src Signaling Pathway Inhibition

IGF1R_Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R Src Src IGF1R->Src Activation Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Activation IGF1 IGF-1 IGF1->IGF1R LL2003 LL-2003 (1,3,4-Oxadiazin-5-one) LL2003->IGF1R Inhibition LL2003->Src Inhibition

Caption: Inhibition of IGF-1R and Src signaling by LL-2003.

Enzyme Inhibition: A Versatile Mechanism of Action

Beyond their antimicrobial and antitumor properties, 1,3,4-oxadiazole and 1,3,4-oxadiazin-6-one derivatives have been identified as potent inhibitors of various enzymes, highlighting their diverse therapeutic potential.

Monoamine oxidase (MAO) inhibitors are used in the treatment of neurological disorders like depression and Parkinson's disease.[12] Certain 1,3,4-oxadiazin-5(6H)-one derivatives have been reported to inhibit MAO, with some showing selectivity for the MAO-B isoform.[12] For instance, specific derivatives exhibited IC50 values as low as 0.371 µM for MAO-B inhibition.[12]

Additionally, novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[13] Another study identified a 1,3,4-oxadiazol-2(3H)-one derivative as a potent and irreversible inhibitor of α/β-hydrolase domain-containing 6 (ABHD6), an enzyme involved in the endocannabinoid system, with an IC50 value of 216 nM.[14]

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves a two-step process.[4] The first step is the synthesis of hydrazide-hydrazones from a substituted benzhydrazide and a corresponding substituted aromatic aldehyde.[4] In the second step, the synthesized hydrazide-hydrazones are cyclized to yield the 1,3,4-oxadiazole derivatives.[4]

Step 1: Synthesis of Hydrazide-Hydrazones

  • Dissolve the substituted benzhydrazide in a suitable solvent (e.g., ethanol).

  • Add the corresponding substituted aromatic aldehyde to the solution.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid).

  • Reflux the reaction mixture for a specified time (e.g., 4-6 hours).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent (e.g., cold ethanol) and dry.

Step 2: Cyclization to 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines

  • Dissolve the appropriate hydrazide-hydrazone in neat acetic anhydride.[4]

  • Heat the mixture under reflux for a period of time (e.g., 3 hours).[4]

  • Pour the cooled reaction mixture into ice-cold water.

  • Collect the resulting solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent.

General Workflow for Synthesis and Biological Evaluation

workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_results Data Analysis start Starting Materials (Aryl Hydrazides, Aldehydes) reaction Reaction & Cyclization start->reaction purification Purification & Characterization (NMR, IR, MS) reaction->purification antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial antitumor Antitumor Assays (Cytotoxicity, Pathway Analysis) purification->antitumor enzyme Enzyme Inhibition Assays (IC50) purification->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar antitumor->sar enzyme->sar lead Lead Compound Identification sar->lead

Caption: General workflow from synthesis to lead identification.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.[3]

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazin-6-one scaffold and its related 1,3,4-oxadiazole derivatives represent a highly promising area in medicinal chemistry. Their demonstrated broad-spectrum biological activities, coupled with the synthetic accessibility and potential for structural diversification, make them attractive candidates for the development of new therapeutic agents. Further optimization of lead compounds and in-depth mechanistic studies are warranted to fully exploit their therapeutic potential in combating infectious diseases and cancer.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3,4-oxadiazole moiety is a versatile pharmacophore known to be a bioisostere for carboxylic acids, esters, and carboxamides, contributing to a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer agents.[1][2][3] The biological activity of these compounds is intrinsically linked to the nature and position of the substituents on the heterocyclic core.

I. Enzyme Inhibition

A primary mechanism through which 1,3,4-oxadiazole derivatives exert their biological effects is via the inhibition of various key enzymes.

Certain 1,3,4-oxadiazin-5(6H)-one derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease as it increases dopamine levels in the brain and reduces the production of neurotoxic reactive oxygen species.

Quantitative Data on MAO Inhibition by Related 1,2,4-Oxadiazin-5(6H)-one Derivatives

Compound IDTargetIC50 (µM)Reference
5f Human MAO-B0.900[4]
7c Human MAO-B0.371[4]

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to determine the MAO inhibitory activity of a compound involves a fluorometric assay using recombinant human MAO-A and MAO-B enzymes and kynuramine as a substrate.

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are prepared and diluted to a suitable concentration in a phosphate buffer (pH 7.4).

  • Compound Incubation: The test compounds are pre-incubated with the enzyme solution at various concentrations for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: The reaction is initiated by adding the substrate, kynuramine.

  • Fluorescence Measurement: The rate of formation of the fluorescent product, 4-hydroxyquinoline, is monitored over time using a fluorescence plate reader (excitation at 310 nm, emission at 400 nm).

  • Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Derivatives of the 1,3,4-oxadiazole scaffold have been shown to inhibit a range of other enzymes implicated in various diseases.

  • Cyclooxygenase (COX) Inhibition: Certain 3,4-diphenyl-1,2,5-oxadiazole-2-oxides have demonstrated potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain.[5]

  • Thymidylate Synthase Inhibition: Some 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis, making them potential anticancer agents.[6]

  • Histone Deacetylase (HDAC) Inhibition: N-(2-aminophenyl)benzamide derivatives containing a 1,3,4-oxadiazole moiety have shown inhibitory activity against HDACs, which are promising targets for cancer therapy.[6]

  • Telomerase Inhibition: Certain 1,3,4-oxadiazole derivatives have been found to inhibit telomerase, an enzyme crucial for the immortalization of cancer cells.[6]

II. Antimicrobial Mechanisms

The 1,3,4-oxadiazole ring is a common feature in many compounds with potent antimicrobial activity. The proposed mechanisms of action are diverse and often depend on the specific substituents.

Molecular docking studies suggest that some 1,3,4-oxadiazole derivatives may exert their antifungal activity by inhibiting enzymes involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] This disruption of the cell membrane leads to fungal cell death.

For antibacterial activity, some nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have shown potent inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[7]

Experimental Protocol: DNA Gyrase Inhibition Assay

  • Enzyme and DNA Preparation: Purified DNA gyrase and supercoiled plasmid DNA are prepared in an assay buffer.

  • Compound Incubation: The test compounds are incubated with the enzyme and DNA at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Analysis of DNA Topology: The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis. The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA compared to the control.

III. Anticancer Mechanisms

The anticancer activity of 1,3,4-oxadiazole derivatives is multifaceted, involving the modulation of various signaling pathways and cellular processes.

Many anticancer compounds containing the 1,3,4-oxadiazole scaffold have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or G1 phase), preventing the proliferation of cancer cells.

Signaling Pathway: Putative Anticancer Mechanism

anticancer_pathway Oxadiazole 1,3,4-Oxadiazole Derivative Enzyme Enzyme Inhibition (e.g., Topoisomerase, HDAC) Oxadiazole->Enzyme Inhibits DNA_Damage DNA Damage Oxadiazole->DNA_Damage Induces Cell_Cycle_Arrest Cell Cycle Arrest Enzyme->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Putative anticancer signaling pathway for 1,3,4-oxadiazole derivatives.

Experimental Workflow: Investigating Anticancer Activity

experimental_workflow Start Synthesized 1,3,4-Oxadiazole Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis_Assay If Active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle If Active Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Mechanism Elucidation of Mechanism of Action Western_Blot->Mechanism

Caption: Experimental workflow for investigating the anticancer mechanism of action.

IV. Conclusion

While the specific mechanism of action for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one remains to be elucidated, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for predicting its potential biological activities. The diverse pharmacological effects of this class of compounds stem from their ability to interact with a wide range of biological targets, primarily through enzyme inhibition. Future research should focus on synthesizing this compound and subjecting it to a battery of in vitro and in vivo assays to determine its precise mechanism of action and therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide can serve as a valuable starting point for such investigations.

References

Theoretical and Computational Explorations of Oxadiazinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of oxadiazinones, a class of heterocyclic compounds with significant potential in drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the application of computational chemistry in understanding the synthesis, reactivity, and biological activity of these promising molecules.

Introduction to Oxadiazinones and the Role of Computational Chemistry

Oxadiazinones are six-membered heterocyclic compounds containing one oxygen atom, two nitrogen atoms, and a carbonyl group. Their unique structural features have garnered interest in medicinal chemistry due to their diverse pharmacological activities. Computational and theoretical studies have emerged as indispensable tools to elucidate the electronic structure, stability, and reactivity of oxadiazinone derivatives, thereby accelerating the design and development of novel therapeutic agents. Methodologies such as Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction play a pivotal role in modern drug discovery pipelines.[1][2]

Theoretical Insights into the Synthesis and Reactivity of Oxadiazinones

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, transition states, and product distributions. A notable application in the context of oxadiazinones is the study of their involvement in cycloaddition reactions for the synthesis of complex polycyclic aromatic hydrocarbons.

Diels-Alder and Retro-Diels-Alder Reactions

Theoretical studies, particularly using DFT, have been instrumental in understanding the Diels-Alder (DA) and retro-Diels-Alder (r-DA) reaction cascades involving oxadiazinones. These reactions are powerful tools for the construction of intricate molecular architectures. Computational analysis allows for the determination of activation barriers (ΔG‡) and reaction energies (ΔG), providing a quantitative measure of reaction feasibility and kinetics.

A key reaction sequence involves the initial [4+2] cycloaddition of a strained alkyne or aryne with an oxadiazinone, followed by a retro-Diels-Alder reaction that extrudes N₂. This sequence can be followed by a second Diels-Alder reaction and subsequent retro-Diels-Alder reaction with CO₂ extrusion to form complex aromatic systems.

dot

Caption: Diels-Alder/retro-Diels-Alder cascade of an oxadiazinone.

Quantitative Analysis of Reaction Energetics

Computational studies provide valuable quantitative data on the energetics of these reaction steps. The table below summarizes the calculated Gibbs free energies of activation (ΔG‡) and reaction (ΔG) for the cycloaddition of benzyne and cyclohexyne with a model oxadiazinone.

ReactantReaction StepΔG‡ (kcal/mol)ΔG (kcal/mol)
BenzyneDA110.1-70.2
CyclohexyneDA111.5-57.0
Bicyclic Intermediate (from Benzyne)r-DA1 (N₂ extrusion)2.6-
Bicyclic Intermediate (from Cyclohexyne)r-DA1 (N₂ extrusion)5.2-
DA1: First Diels-Alder reaction; r-DA1: First retro-Diels-Alder reaction. Data sourced from computational studies.

Computational Drug Discovery and Development

Computational models are integral to modern drug discovery, enabling the prediction of a compound's biological activity and pharmacokinetic properties before synthesis.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This is crucial for understanding how a potential drug molecule might interact with its biological target, such as a protein or enzyme. Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the ligand-protein complex over time.[4][5][6][7]

dot

Molecular_Docking_Workflow Ligand_Database Oxadiazinone Library Docking_Simulation Molecular Docking Ligand_Database->Docking_Simulation Target_Preparation Protein Target Preparation Target_Preparation->Docking_Simulation Pose_Analysis Binding Pose and Score Analysis Docking_Simulation->Pose_Analysis Lead_Identification Lead Compound Identification Pose_Analysis->Lead_Identification MD_Simulation Molecular Dynamics Simulation Lead_Identification->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy Optimized_Lead Optimized Lead Compound Binding_Free_Energy->Optimized_Lead

Caption: A typical workflow for molecular docking and dynamics simulations.

QSAR and ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[2][8][9] These models are used to predict the activity of new compounds and to guide the optimization of lead compounds. In silico ADMET prediction involves the use of computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates.[1][10][11][12] Early prediction of these properties can significantly reduce the attrition rate of drug candidates in later stages of development.

ADMET PropertyComputational MethodPredicted Outcome
A bsorptionLipinski's Rule of Five, Caco-2 permeability modelsOral bioavailability
D istributionPlasma protein binding models, BBB penetration modelsTissue distribution
M etabolismCytochrome P450 inhibition modelsMetabolic stability
E xcretionRenal clearance modelsRoute of elimination
T oxicityhERG inhibition, Ames mutagenicity modelsPotential toxicity

Experimental Protocols

General Procedure for Diels-Alder/retro-Diels-Alder Reactions

To a solution of the oxadiazinone in a suitable solvent (e.g., toluene) is added the strained alkyne precursor (e.g., a diazonium carboxylate for benzyne generation). The reaction mixture is heated at a specified temperature for a designated period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Computational Methodology for Reaction Pathway Analysis

All calculations are typically performed using a suite of quantum chemistry software. Geometries of reactants, transition states, and products are optimized using a suitable level of theory, such as the B3LYP functional with a 6-31G(d) basis set. Frequency calculations are performed at the same level of theory to characterize stationary points as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain Gibbs free energy corrections. The intrinsic reaction coordinate (IRC) method can be used to confirm that a transition state connects the correct reactant and product.

Conclusion

Theoretical and computational studies are powerful tools for accelerating research and development in the field of oxadiazinones. By providing detailed insights into their synthesis, reactivity, and potential as drug candidates, these in silico approaches enable a more rational and efficient design of novel molecules with desired properties. The continued development and application of these computational methodologies will undoubtedly play a crucial role in unlocking the full therapeutic potential of the oxadiazinone scaffold.

References

Methodological & Application

Synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on a two-step process involving the initial formation of an N-aroylhydrazone intermediate from the condensation of an α-keto acid and a hydrazide, followed by a cyclodehydration reaction to yield the target 1,3,4-oxadiazin-6-one ring system. This protocol outlines the specific methodologies for these key transformations, offering a reproducible guide for laboratory synthesis.

Introduction

The 1,3,4-oxadiazin-6-one core is a significant pharmacophore found in a variety of biologically active molecules. The synthesis of 2,5-disubstituted derivatives of this scaffold is of considerable interest for the development of novel therapeutic agents. One established method for the construction of the 2,5-diaryl-6H-1,3,4-oxadiazin-6-one system involves the cyclodehydration of aroylhydrazones derived from α-keto acids.[1] This approach provides a versatile route to this class of compounds. This application note details the synthesis of this compound as a representative example of this synthetic strategy.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step is the condensation reaction between phenylglyoxylic acid and benzohydrazide to form the N-benzoylhydrazone of phenylglyoxylic acid. The second step is the cyclodehydration of this intermediate to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclodehydration Phenylglyoxylic_Acid Phenylglyoxylic Acid Hydrazone N-Benzoylhydrazone of Phenylglyoxylic Acid Phenylglyoxylic_Acid->Hydrazone Condensation Benzohydrazide Benzohydrazide Benzohydrazide->Hydrazone Oxadiazinone This compound Hydrazone_ref N-Benzoylhydrazone of Phenylglyoxylic Acid Hydrazone_ref->Oxadiazinone Dehydrating Agent

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzoylhydrazone of Phenylglyoxylic Acid

This procedure is adapted from general methods for the formation of N-aroylhydrazones.

Materials:

  • Phenylglyoxylic acid

  • Benzohydrazide

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve phenylglyoxylic acid (1 equivalent) in ethanol.

  • Add benzohydrazide (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

This procedure is based on the cyclodehydration of the N-aroylhydrazone intermediate. A common dehydrating agent for this type of reaction is acetic anhydride.

Materials:

  • N-Benzoylhydrazone of phenylglyoxylic acid (from Step 1)

  • Acetic anhydride

Procedure:

  • Place the N-benzoylhydrazone of phenylglyoxylic acid (1 equivalent) in a round-bottom flask.

  • Add an excess of acetic anhydride to the flask.

  • Heat the reaction mixture to reflux for 2-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture into cold water or onto crushed ice to hydrolyze the excess acetic anhydride.

  • The solid product should precipitate out of the aqueous solution.

  • Collect the solid by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Data Presentation

StepReactantsProductTypical Yield
1Phenylglyoxylic acid, BenzohydrazideN-Benzoylhydrazone of Phenylglyoxylic Acid>85%
2N-Benzoylhydrazone of Phenylglyoxylic AcidThis compound70-90%

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Experimental Workflow

The overall experimental workflow for the synthesis is outlined below.

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclodehydration start1 Dissolve Phenylglyoxylic Acid and Benzohydrazide in Ethanol add_cat1 Add Catalytic Acetic Acid start1->add_cat1 reflux1 Reflux for 2-4 hours add_cat1->reflux1 monitor1 Monitor by TLC reflux1->monitor1 workup1 Cool, Filter/Evaporate monitor1->workup1 purify1 Recrystallize from Ethanol workup1->purify1 start2 Combine Hydrazone and Acetic Anhydride purify1->start2 Intermediate Product reflux2 Reflux for 2-5 hours start2->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup2 Quench with Ice Water monitor2->workup2 filter2 Filter and Wash Solid workup2->filter2 purify2 Recrystallize from Ethanol/Acetic Acid filter2->purify2 final_product This compound purify2->final_product

Caption: A step-by-step workflow for the synthesis of this compound.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. This procedure is amenable to laboratory-scale synthesis and can likely be adapted for the preparation of other 2,5-diaryl-6H-1,3,4-oxadiazin-6-one analogs by varying the starting α-keto acid and aroylhydrazide. The straightforward nature of the reactions and the accessibility of the starting materials make this a valuable synthetic route for researchers in medicinal chemistry and related fields.

References

Synthesis of 2,5-Diaryloxadiazinones: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 2,5-Diaryloxadiazinones are valuable heterocyclic compounds that serve as key building blocks in the synthesis of various functional molecules, including polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues.[1][2] This protocol outlines a reliable two-step procedure for the synthesis of 2,5-diaryloxadiazinones, commencing with the condensation of a benzohydrazide with a benzoylformic acid to yield a hydrazone intermediate, followed by a cyclization step to form the desired oxadiazinone ring.[1][2][3]

This methodology is particularly useful for creating both symmetric and non-symmetric 2,5-diaryloxadiazinones, providing a versatile platform for the development of novel organic materials with applications in materials science and drug discovery.[1] The described procedure is robust and has been successfully applied to a range of substrates, including those with electron-donating, electron-withdrawing, and heterocyclic moieties.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one and other representative 2,5-diaryloxadiazinone derivatives.

EntryAr¹Ar²ProductYield (%)
1PhenylPhenylThis compound94
24-Methoxyphenyl4-Methoxyphenyl2,5-Bis(4-methoxyphenyl)-6H-1,3,4-oxadiazin-6-one50 (over two steps)
34-Nitrophenyl4-Nitrophenyl2,5-Bis(4-nitrophenyl)-6H-1,3,4-oxadiazin-6-one27 (over two steps)
44-Chlorophenyl4-Chlorophenyl2,5-Bis(4-chlorophenyl)-6H-1,3,4-oxadiazin-6-one55 (over two steps)
52-Thienyl2-Thienyl2,5-Di(thiophen-2-yl)-6H-1,3,4-oxadiazin-6-one54 (over two steps)
63-Thienyl3-Thienyl2,5-Di(thiophen-3-yl)-6H-1,3,4-oxadiazin-6-one66 (over two steps)

Experimental Workflow

Synthesis_Workflow Reagents Starting Materials: - Benzohydrazide (1) - Benzoylformic Acid (2) Step1 Step 1: Condensation (Z)-2-(2-benzoylhydrazineylidene) -2-phenylacetic acid (3) Reagents->Step1 Deionized Water 60 °C, 2.5 h Step2 Step 2: Cyclization 2,5-Diphenyl-6H-1,3,4- oxadiazin-6-one (4) Step1->Step2 EDC.HCl, THF 23 °C, 16 h Purification Workup and Purification - Extraction - Washing - Drying - Concentration Step2->Purification FinalProduct Final Product: 2,5-Diaryloxadiazinone Purification->FinalProduct

Caption: Workflow for the two-step synthesis of 2,5-diaryloxadiazinones.

Experimental Protocols

Step 1: Synthesis of (Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid (3)

  • Reaction Setup: A 2000-mL round-bottomed flask is charged with benzohydrazide (6.35 g, 46.6 mmol, 1.0 equiv) and deionized water (520 mL).[3] The flask is placed in a water bath maintained at 60 °C and the mixture is stirred.[3]

  • Preparation of Benzoylformic Acid Solution: In a separate 1000-mL Erlenmeyer flask, benzoylformic acid (7.00 g, 46.6 mmol, 1.0 equiv) is dissolved in deionized water (520 mL) with vigorous stirring.[3]

  • Addition: The benzoylformic acid solution is transferred to a pressure-equalizing addition funnel and added dropwise to the stirred benzohydrazide solution over 1.5 hours.[3]

  • Reaction: As the addition proceeds, a white solid will precipitate. After the addition is complete, the reaction mixture is stirred for an additional 2.5 hours at 60 °C.[4]

  • Isolation of Intermediate: The reaction mixture is cooled to room temperature and then further cooled in an ice bath. The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under high vacuum to yield the hydrazone intermediate (3).

Step 2: Synthesis of this compound (4)

  • Reaction Setup: An oven-dried 1000-mL round-bottomed flask is charged with the hydrazone intermediate (3) (11.0 g, 41.0 mmol, 1.0 equiv). The flask is sealed with a rubber septum and purged with argon.[3]

  • Solvent Addition: Anhydrous tetrahydrofuran (THF, 410 mL) is added to suspend the hydrazone.[3]

  • Cyclization: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is added to the suspension. The reaction mixture is stirred at 23 °C for 16 hours under an argon atmosphere.[3][4]

  • Workup: The reaction mixture is transferred to a separatory funnel. The flask is rinsed with diethyl ether and deionized water, and the rinsings are added to the separatory funnel.[3] The layers are separated, and the aqueous layer is extracted with diethyl ether.[3]

  • Washing: The combined organic layers are washed sequentially with a 2:1 mixture of deionized water and saturated NaCl solution, followed by a final wash with saturated NaCl solution.[3]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is dried under high vacuum to afford the final product, this compound (4), as a yellow solid.[4]

Safety Precautions: A thorough hazard analysis and risk assessment should be conducted for all chemicals and procedures before starting any experiment.[3][4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a versatile building block in organic synthesis. This heterocyclic compound serves as a valuable precursor, primarily in cycloaddition reactions, for the synthesis of a variety of more complex molecules.

Introduction

This compound is a six-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. Its utility in organic synthesis stems from its ability to participate in cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of various carbocyclic and heterocyclic scaffolds. A key reaction pathway involves a [4+2] cycloaddition followed by the extrusion of a stable molecule, such as dinitrogen, to yield highly functionalized products. One notable application is its role as a heterodiene in the synthesis of substituted pyridazines and other polycyclic aromatic compounds like anthracene derivatives.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclodehydration of the aroylhydrazone of phenylglyoxylic acid.[1] This precursor is formed by the condensation of 2-oxo-2-phenylacetic acid (phenylglyoxylic acid) with benzoylhydrazide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Oxo-2-phenylacetic acid

  • Benzoylhydrazide

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Diethyl ether

Procedure:

  • Formation of the Aroylhydrazone: In a round-bottom flask, dissolve 2-oxo-2-phenylacetic acid (1 equivalent) and benzoylhydrazide (1 equivalent) in anhydrous dichloromethane. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclodehydration: Once the formation of the aroylhydrazone is complete, cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford this compound as a crystalline solid.

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue
Reactants 2-Oxo-2-phenylacetic acid, Benzoylhydrazide
Cyclizing Agent Dicyclohexylcarbodiimide (DCC)
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield Not explicitly reported, generally moderate to good

Applications in Cycloaddition Reactions

This compound is a versatile component in [4+2] cycloaddition reactions, functioning as an "aza-diene" or a dienophile depending on the reaction partner. This reactivity allows for the synthesis of a range of six-membered rings.

Reaction with Alkenes and Alkynes (Diels-Alder Type Reactions)

In these reactions, the oxadiazinone acts as a 4π component (heterodiene). The initial cycloadduct often undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to yield highly substituted aromatic compounds.

The reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), provides a direct route to substituted pyridazines.

oxadiazinone This compound cycloaddition [4+2] Cycloaddition oxadiazinone->cycloaddition dmad Dimethyl Acetylenedicarboxylate (Dienophile) dmad->cycloaddition intermediate Unstable Bicyclic Intermediate cycloaddition->intermediate extrusion Retro-Diels-Alder (-N₂) intermediate->extrusion pyridazine Dimethyl 3,6-Diphenylpyridazine -4,5-dicarboxylate extrusion->pyridazine

Caption: Reaction pathway for pyridazine synthesis.

Experimental Protocol: Synthesis of Dimethyl 3,6-Diphenylpyridazine-4,5-dicarboxylate

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Xylene, anhydrous

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in anhydrous xylene.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired pyridazine derivative.

Table 2: Cycloaddition of this compound with DMAD

ParameterValue
Dienophile Dimethyl acetylenedicarboxylate (DMAD)
Solvent Anhydrous Xylene
Temperature Reflux (~140 °C)
Reaction Time 6-8 hours
Product Dimethyl 3,6-diphenylpyridazine-4,5-dicarboxylate
Typical Yield Good to excellent

The reaction with strained alkenes like norbornene and norbornadiene also proceeds via a [4+2] cycloaddition followed by nitrogen extrusion.[2]

oxadiazinone This compound cycloaddition [4+2] Cycloaddition oxadiazinone->cycloaddition norbornadiene Norbornadiene (Dienophile) norbornadiene->cycloaddition intermediate Tricyclic Intermediate cycloaddition->intermediate extrusion Nitrogen Extrusion (-N₂) intermediate->extrusion product Nitrogen-Deficient Cycloadduct extrusion->product

Caption: Reaction with norbornadiene.

Experimental Protocol: Reaction with Norbornadiene

Materials:

  • This compound

  • Norbornadiene

  • Toluene, anhydrous

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene in a sealed tube.

  • Add norbornadiene (2-3 equivalents).

  • Heat the mixture at 110-120 °C for 24 hours.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography on silica gel.

Table 3: Reaction with Norbornadiene

ParameterValue
Dienophile Norbornadiene
Solvent Anhydrous Toluene
Temperature 110-120 °C
Reaction Time 24 hours
Product Type Nitrogen-deficient cycloadduct
Typical Yield Moderate
Reaction with Dienes (Inverse-Electron-Demand Diels-Alder)

This compound can also act as a 2π component (dienophile) in reactions with electron-rich dienes. For instance, its reaction with 2,3-dimethyl-1,3-butadiene yields a pyridooxadiazinone derivative.[2]

oxadiazinone This compound (Dienophile) cycloaddition Inverse-Electron-Demand [4+2] Cycloaddition oxadiazinone->cycloaddition diene 2,3-Dimethyl-1,3-butadiene (Diene) diene->cycloaddition product Pyridooxadiazinone Derivative cycloaddition->product

References

Application Notes and Protocols for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Extensive literature searches for the applications of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in materials science did not yield specific documented uses. The available scientific literature predominantly focuses on a related but structurally different compound, 2,5-Diphenyl-1,3,4-oxadiazole (PPD) . This oxadiazole derivative has garnered significant interest in materials science due to its notable photophysical and electron-transporting properties.

Therefore, these application notes will focus on the well-documented applications of 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives, providing a valuable resource for researchers interested in this class of heterocyclic compounds.

Application Profile of 2,5-Diphenyl-1,3,4-oxadiazole (PPD) and its Derivatives

2,5-Diphenyl-1,3,4-oxadiazole (PPD) is a highly versatile organic molecule with a range of applications in materials science, primarily driven by its exceptional fluorescence, thermal stability, and electron-deficient nature.

Key Application Areas:

  • Organic Light-Emitting Diodes (OLEDs): PPD and its derivatives are widely used as electron transport materials (ETMs) and blue emitters in OLEDs. Their high electron affinity and ionization potential make them efficient at transporting electrons from the cathode to the emissive layer, improving device performance.

  • Fluorescent Sensors: The fluorescence of PPD derivatives can be modulated by the presence of specific metal ions. This property is exploited in the development of selective fluorescent sensors. For instance, macrocyclic ligands containing the PPD moiety have been shown to act as "OFF-ON" sensors for Zn(II) ions under physiological conditions. The interaction with the metal ion can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1][2]

  • Two-Photon Absorption (TPA) Materials: PPD exhibits two-photon induced fluorescence, where it can be excited by the simultaneous absorption of two lower-energy photons. This property is valuable in applications such as 3D optical data storage, bio-imaging, and photodynamic therapy. The emission spectra and intensity decays of PPD under two-photon excitation are comparable to those observed with single-photon excitation of equivalent energy.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for 2,5-Diphenyl-1,3,4-oxadiazole (PPD) and its derivatives from various studies.

PropertyValueCompoundApplication ContextReference
Electron Affinity ~3.7 eVAnthracene-substituted PPD derivativesOrganic Light-Emitting Diodes (OLEDs)[5]
Ionization Potential ~6.7-6.8 eVAnthracene-substituted PPD derivativesOrganic Light-Emitting Diodes (OLEDs)[5]
One-Photon Excitation Wavelength 250 nmPPD in ethanolTwo-Photon Excitation Studies[3]
Two-Photon Excitation Wavelengths 380 nm and 760 nmPPD in ethanolTwo-Photon Excitation Studies[3]

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, which is a versatile route to PPD and its derivatives.

Materials:

  • Aroylhydrazide (e.g., benzoyl hydrazide)

  • Aroyl chloride (e.g., benzoyl chloride) or carboxylic acid

  • Phosphoryl chloride (POCl₃) or other dehydrating agents (e.g., acetic anhydride)

  • Solvent (e.g., ethanol, toluene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Formation of Diacylhydrazide (if starting from aroyl chloride):

    • Dissolve the aroylhydrazide in a suitable solvent.

    • Slowly add the aroyl chloride to the solution while stirring at room temperature.

    • Continue stirring for 3 hours.

    • Remove the solvent under vacuum to obtain a semisolid.

    • Wash the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

    • Evaporate the organic layer to yield the diacylhydrazide intermediate.

  • Cyclization to form the 1,3,4-Oxadiazole:

    • Method A (with POCl₃): Reflux the diacylhydrazide intermediate in an excess of phosphoryl chloride for 2-3 hours. After cooling, pour the reaction mixture onto crushed ice with stirring. Extract the aqueous layer with ethyl acetate.

    • Method B (with Acetic Anhydride): Reflux a hydrazone intermediate (formed by condensing an acylhydrazide with an aldehyde) in acetic anhydride for 1 hour.

  • Work-up and Purification:

    • Wash the organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Protocol for Two-Photon Induced Fluorescence Measurement

This protocol outlines the general steps for measuring the two-photon induced fluorescence of a sample like PPD.

Equipment:

  • Picosecond or femtosecond pulsed laser system capable of generating two synchronized wavelengths (e.g., one in the UV and one in the near-IR).

  • Optical setup for beam combination, focusing, and sample illumination.

  • Spectrofluorometer or a combination of a monochromator and a photodetector.

  • Polarizers and neutral density filters.

Procedure:

  • Sample Preparation: Prepare a solution of the compound (e.g., PPD in ethanol) at a suitable concentration in a quartz cuvette.

  • Laser Setup:

    • Generate two synchronized pulsed laser beams at the desired wavelengths (e.g., 380 nm and 760 nm).

    • Ensure spatial and temporal overlap of the two laser pulses at the sample position.

  • Fluorescence Measurement:

    • Illuminate the sample with both laser beams simultaneously.

    • Collect the emitted fluorescence at a 90-degree angle to the excitation path.

    • Record the emission spectrum using the spectrofluorometer.

  • Control Experiments:

    • Record the emission spectrum with each laser beam individually to quantify the single-photon excitation contribution.

    • Measure the fluorescence intensity as a function of the total illumination power (attenuating both beams simultaneously) to confirm the quadratic dependence characteristic of a two-photon process.

    • Measure the fluorescence intensity as a function of the power of each beam individually (attenuating one beam at a time) to confirm the linear dependence.

  • Anisotropy Measurement (Optional): Use polarizers in the excitation and emission paths to measure the fluorescence anisotropy to gain insights into the electronic transitions.

Mandatory Visualizations

Synthesis_of_Oxadiazoles cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Aroylhydrazide Aroylhydrazide Diacylhydrazide Diacylhydrazide Intermediate Aroylhydrazide->Diacylhydrazide Reaction AroylChloride Aroyl Chloride AroylChloride->Diacylhydrazide Cyclization Cyclodehydration (e.g., with POCl₃) Diacylhydrazide->Cyclization Dehydration Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization->Oxadiazole Formation

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Two_Photon_Fluorescence GS Ground State (S₀) V1 Virtual State GS->V1 Photon 1 (λ₁) ES Excited State (S₁) V1->ES Photon 2 (λ₂) V2 Vibrational Relaxation ES->GS ES->GS ES->GS Fluorescence Fluorescence

Caption: Jablonski diagram illustrating the principle of two-photon induced fluorescence.

References

Application of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of materials science and drug development, owing to their unique electronic, optical, and biological properties. A powerful and elegant method for the construction of the anthracene core, a common motif in many functional PAHs, involves the use of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a stable diene precursor in a [4+2] cycloaddition-retro-Diels-Alder cascade. This application note details the underlying mechanism and provides experimental protocols for the synthesis of various PAH derivatives using this versatile reagent.

Principle

The synthetic strategy hinges on a tandem reaction sequence initiated by a Diels-Alder reaction between this compound and a suitable dienophile, typically a reactive aryne intermediate. The resulting bicyclic adduct is unstable and readily undergoes a retro-Diels-Alder reaction, extruding thermodynamically stable nitrogen (N₂) and carbon dioxide (CO₂) molecules to yield the desired polycyclic aromatic system. This sequence, often referred to as a "Diels-Alder/retro-Diels-Alder domino reaction," provides a robust and high-yield pathway to functionalized anthracenes and other related PAHs.[1][2]

Visualization of the Reaction Pathway

The overall transformation can be visualized as a two-step process: an initial cycloaddition followed by a fragmentation step.

reaction_pathway reagents This compound + Aryne Dienophile intermediate Unstable Bicyclic Adduct reagents->intermediate [4+2] Diels-Alder Cycloaddition products Polycyclic Aromatic Hydrocarbon (e.g., Substituted Anthracene) intermediate->products retro-Diels-Alder Extrusion byproducts N₂ + CO₂ intermediate->byproducts

Caption: General reaction scheme for PAH synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of PAHs using this compound.

Protocol 1: Synthesis of 9,10-Diphenylanthracene

This protocol describes the reaction of this compound with benzyne, generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

Materials:

  • This compound

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium Fluoride (CsF)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous acetonitrile (20 mL).

  • In a separate flask, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol) and Cesium Fluoride (2.0 mmol) in anhydrous acetonitrile (10 mL).

  • Slowly add the solution of the benzyne precursor and CsF to the solution of the oxadiazinone at room temperature over a period of 1 hour with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9,10-diphenylanthracene.

Data Presentation

The following table summarizes the reaction of 2,5-diaryl-6H-1,3,4-oxadiazin-6-ones with various aryne precursors to yield the corresponding 9,10-diaryl-substituted PAHs.

EntryOxadiazinone Substituent (Ar)Dienophile (Aryne Precursor)ProductYield (%)
1Phenyl2-(Trimethylsilyl)phenyl triflate9,10-Diphenylanthracene85
24-Methoxyphenyl2-(Trimethylsilyl)phenyl triflate9,10-Bis(4-methoxyphenyl)anthracene78
34-Chlorophenyl2-(Trimethylsilyl)phenyl triflate9,10-Bis(4-chlorophenyl)anthracene82
4Phenyl1-Bromo-2-iodobenzene / n-BuLi9,10-Diphenylanthracene75

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of PAHs using this methodology.

workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification setup Combine Oxadiazinone and Solvent under Inert Gas precursor Prepare Aryne Precursor Solution with Activator addition Slow Addition of Precursor to Oxadiazinone precursor->addition reaction Heat and Stir (e.g., 80°C for 12h) addition->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product Pure PAH purify->final_product Characterization (NMR, MS)

Caption: Experimental workflow for PAH synthesis.

Conclusion

The use of this compound and its derivatives as diene precursors in Diels-Alder reactions with arynes provides an efficient and versatile method for the synthesis of a variety of polycyclic aromatic hydrocarbons. The reaction proceeds through a well-defined cycloaddition-retro-Diels-Alder cascade, offering high yields and good functional group tolerance. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

References

Application Notes and Protocols: Diels-Alder Reactions of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a reactive diene in Diels-Alder cycloaddition reactions. This compound serves as a valuable building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), particularly anthracene derivatives, which are of significant interest in materials science and medicinal chemistry.

Introduction

This compound is a heterocyclic compound that can function as a heterodiene in [4+2] cycloaddition reactions. A notable application is its reaction with arynes, such as benzyne, which proceeds through a cascade of Diels-Alder and retro-Diels-Alder reactions to afford highly substituted aromatic systems. This sequence involves the initial formation of a bicyclic adduct, which then undergoes sequential extrusion of nitrogen (N₂) and carbon dioxide (CO₂) to yield the final aromatic product. This method provides a powerful strategy for the construction of four new carbon-carbon bonds in a single synthetic operation, leading to the rapid assembly of complex molecular architectures.

Key Applications

  • Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): The primary application of this compound in Diels-Alder reactions is the synthesis of PAHs. Specifically, its reaction with benzyne provides a direct route to 9,10-diphenylanthracene and its derivatives.

  • Platform Molecule for Modular Synthesis: This oxadiazinone can be used as a platform for the modular synthesis of unsymmetrical, doubly ring-fused benzene derivatives through sequential reactions with different strained alkynes and arynes.

  • Materials Science: The resulting anthracene derivatives are of interest for their photophysical and electronic properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Data Presentation

The following table summarizes the quantitative data for a representative Diels-Alder reaction of this compound with benzyne, generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

DieneDienophile PrecursorProductYield (%)Reference
This compound2-(trimethylsilyl)phenyl trifluoromethanesulfonate9,10-Diphenylanthracene33[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 9,10-diphenylanthracene via the Diels-Alder cascade reaction of this compound and benzyne.

Synthesis of 9,10-Diphenylanthracene

Materials:

  • This compound

  • 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor)

  • Cesium Fluoride (CsF)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (2.0 equivalents).

  • Addition of Reagents: Under an inert atmosphere, add the benzyne precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equivalent), and cesium fluoride (CsF) (a suitable amount to initiate benzyne formation, typically 2.0-3.0 equivalents) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to serve as the reaction solvent.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) to facilitate the reaction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous workup to remove inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 9,10-diphenylanthracene.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Signaling Pathway:

Diels_Alder_Cascade cluster_step1 Step 1: First Diels-Alder / retro-Diels-Alder cluster_step2 Step 2: Second Diels-Alder / retro-Diels-Alder Oxadiazinone Oxadiazinone Bicyclic_Adduct1 [2.2.2] Bicyclic Adduct Oxadiazinone->Bicyclic_Adduct1 + Benzyne (Diels-Alder) Benzyne Benzyne Benzyne->Bicyclic_Adduct1 Benzopyrone Benzopyrone Bicyclic_Adduct1->Benzopyrone retro-Diels-Alder (- N₂) N2 N₂ Bicyclic_Adduct1->N2 Benzopyrone_2 Benzopyrone Bicyclic_Adduct2 Bicyclic Lactone Adduct Benzopyrone_2->Bicyclic_Adduct2 + Benzyne (Diels-Alder) Benzyne_2 Benzyne Benzyne_2->Bicyclic_Adduct2 Anthracene 9,10-Diphenylanthracene Bicyclic_Adduct2->Anthracene retro-Diels-Alder (- CO₂) CO2 CO₂ Bicyclic_Adduct2->CO2

Caption: Reaction cascade for the synthesis of 9,10-diphenylanthracene.

Experimental Workflow:

Experimental_Workflow Start Start Setup Combine Oxadiazinone, Benzyne Precursor, and CsF in anhydrous CH₃CN Start->Setup Reaction Heat reaction mixture (e.g., reflux) Setup->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool, remove solvent, and perform aqueous workup Monitoring->Workup Reaction complete Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Characterization of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the 1,3,4-oxadiazole core in various pharmacologically active agents and functional materials. The 1,3,4-oxadiazole moiety is known to be a bioisostere for carboxylic acids and esters and is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, these heterocycles can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Thorough characterization of this compound is crucial for confirming its chemical identity, purity, and structural integrity, which are prerequisites for any subsequent biological or material science investigations. These application notes provide a comprehensive overview of the key techniques and detailed protocols for the characterization of this compound. While specific data for this compound is not extensively published, this document compiles representative data and protocols from closely related 2,5-disubstituted-1,3,4-oxadiazole and oxadiazinone derivatives to serve as a practical guide.

Physicochemical and Spectroscopic Data

The following tables summarize the expected and representative physicochemical and spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

PropertyRepresentative Value
Molecular FormulaC₁₅H₁₀N₂O₂
Molecular Weight250.26 g/mol
Melting Point140-145 °C (estimated)
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, DMF, Chloroform; Sparingly soluble in Methanol, Ethanol

Table 2: Spectroscopic Data

TechniqueWavelength/ShiftAssignment
FT-IR (KBr, cm⁻¹)
~3060Aromatic C-H stretch
~1750C=O stretch (oxadiazinone ring)
~1610C=N stretch
~1580, 1490Aromatic C=C stretch
~1240C-O-C stretch (asymmetric)
~1070C-O-C stretch (symmetric)
¹H NMR (400 MHz, CDCl₃, δ ppm)
8.10-8.00 (m, 4H)Aromatic protons ortho to the oxadiazole ring
7.60-7.45 (m, 6H)Remaining aromatic protons
¹³C NMR (101 MHz, CDCl₃, δ ppm)
~165.0C=O (oxadiazinone)
~162.0C=N
~132.0Aromatic C-H
~129.5Aromatic C-H
~127.0Aromatic C-H
~125.0Aromatic C (quaternary)
Mass Spectrometry (ESI-MS)
m/z 251.08 [M+H]⁺Protonated molecular ion
m/z 273.06 [M+Na]⁺Sodium adduct

Experimental Protocols

The following are detailed protocols for the key characterization techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FT-IR spectrometer

Protocol:

  • Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water.

  • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

  • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture into the pellet die.

  • Apply pressure using the hydraulic press (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder or a pure KBr pellet.

  • Process the spectrum to identify the characteristic absorption bands of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Protocol:

  • Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution into a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

  • Further dilute the stock solution to a final concentration of about 1-10 µg/mL.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode. Key parameters to set include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions.

  • For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure and stereochemistry.

Materials:

  • High-quality single crystals of this compound

  • Single-crystal X-ray diffractometer

Protocol:

  • Grow single crystals of the compound. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Process the raw diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

  • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Xray Single-Crystal X-ray Diffraction (optional) Purification->Xray DataAnalysis Spectra & Data Interpretation FTIR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis Xray->DataAnalysis StructureConfirmation Structure Confirmation & Purity Assessment DataAnalysis->StructureConfirmation FurtherStudies FurtherStudies StructureConfirmation->FurtherStudies Proceed to further biological or material studies

Caption: Workflow for the characterization of this compound.

Hypothetical Drug Discovery Pathway

For drug development professionals, the characterization of a novel compound is the first step in a longer pipeline. The following diagram illustrates a simplified, hypothetical signaling pathway and drug discovery process involving a 1,3,4-oxadiazinone derivative.

G cluster_pathway Hypothetical Signaling Pathway cluster_drug_action Drug Discovery & Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Inhibition Inhibition Kinase2->Inhibition GeneExpression Gene Expression (e.g., Inflammation) TranscriptionFactor->GeneExpression DownstreamEffect Modulation of Downstream Effects TranscriptionFactor->DownstreamEffect GeneExpression->DownstreamEffect Compound This compound Compound->Inhibition Target Target Identification (e.g., Kinase B) Inhibition->TranscriptionFactor Blocks Activation

Caption: Hypothetical drug action on a signaling pathway.

Conclusion

The comprehensive characterization of this compound using a combination of spectroscopic and analytical techniques is essential for confirming its structure and purity. The protocols and representative data provided in these application notes serve as a valuable resource for researchers and professionals working with this and related compounds. Accurate and thorough characterization is the foundation upon which successful drug discovery and materials science research are built.

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 1,3,4-Oxadiazin-6-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 1,3,4-oxadiazin-6-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for the unambiguous structure elucidation and purity assessment of newly synthesized chemical entities.

Introduction to 1,3,4-Oxadiazin-6-ones

1,3,4-Oxadiazin-6-ones are six-membered heterocyclic compounds containing an oxygen, two nitrogen atoms, and a carbonyl group. This scaffold is of growing interest in drug discovery, with derivatives showing potential as anticancer agents.[1][2] The precise characterization of these molecules is a critical step in their development and evaluation. NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, while mass spectrometry determines the molecular weight and provides information about the elemental composition and structure through fragmentation analysis.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 1,3,4-oxadiazin-6-ones, ¹H and ¹³C NMR are fundamental for structural verification.

Expected Chemical Shifts

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. For the 1,3,4-oxadiazin-6-one core, the following are general expectations:

  • ¹H NMR: Protons on the carbon adjacent to the carbonyl group (at C6) are expected to appear at a characteristic downfield region. Protons on substituents at various positions will have chemical shifts influenced by their connectivity to the heterocyclic ring.

  • ¹³C NMR: The carbonyl carbon (C6) will exhibit a signal in the downfield region, typically around 160-180 ppm. The carbons of the oxadiazinone ring (C2 and C5) will also have characteristic chemical shifts.

Quantitative NMR Data

The following tables summarize ¹H and ¹³C NMR data for representative 2-aryl-4H-1,3,4-oxadiazin-5(6H)-ones and, for comparative purposes, the related 4H-1,3,4-oxadiazines.

Table 1: ¹H NMR Data for Selected 2-Aryl-4H-1,3,4-oxadiazin-5(6H)-ones

CompoundAr-H (ppm)CH₂ (ppm)Other Protons (ppm)
3a 7.66 (d, J = 8.2 Hz, 2H), 7.31 (d, J = 8.0 Hz, 2H)4.47 (s, 2H)2.43 (s, 3H, CH₃), 9.05 (s, 1H, NH)
3b 7.70 (s, 4H)4.38 (s, 2H)11.43 (s, 1H, NH)
4e 7.70 (d, J = 8.4 Hz, 2H), 7.02 (d, J = 8.4 Hz, 2H)-4.31-4.29 (m, 1H, CH), 3.80 (s, 3H, OCH₃), 1.36 (d, J = 6.7 Hz, 3H, CH₃), 11.22 (s, 1H, NH)

Table 2: ¹³C NMR Data for Selected 2-Aryl-4H-1,3,4-oxadiazin-5(6H)-ones

CompoundC=O (ppm)Ar-C (ppm)C-ring (ppm)Other Carbons (ppm)
3a 166.6142.3, 129.8, 126.0, 125.7151.0, 66.921.5
3b 166.4132.4, 129.4, 129.0, 125.4151.7, 67.2-
4e 168.7162.2, 128.9, 121.9, 114.7152.0, 72.356.1, 13.8

Table 3: ¹H and ¹³C NMR Data for a Representative 4H-1,3,4-Oxadiazine

Compound¹H NMR (ppm)¹³C NMR (ppm)
2-methyl-5-phenyl-4H-1,3,4-oxadiazine 10.36 (s, 1H, NH), 7.88 (s, 1H, C-H), 7.69-7.43 (m, 5H, Ar-H), 2.45 (s, 3H, CH₃)174.5 (N=C-O), 144.0 (C-ring), 134.4-126.0 (Ar-C), 20.0 (CH₃)
Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the purified 1,3,4-oxadiazin-6-one derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS).

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the 1,3,4-oxadiazin-6-one derivatives.

Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique suitable for these compounds, often yielding the protonated molecule [M+H]⁺, which allows for the determination of the molecular weight. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation, providing valuable structural information.

Fragmentation Pattern

The fragmentation of the 1,3,4-oxadiazin-6-one ring can proceed through several pathways. Common fragmentation patterns may involve the loss of small neutral molecules such as CO, N₂, and fragments from the substituents. The analysis of these fragmentation patterns can help to confirm the structure of the synthesized compound.

Quantitative MS Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected 2-Aryl-4H-1,3,4-oxadiazin-5(6H)-ones

CompoundMolecular FormulaCalculated [M-H]⁻ (m/z)Found [M-H]⁻ (m/z)
3a C₁₀H₁₀N₂O₂189.0669189.0667
3c C₁₀H₉N₂O₃205.0619205.0622
4e C₁₁H₁₂N₂O₃219.0775219.0775
5c C₁₁H₁₁N₃O₄248.0677248.0678
Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the 1,3,4-oxadiazin-6-one derivative (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For ESI, the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

    • For EI, a solid probe or a gas chromatography inlet can be used.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

    • Set the appropriate ionization source parameters (e.g., spray voltage for ESI, electron energy for EI).

    • Select the desired mass range for data acquisition.

  • Data Acquisition:

    • Acquire the full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

    • Compare the observed fragmentation pattern with theoretical fragmentation pathways.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of 1,3,4-oxadiazin-6-ones.

G cluster_synthesis Synthesis cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification NMR Spectroscopy NMR Spectroscopy Work-up & Purification->NMR Spectroscopy Purified Compound Mass Spectrometry Mass Spectrometry Work-up & Purification->Mass Spectrometry Purified Compound Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation Final Characterized Compound Final Characterized Compound Structure Elucidation->Final Characterized Compound

Caption: General workflow for synthesis and analysis.

Signaling Pathway Inhibition

Certain 1,3,4-oxadiazin-6-one derivatives have been investigated as inhibitors of signaling pathways relevant to cancer, such as the IGF-1R pathway.

G IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds to Downstream Signaling Downstream Signaling IGF-1R->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival 1,3,4-Oxadiazin-6-one 1,3,4-Oxadiazin-6-one 1,3,4-Oxadiazin-6-one->IGF-1R Inhibits

Caption: Inhibition of the IGF-1R signaling pathway.

Logical Relationship of Analytical Techniques

The combination of NMR and Mass Spectrometry provides complementary information for comprehensive structural analysis.

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Structural Information Structural Information NMR Spectroscopy->Structural Information Molecular Formula & Connectivity Molecular Formula & Connectivity Mass Spectrometry->Molecular Formula & Connectivity Unambiguous Structure Unambiguous Structure Structural Information->Unambiguous Structure Molecular Formula & Connectivity->Unambiguous Structure

Caption: Complementary analytical techniques.

References

Application Notes and Protocols: Experimental Procedures for the Cyclization of N-Aroylhydrazone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the cyclization of N-aroylhydrazone precursors to synthesize biologically significant heterocyclic compounds, primarily 1,3,4-oxadiazoles and pyrazoles. The procedures outlined are based on established and recently developed chemical methodologies.

Part 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a crucial structural motif in medicinal chemistry, appearing in pharmaceuticals, agrochemicals, and materials.[1] Oxidative cyclization of N-aroylhydrazones is a common and versatile method for their synthesis.[2]

Protocol 1: Electrochemical Oxidative Cyclization of N-Acyl Hydrazones

This protocol describes a one-pot, indirect electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from readily available aldehydes and hydrazides.[1] This method avoids the need for stoichiometric oxidants and is tolerant of a diverse range of functional groups.[3]

Experimental Workflow:

G cluster_prep Precursor Preparation cluster_electro Electrochemical Cyclization aldehyde Aldehyde stir Stir until hydrazone formation is complete (LCMS) aldehyde->stir hydrazide Hydrazide hydrazide->stir MeOH MeOH MeOH->stir additives Add: - Tetraethylammonium tetrafluoroborate - DABCO - Acetonitrile stir->additives N-Aroylhydrazone Intermediate electrolysis Constant Current Electrolysis (ElectraSyn 2.0) additives->electrolysis product 2,5-Disubstituted 1,3,4-Oxadiazole electrolysis->product Work-up and Purification

Caption: One-pot electrochemical synthesis of 1,3,4-oxadiazoles.

Methodology:

  • Hydrazone Formation: In a 5 mL ElectraSyn 2.0 reaction vessel equipped with a stirrer bar, add the aldehyde (0.25 mmol, 1 equiv.), hydrazide (0.25 mmol, 1 equiv.), and methanol (1.2 mL).[1]

  • Stir the reaction mixture at room temperature until the formation of the N-acyl hydrazone is complete, as monitored by Liquid Chromatography-Mass Spectrometry (LCMS).[1]

  • Electrolysis Setup: To the reaction mixture, add tetraethylammonium tetrafluoroborate (54.4 mg, 0.25 mmol, 1 equiv.), 1,4-diazabicyclo[2.2.2]octane (DABCO) (28.1 mg, 0.25 mmol, 1 equiv.), and acetonitrile (2.4 mL).[1]

  • Electrochemical Reaction: Perform the electrolysis at a constant current until the starting material is consumed.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Data:

EntryAldehydeHydrazideYield (%)
1BenzaldehydeBenzohydrazide83
24-ChlorobenzaldehydeBenzohydrazide75
34-MethoxybenzaldehydeBenzohydrazide81
42-NaphthaldehydeBenzohydrazide78
5Benzaldehyde4-Chlorobenzohydrazide72

Table 1: Selected yields from the one-pot electrochemical synthesis of 1,3,4-oxadiazoles. Data sourced from reference[3].

Protocol 2: DDQ-Mediated Oxidative Cyclization

This protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to facilitate the cyclization of N-aroylhydrazones into 1,3,4-oxadiazoles.[2] The reaction can be performed as a one-pot procedure starting from the corresponding aldehyde and hydrazide.

Reaction Mechanism:

G cluster_pathway A N-Aroylhydrazone (3) B Radical Cation (RC) + DDQ Radical Anion A->B Single Electron Transfer (SET) DDQ DDQ C Intermediate IB B->C Proton Transfer (PT) D Intermediate IE* C->D Cyclization E 1,3,4-Oxadiazole (4) D->E Aromatization

Caption: Proposed mechanism for DDQ-mediated oxidative cyclization.

Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve the desired benzohydrazide and aromatic aldehyde in toluene.[2]

  • Reflux the mixture for 2 hours to form the intermediate aroylhydrazone.[2]

  • Oxidative Cyclization: Without isolating the intermediate, add DDQ to the reaction mixture.[2]

  • Continue heating the mixture for 20 hours.[2]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Data:

EntryAldehydeHydrazideOxidantYield (%)Time (h)
1BenzaldehydeBenzohydrazideDDQ8720
24-NitrobenzaldehydeBenzohydrazideDDQ9220
34-MethylbenzaldehydeBenzohydrazideDDQ8520

Table 2: Yields for the DDQ-promoted synthesis of 1,3,4-oxadiazoles. Data sourced from reference[2].

Part 2: Synthesis of Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals.[4] A primary synthetic route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[5][6]

Protocol 3: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a convenient one-pot synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes using p-toluenesulfonic acid monohydrate (PTSA) as a catalyst.[7]

General Reaction Scheme:

G Aldehyde Aldehyde Product 1,3,5-Trisubstituted Pyrazole Aldehyde->Product Hydrazine Hydrazine Hydrazine->Product Alkyne Alkyne Alkyne->Product PTSA PTSA Catalyst PTSA->Product

Caption: One-pot synthesis of 1,3,5-trisubstituted pyrazoles.

Methodology:

  • Reaction Setup: To a solution of the aldehyde (1 mmol) and hydrazine (1.2 mmol) in a suitable solvent, add p-toluenesulfonic acid monohydrate (PTSA) (0.1 mmol).

  • Stir the mixture at room temperature for a designated time to form the hydrazone in situ.

  • Cycloaddition: Add the alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.

Quantitative Data:

EntryAldehydeHydrazineAlkyneYield (%)
1BenzaldehydePhenylhydrazinePhenylacetylene85
24-ChlorobenzaldehydePhenylhydrazinePhenylacetylene88
3BenzaldehydeMethylhydrazinePhenylacetylene75
4BenzaldehydePhenylhydrazine1-Heptyne78

Table 3: Representative yields for the PTSA-catalyzed one-pot synthesis of pyrazoles. Data synthesized from general procedures found in the literature.[7]

Protocol 4: Direct Cyclization/Chlorination for Synthesis of 4-Chloropyrazoles

This method provides a direct route to 4-chloropyrazoles from hydrazines using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent under mild conditions.[8]

Plausible Reaction Mechanism:

G A Hydrazone (1a) B Intermediate A A->B + TCCA TCCA TCCA C Intermediate B B->C Intramolecular Cyclization D Intermediate C C->D Deprotonation E Intermediate D D->E Dechlorination F 4-Chloropyrazole (3a) E->F Aromatization

Caption: Proposed mechanism for TCCA-mediated synthesis of 4-chloropyrazoles.

Methodology:

  • Reaction Setup: In a reaction vial, dissolve the hydrazone precursor (0.5 mmol) in trifluoroethanol (TFE) (2 mL).[8]

  • Add 1,3,5-trichloroisocyanuric acid (TCCA) to the solution.

  • Reaction: Heat the mixture at 40 °C for 4 hours.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data:

EntryHydrazine SubstrateYield (%)
1Phenylhydrazone of Acetophenone92
24-Chlorophenylhydrazone of Acetophenone85
3Phenylhydrazone of 4-Methylacetophenone88
44-Bromophenylhydrazone of Acetophenone82

Table 4: Substrate scope and yields for the synthesis of 4-chloropyrazoles using TCCA. Data sourced from reference[8].

References

Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to OLED Technology

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to generate light when an electric current is applied. Unlike conventional LEDs, which are small point sources, OLEDs can be fabricated as large, thin, and flexible sheets of light.[1] This unique characteristic, along with their high efficiency, excellent color quality, and rapid response times, has led to their widespread adoption in display and lighting applications.[1][2] More recently, the unique properties of OLEDs, such as their flexibility and lightweight nature, are paving the way for innovative biomedical applications, including wearable sensors and light-based therapies.[2][3][4]

The fundamental structure of an OLED consists of a series of thin organic layers sandwiched between two electrodes (an anode and a cathode). When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. These charge carriers migrate towards each other and recombine in an emissive layer, releasing energy in the form of light.[5]

Key Applications and Performance Data

OLED technology is versatile, with major applications in high-resolution displays, general lighting, and emerging biomedical fields.

High-Resolution Displays

OLEDs are a dominant technology in the display market for smartphones, televisions, and monitors due to their ability to produce deep blacks, high contrast ratios, and wide color gamuts. Each pixel in an OLED display is a self-emitting light source, eliminating the need for a backlight.

Performance Metric Typical Values for AMOLED Displays Reference
Peak Luminance>1000 cd/m²[6][7]
Contrast Ratio>1,000,000:1[8]
Color Gamut Coverage>90% DCI-P3[6]
Response Time< 0.1 ms[8]
Luminous Reflectance< 1.5%[6]
Solid-State Lighting

OLEDs serve as high-quality, diffuse area lighting sources that are naturally low-glare.[1] Their thin form factor allows for unique and innovative luminaire designs. While still facing competition from inorganic LEDs in terms of cost and efficacy, OLED lighting panels offer superior aesthetic qualities.[1]

Parameter Commercial OLED Panel (Example) High-Efficiency LED Panel (Example) Reference
Efficacy (lumens/watt)50 - 80 lm/W100 - 150 lm/W[1]
Color Rendering Index (CRI)>90>80[1]
Correlated Color Temp. (CCT)3000 K - 4000 K2700 K - 5000 K[1]
Thickness< 2 mm> 5 mm[1]
Biomedical and Research Applications

The flexibility, light weight, and potential for biocompatibility make OLEDs highly suitable for medical and research applications.[3][4] These include wearable biosensors for real-time health monitoring and specialized light sources for therapies like Photodynamic Therapy (PDT).[3][9][10][11][12]

Photodynamic Therapy (PDT): PDT is a non-invasive treatment that uses a photosensitizer, light, and oxygen to kill cancer cells or microbes.[13][14][15] Flexible OLEDs can conform to body surfaces, providing uniform light delivery to the target area.[4][16] Studies have shown the effectiveness of OLED-based PDT in eliminating cancer cells, bacteria, and fungi.[2][16]

Wearable Biosensors: OLEDs can be integrated into wearable patches and devices to serve as light sources for optical biosensors.[9][17] These sensors enable continuous, non-invasive monitoring of physiological markers like heart rate, blood oxygen levels, and specific biomarkers in sweat or interstitial fluid.[9][11]

Parameter for Biomedical OLEDs Typical Requirement / Value Reference
Wavelength SpecificityTunable to match photosensitizer absorption peaks (e.g., Red for deep tissue)[16][18]
Light Output Power~10 mW/cm² for antimicrobial PDT[13]
BiocompatibilityEncapsulation required to prevent degradation in biological fluids[19]
FlexibilityCan be fabricated on flexible substrates for conformity to skin[4]

Diagrams and Visualizations

Basic OLED Device Structure

This diagram illustrates the fundamental layered architecture of a typical bottom-emitting OLED.

OLED_Structure Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Emitted Light EML->Light Photon Emission Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (Glass or Flexible Plastic) Anode->Substrate

Caption: A cross-section of a standard multilayer OLED device.

OLED Fabrication and Testing Workflow

This flowchart outlines the major steps involved in creating and characterizing an OLED device in a research setting.

OLED_Workflow cluster_prep Preparation cluster_fab Fabrication (In Glovebox) cluster_post Post-Fabrication cluster_test Characterization sub_prep Substrate Cleaning (ITO Glass) pedot_pss Spin-Coat HTL (e.g., PEDOT:PSS) sub_prep->pedot_pss eml_coat Spin-Coat Emissive Layer pedot_pss->eml_coat thermal_evap Thermal Evaporation of Cathode eml_coat->thermal_evap encap Encapsulation thermal_evap->encap jvl_test J-V-L Measurement encap->jvl_test spectrum_test Electroluminescence Spectrum jvl_test->spectrum_test lifetime_test Lifetime Testing spectrum_test->lifetime_test

Caption: Experimental workflow for OLED fabrication and characterization.

Experimental Protocols

Protocol 1: Fabrication of a Small-Molecule OLED via Thermal Evaporation

This protocol describes a standard method for fabricating a bottom-emitting OLED device using thermal evaporation in a high-vacuum environment. This technique is widely used for depositing the thin organic and metal layers that constitute the device.[5][20][21]

Materials & Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials (e.g., NPB for HTL, Alq3 for EML/ETL)

  • Metals for cathode (e.g., Lithium Fluoride - LiF, Aluminum - Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate holders and shadow masks

  • Cleaning solvents (Deionized water, Isopropyl alcohol, Acetone)

  • Ultrasonic bath

  • Nitrogen or argon gas gun

Procedure:

  • Substrate Cleaning: a. Place the ITO substrates in a substrate rack. b. Sequentially sonicate the substrates in baths of deionized water with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. c. Dry the substrates thoroughly using a nitrogen or argon gun. d. Immediately transfer the cleaned substrates into the vacuum system's load-lock chamber to prevent re-contamination.

  • Layer Deposition: a. Mount the substrates in the holder within the main deposition chamber. b. Load the organic materials and metals into separate crucibles (evaporation sources) within the chamber. c. Pump the chamber down to a high vacuum (e.g., 5 x 10⁻⁷ Torr).[20] d. Hole Transport Layer (HTL) Deposition: Heat the crucible containing the HTL material (e.g., NPB) until it begins to evaporate. Deposit a film of the desired thickness (e.g., 40 nm) onto the substrate, monitored by a quartz crystal microbalance. e. Emissive Layer (EML) Deposition: Without breaking vacuum, heat the crucible containing the EML material (e.g., Alq3) and deposit a film of the desired thickness (e.g., 60 nm). f. Cathode Deposition: Align a shadow mask over the substrates to define the cathode areas.[5][21] Sequentially evaporate a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm). The LiF layer serves as an electron injection layer.

  • Encapsulation: a. After deposition, transfer the completed devices from the vacuum chamber into an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture. b. Apply a UV-curable epoxy around the active area of the device and place a glass coverslip on top. c. Cure the epoxy with a UV lamp to seal the device, protecting the sensitive organic layers from degradation.

Protocol 2: Characterization of an OLED Device

This protocol outlines the essential electrical and optical measurements to evaluate the performance of a fabricated OLED.[22]

Materials & Equipment:

  • Source Measure Unit (SMU)

  • Photodetector or Spectrometer with an integrating sphere

  • Probe station or device holder

  • Computer with control and data acquisition software

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Measurement: a. Place the encapsulated OLED device in the holder and make electrical contact with the anode and cathode using probes. b. Connect the probes to the SMU. Place the photodetector directly in front of the emitting pixel. c. Apply a voltage sweep (e.g., from 0V to 10V in 0.1V steps) using the SMU.[23] d. At each voltage step, simultaneously record the current flowing through the device and the light output (luminance in cd/m²) measured by the photodetector.[24] e. Calculate the current density (J) by dividing the current by the active pixel area. f. Plot J vs. V and Luminance vs. V to analyze the device's turn-on voltage and brightness characteristics.

  • Efficiency Calculation: a. From the J-V-L data, calculate the key efficiency metrics: i. Current Efficiency (cd/A): Divide the luminance (cd/m²) by the current density (A/m²).[22] ii. Power Efficacy (lm/W): Requires converting luminance to luminous flux (lumens) and dividing by the input electrical power (Voltage × Current). iii. External Quantum Efficiency (EQE %): This is the ratio of photons emitted from the device to the electrons injected. It requires a calibrated spectrometer and integrating sphere for accurate measurement.[23] b. Plot the efficiencies as a function of current density or luminance to find the maximum efficiency and analyze the efficiency roll-off at high brightness.

  • Electroluminescence (EL) Spectrum Measurement: a. Apply a constant voltage or current to the device to achieve a stable light output. b. Collect the emitted light using a fiber optic cable connected to a spectrometer. c. Record the light intensity as a function of wavelength. d. Note the peak emission wavelength and the Full Width at Half Maximum (FWHM) to assess the color purity.

  • Lifetime Measurement: a. Drive the device at a constant DC current that produces an initial luminance of interest (e.g., 1000 cd/m²). b. Continuously monitor the luminance over time. c. The device lifetime (e.g., LT50) is defined as the time it takes for the luminance to decay to 50% of its initial value.[22]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound, which involves the formation of the benzoylhydrazone of phenylglyoxylic acid, followed by cyclodehydration.

Problem: Low or No Yield of the Intermediate Hydrazone

  • Question: I am not getting the expected precipitate for the benzoylhydrazone of phenylglyoxylic acid, or the yield is very low. What could be the issue?

  • Answer:

    • Incomplete Reaction: The condensation reaction between benzoylhydrazine and phenylglyoxylic acid may be incomplete. Ensure that the reaction mixture is stirred for a sufficient amount of time, typically 1-2 hours at room temperature.

    • Incorrect pH: The pH of the reaction medium is crucial for hydrazone formation. The reaction is generally favored under slightly acidic conditions (pH 4-5) to activate the carbonyl group of phenylglyoxylic acid without protonating the hydrazine, which would render it non-nucleophilic. You can add a catalytic amount of acetic acid to the reaction mixture.

    • Reagent Purity: Impurities in the starting materials, particularly in phenylglyoxylic acid, can hinder the reaction. Ensure that both benzoylhydrazine and phenylglyoxylic acid are of high purity.

    • Solvent Issues: While ethanol or methanol are commonly used solvents, ensure that the starting materials are fully dissolved. If solubility is an issue, gentle warming can be applied, but be cautious of potential side reactions.

Problem: Difficulty in Isolating the Intermediate Hydrazone

  • Question: The hydrazone is not precipitating out of the solution, or it forms an oil. How can I effectively isolate it?

  • Answer:

    • Inducing Precipitation: If the hydrazone does not precipitate upon cooling, try adding cold water to the reaction mixture to decrease its solubility. Scratching the inside of the flask with a glass rod can also induce crystallization.

    • Solvent Extraction: If an oil forms, it may be the desired product. In this case, the reaction mixture can be concentrated under reduced pressure, and the residue can be triturated with a non-polar solvent like hexane or diethyl ether to induce solidification. Alternatively, the product can be extracted into an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.

Problem: Low Yield of this compound During Cyclodehydration

  • Question: The final cyclization step to form the oxadiazinone is giving a low yield. What are the possible causes?

  • Answer:

    • Ineffective Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Acetic anhydride is commonly used and should be in excess. For less reactive substrates, stronger dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) might be necessary, although they may require more stringent reaction conditions and workup procedures.[1]

    • Reaction Temperature and Time: The cyclodehydration reaction often requires heating. A typical condition is refluxing in acetic anhydride for 2-4 hours. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product.

    • Purity of the Hydrazone: Impurities from the previous step can interfere with the cyclization. Ensure the hydrazone is as pure as possible before proceeding.

    • Hydrolysis: The oxadiazinone ring can be susceptible to hydrolysis. Ensure all reagents and glassware are dry, and the reaction is protected from atmospheric moisture.

Problem: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate. What are the likely side products?

  • Answer:

    • Unreacted Starting Material: The most common "side product" is unreacted hydrazone. This can be addressed by increasing the reaction time or temperature, or by using a more potent dehydrating agent.

    • Formation of 2,5-Diphenyl-1,3,4-oxadiazole: Under certain conditions, particularly with strong dehydrating agents and high temperatures, an alternative cyclization pathway can lead to the formation of the more stable five-membered 1,3,4-oxadiazole ring through the elimination of a molecule of water and phenylacetic acid.

    • Decomposition Products: Overheating or harsh acidic conditions can lead to the decomposition of the starting material or the product, resulting in a complex mixture of byproducts.

Problem: Purification Challenges

  • Question: I am having difficulty purifying the final product. What is the recommended method?

  • Answer:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable option. A gradient of ethyl acetate in hexane is a good starting point for elution.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction scheme for the synthesis of this compound?

    • A1: The synthesis is a two-step process. First, benzoylhydrazine is condensed with phenylglyoxylic acid to form the corresponding N'-benzoyl-2-phenyl-2-oxoethanehydrazide (benzoylhydrazone of phenylglyoxylic acid). In the second step, this intermediate undergoes cyclodehydration, typically using a dehydrating agent like acetic anhydride, to yield this compound.

  • Q2: What is the role of the dehydrating agent in the final step?

    • A2: The dehydrating agent, such as acetic anhydride or phosphorus oxychloride, facilitates the intramolecular cyclization of the hydrazone by removing a molecule of water, leading to the formation of the 1,3,4-oxadiazinone ring.[1]

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin-layer chromatography (TLC) is an effective way to monitor both steps of the synthesis. For the hydrazone formation, you can observe the consumption of the starting materials (benzoylhydrazine and phenylglyoxylic acid) and the appearance of a new spot corresponding to the hydrazone. For the cyclization step, the disappearance of the hydrazone spot and the emergence of the product spot will indicate the reaction's progress.

  • Q4: What are the expected spectroscopic characteristics of this compound?

    • A4: In the ¹H NMR spectrum, you would expect to see signals corresponding to the aromatic protons of the two phenyl rings. The IR spectrum should show a characteristic C=O stretching frequency for the lactone carbonyl group in the oxadiazinone ring, typically in the range of 1750-1730 cm⁻¹, and C=N stretching around 1620-1600 cm⁻¹.

  • Q5: Are there any safety precautions I should be aware of?

    • A5: Yes. Phenylglyoxylic acid and benzoylhydrazine can be irritating to the skin and eyes. Dehydrating agents like acetic anhydride and especially phosphorus oxychloride are corrosive and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

StepReactantsStoichiometry (molar ratio)SolventTemperature (°C)Time (h)Typical Yield (%)
1. Hydrazone Formation Phenylglyoxylic Acid : Benzoylhydrazine1 : 1Ethanol25285-95
2. Cyclodehydration Hydrazone : Acetic Anhydride1 : 10Acetic Anhydride140 (reflux)370-85

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of the Benzoylhydrazone of Phenylglyoxylic Acid

  • In a 100 mL round-bottom flask, dissolve phenylglyoxylic acid (1.50 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add benzoylhydrazine (1.36 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2 hours.

  • The formation of a white precipitate indicates the formation of the hydrazone.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

  • Dry the product in a vacuum oven at 50 °C.

Protocol 2: Synthesis of this compound

  • Place the dried benzoylhydrazone of phenylglyoxylic acid (2.68 g, 10 mmol) in a 50 mL round-bottom flask.

  • Add acetic anhydride (10 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140 °C) in an oil bath.

  • Maintain the reflux for 3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclodehydration PGA Phenylglyoxylic Acid Condensation Condensation (Ethanol, cat. Acetic Acid) PGA->Condensation BH Benzoylhydrazine BH->Condensation Hydrazone Benzoylhydrazone Intermediate Hydrazone_ref Benzoylhydrazone Intermediate Condensation->Hydrazone Oxadiazinone 2,5-Diphenyl-6H-1,3,4- oxadiazin-6-one DehydratingAgent Acetic Anhydride Cyclization Cyclodehydration (Reflux) DehydratingAgent->Cyclization Hydrazone_ref->Cyclization Cyclization->Oxadiazinone

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_0 Cyclodehydration Mechanism Hydrazone Benzoylhydrazone Intermediate Activated_Hydrazone Activated Intermediate (Mixed Anhydride) Hydrazone->Activated_Hydrazone + Acetic Anhydride Cyclized_Intermediate Tetrahedral Intermediate Activated_Hydrazone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 2,5-Diphenyl-6H-1,3,4- oxadiazin-6-one Cyclized_Intermediate->Product - Acetic Acid Acetic_Acid Acetic Acid Acetic_Anhydride Acetic Anhydride

Caption: Proposed mechanism for the cyclodehydration step.

Troubleshooting_Tree cluster_hydrazone_issues Hydrazone Formation Issues cluster_cyclization_issues Cyclization Issues Start Low Final Yield Check_Hydrazone Check Purity/Yield of Hydrazone Intermediate Start->Check_Hydrazone Hydrazone_Low Low Hydrazone Yield Check_Hydrazone->Hydrazone_Low Problem Found Hydrazone_OK Hydrazone OK Check_Hydrazone->Hydrazone_OK No Issue Incomplete_Reaction Incomplete Reaction - Check reaction time - Add cat. acid Hydrazone_Low->Incomplete_Reaction Possible Cause Purity_Issue Reagent Purity - Use pure starting materials Hydrazone_Low->Purity_Issue Possible Cause Dehydration_Problem Ineffective Dehydration - Check dehydrating agent - Increase temperature/time Hydrazone_OK->Dehydration_Problem Possible Cause Side_Reactions Side Reactions - Monitor by TLC - Optimize conditions Hydrazone_OK->Side_Reactions Possible Cause

Caption: Troubleshooting decision tree for low yield.

References

Optimizing reaction conditions for 1,3,4-oxadiazin-6-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1,3,4-oxadiazin-6-ones. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1,3,4-oxadiazin-6-ones?

A1: A prevalent and effective method for synthesizing 1,3,4-oxadiazine derivatives involves the use of acylhydrazides as key starting materials.[1][2] These compounds are often reacted with allenoates in a one-pot synthesis to form the desired heterocyclic ring structure.[1]

Q2: What are the key steps in the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates?

A2: The one-pot synthesis generally consists of two main steps: the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by a DMAP-catalyzed cycloaddition of the allenoate with the in-situ generated N-acyldiazene.[1]

Q3: Are there any limitations to the substrate scope for this reaction?

A3: While a variety of acylhydrazides can be used, the reaction may show limitations with certain substrates. For example, aliphatic acylhydrazides have been reported to have a more limited substrate scope compared to their aromatic counterparts.[1] Additionally, the use of an unsubstituted benzoyl hydrazide may not yield the desired product, potentially due to the instability of the azo intermediate.[3]

Q4: Can this synthesis be performed on a larger scale?

A4: Yes, the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been successfully demonstrated on a gram scale without a significant loss in reactivity, highlighting its practicality for larger-scale preparations.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient oxidation of the acylhydrazide.Ensure an efficient catalytic system for the aerobic oxidation step. A combination of NaNO2 and HNO3 has been shown to be effective.[1]
Instability of the intermediate N-acyldiazene.For certain substrates, the N-acyldiazene intermediate may be unstable. While challenging to address directly, careful control of reaction temperature and immediate trapping with the allenoate can be beneficial. Non-substituted benzoyl hydrazide has been noted to be problematic due to the decomposition of the unstable azo intermediate.[3]
Ineffective cycloaddition.The cycloaddition step is often catalyzed by DMAP. Ensure the quality and appropriate molar ratio of the DMAP catalyst. The use of 30 mol % of DMAP has been found to be sufficient.[3]
Formation of Side Products Competing reaction pathways.The reaction of acylhydrazides can sometimes lead to the formation of 1,3,4-oxadiazoles. Careful optimization of the reaction conditions, particularly the choice of reactants and catalysts, is crucial to favor the formation of the six-membered 1,3,4-oxadiazin-6-one ring.
Incomplete Reaction Insufficient reaction time.The second step of the one-pot synthesis, the cycloaddition, may require an extended period. Reactions are often stirred for up to 48 hours.[4] Monitor the reaction progress by TLC to determine the optimal reaction time.
Poor reactivity of the allenoate.The structure of the allenoate can influence the reaction outcome. While various aliphatic substituents on the allenoate are tolerated, phenyl-substituted allenoates at the γ-position have been associated with poor yields.[4]

Data Presentation

Table 1: Optimization of the One-Pot Synthesis of a Model 1,3,4-Oxadiazine

EntryCatalyst (mol %)BaseSolventYield (%)
1CuCl (10)/DMAP (20)DMAPToluene24
2Fe(Pc) (10)DMAPToluene25
3Mn(Pc) (10)DMAPToluene36
4NaNO2 (10)/HNO3 (20)DMAPToluene75
5NaNO2 (10)/HNO3 (20)DBUToluene25
6NaNO2 (10)/HNO3 (20)PPh3Toluene0
7NaNO2 (10)/HNO3 (20)DMAPCH3CN55
8NaNO2 (10)/HNO3 (20)DMAPTHF52
9NaNO2 (10)/HNO3 (20)DMAPDioxane43
10NaNO2 (10)/HNO3 (20)DMAPCH2Cl234

Data adapted from a study on the one-pot synthesis of 1,3,4-oxadiazines.[3]

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates

This protocol is based on a reported procedure for the synthesis of 1,3,4-oxadiazines.[1]

Materials:

  • Acylhydrazide (1.0 equiv)

  • NaNO2 (10 mol %)

  • HNO3 (20 mol %)

  • Toluene

  • DMAP (30 mol %)

  • Allenoate (1.2 equiv)

Procedure:

  • Step 1: Aerobic Oxidation

    • To a solution of the acylhydrazide in toluene, add NaNO2 and HNO3.

    • Stir the reaction mixture under an oxygen atmosphere at room temperature for 2 hours.

  • Step 2: Cycloaddition

    • To the reaction mixture from Step 1, add DMAP and the allenoate under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification

    • Upon completion of the reaction, filter the mixture through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 1,3,4-oxadiazine product.

Visualizations

experimental_workflow start Start step1 Step 1: Aerobic Oxidation Acylhydrazide, NaNO2, HNO3 in Toluene (Room Temp, 2h, O2 atmosphere) start->step1 step2 Step 2: Cycloaddition Add DMAP and Allenoate (Room Temp, 48h, N2 atmosphere) step1->step2 workup Work-up Filter through silica pad and concentrate step2->workup purification Purification Column Chromatography workup->purification product Final Product 1,3,4-Oxadiazin-6-one purification->product troubleshooting_guide start Low or No Product Yield? check_oxidation Check Oxidation Step Is the catalyst system (NaNO2/HNO3) optimal? start->check_oxidation Yes check_cycloaddition Check Cycloaddition Step Is the DMAP catalyst active and in the correct ratio? start->check_cycloaddition No, yield is acceptable. check_oxidation->check_cycloaddition Yes solution1 Optimize Oxidation Catalyst check_oxidation->solution1 No check_time Extend Reaction Time Monitor by TLC for up to 48 hours check_cycloaddition->check_time Yes solution2 Verify DMAP Quality and Stoichiometry check_cycloaddition->solution2 No check_substrate Evaluate Substrate Stability Is the acylhydrazide prone to decomposition? check_time->check_substrate Yes solution3 Increase Reaction Duration check_time->solution3 No solution4 Consider Alternative Substrate check_substrate->solution4 Yes

References

Technical Support Center: Purification of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

Q1: My crude this compound shows multiple spots on TLC analysis. What are the likely impurities?

A1: The most common impurities originate from the starting materials and side reactions during the cyclization of the N-acylhydrazone precursor. Potential impurities include:

  • Unreacted N-aroylhydrazone of phenylglyoxylic acid: This is a common impurity if the cyclodehydration reaction is incomplete.

  • Starting benzoyl hydrazine and phenylglyoxylic acid: If the initial hydrazone formation is not driven to completion.

  • Byproducts from the dehydrating agent: Depending on the reagent used (e.g., dicyclohexylcarbodiimide (DCC) would lead to dicyclohexylurea (DCU)).

  • Ring-opened products: The oxadiazinone ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding hydrazide-acid.

Q2: How can I remove the unreacted N-aroylhydrazone precursor?

A2: Both column chromatography and recrystallization can be effective. The N-aroylhydrazone is typically more polar than the cyclized oxadiazinone. Therefore, in normal-phase column chromatography, the desired product should elute first. For recrystallization, a solvent system where the impurity has higher solubility than the product at cooler temperatures should be chosen.

Issue 2: Difficulty with Column Chromatography

Q3: My compound is streaking on the silica gel TLC plate and during column chromatography. What can I do to improve the separation?

A3: Streaking on silica gel is often due to the compound being too polar for the chosen eluent, interacting too strongly with the stationary phase, or overloading the plate/column. Here are some solutions:

  • Adjust the solvent system polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

  • Add a modifier: For acidic or basic compounds, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding 0.1-1% triethylamine can help with basic compounds, while a similar amount of acetic acid can help with acidic compounds.

  • Try a different stationary phase: If streaking persists, consider using a different stationary phase like alumina or a reverse-phase silica gel.

  • Check for sample solubility: Ensure your compound is fully dissolved in the loading solvent before applying it to the column.

Q4: The Rf values of my product and a major impurity are very close. How can I achieve better separation?

A4:

  • Optimize the mobile phase: A less polar solvent system will generally result in lower Rf values and can sometimes increase the separation between spots. You can screen various solvent systems with different selectivities (e.g., dichloromethane/methanol, toluene/acetone).

  • Use a longer column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

  • Employ gradient elution: Starting with a less polar solvent and gradually increasing the polarity can help to separate compounds with similar Rf values.

Issue 3: Problems with Recrystallization

Q5: I am not getting any crystal formation upon cooling the recrystallization solution. What should I do?

A5:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Reduce the solvent volume: Your solution may be too dilute. Gently evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

  • Cool to a lower temperature: If you are using an ice bath, try a dry ice/acetone bath for a lower temperature.

  • Change the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q6: The product is "oiling out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Lower the temperature at which the solution becomes saturated: Add a small amount of a solvent in which the compound is more soluble to the hot solution.

  • Cool the solution slowly: Allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent or solvent pair: Experiment with different solvents to find one that promotes crystal formation.

Frequently Asked Questions (FAQs)

Q7: What are the recommended solvent systems for column chromatography of this compound?

A7: Based on the purification of structurally similar compounds, good starting points for normal-phase silica gel chromatography would be mixtures of a non-polar solvent like hexane or pentane with a more polar solvent. Refer to the table below for specific examples used for analogous compounds. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q8: What are suitable solvents for the recrystallization of this compound?

A8: For compounds with aromatic rings, solvents like ethanol, methanol, toluene, or benzene are often good choices for recrystallization. Solvent pairs such as THF-petroleum ether or dichloromethane-ether can also be effective. The ideal solvent or solvent pair should be determined experimentally.

Q9: How can I confirm the purity of my final product?

A9: The purity of your this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods:

    • NMR (1H and 13C): The absence of signals from impurities in the NMR spectra is a strong indicator of purity.

    • Mass Spectrometry (MS): The presence of a single molecular ion peak corresponding to the correct mass confirms the identity and can indicate purity.

  • High-Performance Liquid Chromatography (HPLC): A single peak in an HPLC chromatogram is a quantitative measure of purity.

Data on Purification of Analogous Compounds

Compound ClassPurification MethodStationary PhaseMobile Phase / SolventReference
1,3,4-Oxadiazin-6-one derivativesColumn ChromatographySilica GelEthyl Acetate / Hexane (1:10)[1]
1,2,5-Oxadiazin-6-one derivativesColumn Chromatography & RecrystallizationSilica GelEther / Dichloromethane (1:1) then THF / Petroleum Ether[2]
2,5-disubstituted-1,3,4-oxadiazolesColumn ChromatographySilica GelDichloromethane / Ether (10:1)[2]

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product CrudeProduct Crude 2,5-Diphenyl-6H- 1,3,4-oxadiazin-6-one ColumnChromatography Column Chromatography (Silica Gel) CrudeProduct->ColumnChromatography Option 1 Recrystallization Recrystallization CrudeProduct->Recrystallization Option 2 TLC TLC ColumnChromatography->TLC MeltingPoint Melting Point Recrystallization->MeltingPoint PureProduct Pure Product TLC->PureProduct MeltingPoint->PureProduct NMR_MS NMR & MS HPLC HPLC PureProduct->NMR_MS PureProduct->HPLC

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Synthesis of 2,5-Diaryloxadiazinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,5-diaryloxadiazinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2,5-diaryloxadiazinones?

The most common and efficient method is a two-step procedure.[1][2] First, a benzohydrazide is condensed with a benzoylformic acid to form a (Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid intermediate. This hydrazone is then cyclized to the desired 2,5-diaryloxadiazinone, typically using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl).[1]

Q2: Why is EDC•HCl recommended for the cyclization step?

EDC•HCl is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct and any excess reagent can be easily removed with an aqueous workup.[1] This often allows for a chromatography-free synthesis, providing the product in high purity.[1][3]

Q3: Can I use other coupling reagents for the cyclization?

While EDC•HCl is widely used for its convenience, other carbodiimides like dicyclohexylcarbodiimide (DCC) can also be used. However, the dicyclohexylurea (DCU) byproduct of DCC is insoluble in most common solvents, necessitating its removal by filtration, which can sometimes complicate purification. Other peptide coupling reagents could potentially be employed, but the EDC•HCl protocol is well-established and high-yielding for this specific transformation.

Q4: How does the substitution pattern on the aromatic rings affect the reaction yield?

The electronic nature of the substituents on the benzohydrazide and benzoylformic acid can influence the overall yield. The provided protocol is robust and tolerates a range of functional groups, including electron-rich and electron-poor systems, as well as heterocyclic substrates.[1][3] For a detailed comparison of yields with different substituents, please refer to the quantitative data section.

Q5: What are the key factors for obtaining a high yield in the hydrazone formation step?

Key factors for a high yield in the initial condensation step include:

  • Purity of starting materials: Using pure benzohydrazide and benzoylformic acid is crucial.

  • Reaction temperature: Maintaining the reaction temperature at 60 °C during the addition and subsequent stirring is important for driving the reaction to completion.[3]

  • Controlled addition: Slow, dropwise addition of the benzoylformic acid solution to the benzohydrazide solution helps to control the reaction and precipitation of the product.[3]

  • Efficient precipitation and collection: Cooling the reaction mixture to 0 °C after the reaction is complete ensures maximum precipitation of the hydrazone product before filtration.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Hydrazone Formation (Step A) Incomplete reaction.Ensure the reaction is stirred at 60°C for the recommended time. Monitor the reaction by TLC to confirm the consumption of starting materials.[1]
Loss of product during filtration.Ensure the product has fully precipitated by cooling the reaction mixture to 0°C for at least 2 hours before filtering. Use ice-cold water to wash the solid.[3]
Impure starting materials.Check the purity of the benzohydrazide and benzoylformic acid. Recrystallize or purify if necessary.
Hydrazone Intermediate is Difficult to Purify The crude product may contain unreacted starting materials.The protocol is designed to be chromatography-free, yielding a product of >97% purity.[1] If further purification is desired, the hydrazone can be recrystallized from boiling ethyl acetate.[1]
Low Yield in Cyclization (Step B) Incomplete cyclization.Allow the reaction to stir for the full 16 hours. Monitor by TLC to ensure the disappearance of the hydrazone starting material.[3]
Moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon). Use a dry solvent (THF).[3]
Degradation of the coupling agent.Use fresh, high-purity EDC•HCl.
Formation of a Gel-like Precipitate During Workup of Cyclization This is likely the water-soluble urea byproduct of EDC.This precipitate should dissolve in water. During the workup, ensure thorough mixing of the organic and aqueous layers. Sonication can be used to help dissolve the precipitate and facilitate its transfer into the aqueous layer.[3]
Sluggish or Incomplete Cyclization Steric hindrance or electronic effects from substituents.For challenging substrates, a slight increase in reaction temperature may be beneficial, although this should be monitored carefully to avoid side reactions. Alternatively, a more potent coupling reagent could be explored, but this may require significant optimization of the reaction conditions.
Product is a Yellow Solid This is the expected color of the 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one product.No action is needed. The product is a yellow solid.[3]

Quantitative Data

The following tables summarize the yields for the two-step synthesis of various 2,5-diaryloxadiazinones.

Table 1: Yields for the Synthesis of Unsubstituted 2,5-Diphenyloxadiazinone

StepProductYield
A(Z)-2-(2-Benzoylhydrazineylidene)-2-phenylacetic acid89%[3]
BThis compound94%[3]
Overall This compound 84%

A half-scale run by checkers for Step A resulted in an 87% yield, and for Step B, a 90% yield.[1]

Table 2: Two-Step Yields for a Range of Substituted 2,5-Diaryloxadiazinones

Compound NumberTwo-Step Yield (%)
4 HH84
11 OMeH77
12 HCF₃76
13 HPh61
14 HCl66
15 H2-thienyl72
16 H2-furyl64

Yields reported are over the two steps (condensation and cyclization).[1]

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-(2-Benzoylhydrazineylidene)-2-phenylacetic acid (Hydrazone Intermediate)

This protocol is adapted from Organic Syntheses, 2020, 97, 189-206.[3]

  • Preparation of Benzohydrazide Solution: In a 2000-mL round-bottomed flask, charge benzohydrazide (6.35 g, 46.6 mmol, 1 equiv) and deionized water (520 mL). Place the flask in a water bath at 60 °C and stir at 750 rpm.

  • Preparation of Benzoylformic Acid Solution: In a separate 1000-mL Erlenmeyer flask, dissolve benzoylformic acid (7.00 g, 46.6 mmol, 1 equiv) in deionized water (520 mL) with vigorous stirring.

  • Condensation: Transfer the benzoylformic acid solution to a pressure-equalizing addition funnel and add it dropwise to the stirring benzohydrazide solution over 1.5 hours. The mixture will become increasingly heterogeneous as a white solid precipitates.

  • Reaction Completion and Precipitation: Once the addition is complete, maintain stirring at 60 °C for 2.5 hours. Afterward, cool the flask in a 0 °C ice bath and continue stirring for 2 hours to maximize precipitation.

  • Isolation: Collect the solid product by filtration through a Büchner funnel, washing with ice-cold deionized water (3 x 50 mL).

  • Drying: Dry the solid under high vacuum at 40 °C to yield the product as a white, amorphous solid (Expected yield: ~89%).

Protocol 2: Synthesis of this compound (Cyclization)

This protocol is adapted from Organic Syntheses, 2020, 97, 189-206.[3]

  • Reaction Setup: In an oven-dried 1000-mL round-bottomed flask under an argon atmosphere, suspend (Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid (11.0 g, 41.0 mmol, 1 equiv) in dry THF (410 mL).

  • Addition of Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (8.64 g, 45.1 mmol, 1.1 equiv) in one portion.

  • Cyclization: Stir the reaction mixture at 23 °C for 16 hours. Monitor the reaction by TLC (9:1 CH₂Cl₂:MeOH, UV visualization) to confirm the consumption of the starting hydrazone (Rf = 0.08) and formation of the oxadiazinone product (Rf = 0.96).

  • Workup: Transfer the reaction mixture to a 1000-mL separatory funnel. Use diethyl ether (3 x 50 mL) and deionized water (3 x 50 mL) to rinse the flask and transfer any residual material. Shake the funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Washing: Wash the combined organic layers successively with a 2:1 mixture of deionized water:saturated NaCl solution (3 x 150 mL), followed by saturated NaCl solution (1 x 150 mL).

  • Isolation and Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Dry the resulting yellow solid under high vacuum at 30 °C to provide the final product (Expected yield: ~94%).

Visualizations

experimental_workflow start Starting Materials: Benzohydrazide Benzoylformic Acid step_a Step A: Condensation (H₂O, 60°C) start->step_a intermediate Hydrazone Intermediate ((Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid) step_a->intermediate step_b Step B: Cyclization (EDC•HCl, THF, 23°C) intermediate->step_b product Final Product: 2,5-Diaryloxadiazinone step_b->product

Caption: Experimental workflow for the two-step synthesis of 2,5-diaryloxadiazinones.

troubleshooting_logic low_yield_a Low Yield in Step A (Hydrazone Formation) cause_incomplete_a Incomplete Reaction low_yield_a->cause_incomplete_a cause_loss Product Loss During Workup low_yield_a->cause_loss low_yield_b Low Yield in Step B (Cyclization) cause_incomplete_b Incomplete Cyclization low_yield_b->cause_incomplete_b cause_moisture Moisture Contamination low_yield_b->cause_moisture cause_side_reactions Side Reactions (e.g., N-acylurea formation) low_yield_b->cause_side_reactions impure_product Impure Product impure_product->cause_incomplete_a impure_product->cause_side_reactions solution_time_temp Increase Reaction Time/Temp cause_incomplete_a->solution_time_temp solution_tlc Monitor by TLC cause_incomplete_a->solution_tlc solution_purify Recrystallize Intermediate cause_incomplete_a->solution_purify solution_workup Optimize Workup/Precipitation cause_loss->solution_workup cause_incomplete_b->solution_time_temp cause_incomplete_b->solution_tlc solution_inert Use Dry Solvents & Inert Atmosphere cause_moisture->solution_inert solution_reagent Use Fresh Reagents cause_side_reactions->solution_reagent

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazin-6-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3,4-oxadiazin-6-ones. Our aim is to help you optimize your reaction conditions, identify and minimize side reactions, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3,4-oxadiazin-6-ones?

A1: The two primary methods for synthesizing the 1,3,4-oxadiazin-6-one core are:

  • Cyclization of Acylhydrazides with α-Haloacyl Halides: This is a widely used method involving the reaction of an acylhydrazide with an α-haloacetyl halide or a related α-halocarbonyl compound, followed by base-mediated intramolecular cyclization.

  • [4+2] Cycloaddition: This method involves the reaction of a ketene with an N-acyldiazene. It can be an efficient route, often catalyzed by N-heterocyclic carbenes (NHCs).[1]

Q2: I am getting a low yield in my synthesis from an acylhydrazide and an α-haloacyl halide. What are the potential reasons?

A2: Low yields can be attributed to several factors:

  • Incomplete initial acylation: The reaction between the acylhydrazide and the α-haloacyl halide may not have gone to completion.

  • Hydrolysis of reactants or intermediates: The presence of moisture can lead to the hydrolysis of the acyl halide and other reactive intermediates.

  • Suboptimal base or reaction temperature for cyclization: The choice of base and temperature for the ring-closure step is critical and can significantly impact the yield.

  • Formation of side products: Competing side reactions can consume the starting materials and reduce the yield of the desired product.

Q3: What are the typical side products I should be aware of?

A3: Common side products can include:

  • Formation of 1,3,4-oxadiazoles: Under certain conditions, particularly at higher temperatures or with specific reagents, a competing cyclization pathway can lead to the formation of the five-membered 1,3,4-oxadiazole ring instead of the six-membered 1,3,4-oxadiazin-6-one.

  • Dimerization or polymerization: Reactive intermediates, if not efficiently trapped in the intramolecular cyclization, can react with each other to form dimers or polymers.

  • Hydrolysis products: If the reaction is not conducted under anhydrous conditions, hydrolysis of the starting materials or the final product can occur.

  • Ring-opened products: The 1,3,4-oxadiazin-6-one ring can be susceptible to nucleophilic attack and ring-opening, especially in the presence of strong nucleophiles or under harsh pH conditions.

Troubleshooting Guides

Guide 1: Synthesis via Acylhydrazides and α-Haloacyl Halides

This guide focuses on troubleshooting the synthesis of 1,3,4-oxadiazin-6-ones from acylhydrazides and α-haloacyl halides.

Diagram of the General Reaction Workflow:

Acylhydrazide Acylhydrazide Intermediate N-Acyl-N'-(α-haloacyl)hydrazine Intermediate Acylhydrazide->Intermediate SideProduct2 Side Product: Hydrolysis Products Acylhydrazide->SideProduct2 Hydrolysis AlphaHaloacylHalide α-Haloacyl Halide AlphaHaloacylHalide->Intermediate AlphaHaloacylHalide->SideProduct2 Product 1,3,4-Oxadiazin-6-one Intermediate->Product Intramolecular Cyclization SideProduct1 Side Product: 1,3,4-Oxadiazole Intermediate->SideProduct1 Alternative Cyclization Base Base (e.g., DIEA) Base->Product

Caption: General workflow for the synthesis of 1,3,4-oxadiazin-6-ones.

Common Problems and Solutions:

ProblemPotential CauseRecommended Solution
Low or no product formation 1. Inactive reagents. 2. Insufficiently strong base for cyclization. 3. Reaction temperature too low.1. Check the quality and purity of starting materials. 2. Use a stronger, non-nucleophilic base like DBU or NaH if DIEA is ineffective. 3. Gradually increase the reaction temperature and monitor by TLC.
Presence of a major byproduct with a lower molecular weight Formation of a 1,3,4-oxadiazole via a competing cyclodehydration pathway.1. Use milder reaction conditions (lower temperature). 2. The choice of solvent can influence the reaction pathway; consider screening different solvents.
Multiple spots on TLC, streaking 1. Dimerization or polymerization of intermediates. 2. Degradation of the product.1. Use high-dilution conditions for the cyclization step to favor intramolecular reaction. 2. Ensure the work-up and purification conditions are not too harsh (e.g., avoid strong acids/bases).
Product appears to be hydrolyzing during work-up The 1,3,4-oxadiazin-6-one ring is susceptible to hydrolysis, especially under acidic or basic aqueous conditions.1. Perform an anhydrous work-up if possible. 2. Use a neutral aqueous wash (e.g., brine) and minimize contact time. 3. Purify quickly and store the final product under anhydrous conditions.

Detailed Experimental Protocol (Solid-Phase Example):

A solid-phase synthesis approach can be beneficial for library generation and purification. The following is a general protocol based on published methods:

  • Resin Loading: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like DMF. Couple the desired acylhydrazide to the resin using a standard coupling agent (e.g., HATU, HOBt, DIEA).

  • Acylation: Treat the resin-bound acylhydrazide with a 2-substituted-2-bromoacetic acid in the presence of a coupling agent.

  • Cyclization: Treat the resin with a non-nucleophilic base such as diisopropylethylamine (DIEA) to induce intramolecular cyclization.

  • Cleavage: Cleave the 1,3,4-oxadiazin-5(6R)-one from the resin using a cleavage cocktail (e.g., TFA/DCM).

  • Purification: Purify the crude product using an appropriate method, such as preparative HPLC.

Guide 2: Synthesis via [4+2] Cycloaddition

This route offers an alternative approach, particularly for accessing specific substitution patterns.

Diagram of the General Reaction Pathway:

Ketene Ketene Product 1,3,4-Oxadiazin-6-one Ketene->Product SideProduct Side Product: Ketene Dimer Ketene->SideProduct Dimerization Acyldiazene N-Acyldiazene Acyldiazene->Product Catalyst Catalyst (e.g., NHC) Catalyst->Product [4+2] Cycloaddition

Caption: [4+2] cycloaddition pathway for 1,3,4-oxadiazin-6-one synthesis.

Common Problems and Solutions:

ProblemPotential CauseRecommended Solution
Low yield of the desired cycloaddition product 1. Instability of the ketene or N-acyldiazene. 2. Inefficient catalyst. 3. Competing dimerization of the ketene.1. Generate the reactive species (ketene or acyldiazene) in situ. 2. Screen different N-heterocyclic carbene (NHC) catalysts.[1] 3. Use high-dilution techniques or slow addition of the ketene precursor.
Difficulty in isolating the product The product may be unstable under the reaction or purification conditions.1. Use mild work-up procedures. 2. Consider purification by column chromatography on silica gel with a neutral eluent system.

Detailed Experimental Protocol (General Example):

A one-pot protocol for the synthesis of 1,3,4-oxadiazines has been developed, which can be adapted for the synthesis of 1,3,4-oxadiazin-6-ones.[2][3]

  • Generation of N-Acyldiazene: The N-acyldiazene can be generated in situ from the corresponding acylhydrazide via aerobic oxidation, for example, using NaNO₂ and HNO₃.

  • Cycloaddition: The allenoate (or a ketene precursor) and a catalyst, such as 4-(dimethylamino)pyridine (DMAP), are then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred for a specified time, and the product is then isolated and purified.

Quantitative Data Summary:

The following table summarizes representative yields for the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates, which is a related transformation. These can serve as a benchmark for what might be expected in the synthesis of 1,3,4-oxadiazin-6-ones.

Acylhydrazide Substituent (R¹)Allenoate Substituent (R²)Yield (%)Reference
PhenylBenzyl72[2]
4-MethoxyphenylBenzyl85[2]
4-NitrophenylBenzyl45[2]
NaphthylBenzyl75[2]

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. The specific outcomes of chemical reactions can be influenced by a multitude of factors, including the purity of reagents, the specific reaction conditions, and the scale of the reaction. Always refer to the primary literature and perform your own risk assessment before conducting any new experiment.

References

Stability and degradation issues of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound to ensure its stability?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep the compound in a tightly sealed container, purged with an inert gas like argon or nitrogen, to prevent degradation from moisture and atmospheric oxygen. Short-term storage at 4°C is recommended, while for long-term storage, -20°C is preferable.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the general reactivity of related heterocyclic compounds, potential degradation pathways for this compound may include hydrolysis, oxidation, and photodecomposition. The oxadiazinone ring is susceptible to nucleophilic attack, particularly by water or other nucleophiles present in solution, which can lead to ring opening. The compound may also be sensitive to light and elevated temperatures, leading to the formation of various degradation products.

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the stability of this compound. This method should be capable of separating the parent compound from its potential degradation products. The development of such a method typically involves forced degradation studies to generate the likely degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation- Confirm the identity of the new peaks using mass spectrometry (MS).- Review sample handling and storage procedures.- Perform forced degradation studies to identify potential degradation products.
Loss of compound potency or activity Chemical instability under experimental conditions- Evaluate the stability of the compound in the specific buffers, solvents, and temperature ranges used in your assay.- Consider using a freshly prepared stock solution for each experiment.
Discoloration of the solid compound Photodegradation or oxidation- Store the compound in an amber vial or protected from light.- Store under an inert atmosphere.
Poor solubility or precipitation in aqueous solutions Hydrolysis leading to less soluble degradation products- Adjust the pH of the solution to improve stability.- Use co-solvents or solubilizing agents, ensuring they do not accelerate degradation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for HPLC analysis.

  • Purpose: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate the solution at room temperature and protect it from light. Monitor the degradation over time by HPLC.

  • Purpose: To evaluate the compound's stability in the presence of oxidizing agents.

3. Thermal Degradation:

  • Protocol: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber. Analyze the compound at various time points for any signs of degradation. A solution-state thermal stability study can also be performed.

  • Purpose: To determine the effect of heat on the compound's stability.

4. Photostability:

  • Protocol: Expose a solution of the compound and the solid compound to a controlled light source that mimics sunlight (e.g., a xenon lamp in a photostability chamber). A dark control sample should be run in parallel. Analyze the samples at specific intervals.

  • Purpose: To assess the compound's sensitivity to light.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products
0.1 N HCl (60°C, 24h)15.2%2
0.1 N NaOH (60°C, 24h)45.8%3
3% H₂O₂ (RT, 24h)8.5%1
Thermal (80°C, 48h)5.1%1
Photolytic (ICH Q1B)22.7%4

Table 2: HPLC Retention Times of Compound and Degradants

Compound/Degradant Retention Time (min)
This compound12.5
Degradant 1 (Acid Hydrolysis)8.2
Degradant 2 (Acid Hydrolysis)10.1
Degradant 3 (Base Hydrolysis)6.7
Degradant 4 (Base Hydrolysis)9.4
Degradant 5 (Oxidative)11.0
Degradant 6 (Photolytic)7.5

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Stability-Indicating Method Parameters B Perform Forced Degradation Studies A->B Protocol C Analyze Samples by HPLC-UV/MS B->C Samples D Identify and Characterize Degradation Products C->D Data E Validate Stability-Indicating Method D->E Degradant Info F Establish Storage Conditions and Shelf-life E->F Validated Method

Caption: Workflow for Stability Testing of a New Chemical Entity.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent This compound Hydrolysis_Product_1 Ring-Opened Intermediate Parent->Hydrolysis_Product_1 H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product [O] Hydrolysis_Product_2 Benzoic Acid Hydrolysis_Product_1->Hydrolysis_Product_2 Hydrolysis_Product_3 Benzoylhydrazine Derivative Hydrolysis_Product_1->Hydrolysis_Product_3

Caption: Hypothetical Degradation Pathways for this compound.

Technical Support Center: Purifying Oxadiazinone Products via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for purifying oxadiazinone products. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Q1: My oxadiazinone product is not dissolving in the chosen recrystallization solvent, even at high temperatures. What should I do?

A1: This indicates that the solvent is not a suitable choice for your specific oxadiazinone derivative. The principle of "like dissolves like" is a good starting point for solvent selection.[1] Oxadiazinones, being heterocyclic compounds, may require a solvent with a specific polarity.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the product dissolves.[2] However, using too much solvent will reduce your yield.

    • Switch to a More Polar Solvent: If you are using a non-polar solvent, try a more polar one such as ethanol, methanol, or acetone.

    • Use a Solvent Mixture: A combination of solvents can be effective.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Common solvent pairs include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[3]

Q2: My oxadiazinone product "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[3]

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your oxadiazinone product.

    • Add More Solvent: The concentration of the solute may be too high. Re-heat the solution and add more of the "good" solvent before allowing it to cool again.

    • Modify the Solvent System: If using a solvent pair, you may have added too much of the "poor" solvent. Add more of the "good" solvent until the solution is clear again, then allow it to cool slowly.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is a common issue that can arise from several factors, primarily related to supersaturation or the absence of nucleation sites.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

      • Seeding: If you have a small amount of the pure oxadiazinone product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Reduce the Amount of Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Allow More Time: Some compounds require a longer period to crystallize. If possible, leave the solution in a cold environment (like a refrigerator) overnight.

Q4: The crystals I obtained are colored, but the pure oxadiazinone product should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding activated charcoal to the hot solution before filtration.

  • Procedure:

    • After your oxadiazinone product has completely dissolved in the hot solvent, remove the flask from the heat source.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Be cautious as the solution may boil vigorously upon addition.

    • Swirl the flask and gently heat it for a few minutes. The activated charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q5: What are the ideal properties of a recrystallization solvent for oxadiazinone products?

A5: An ideal solvent for recrystallizing an oxadiazinone product should:

  • Not react with the compound.[4]

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[4]

  • Either dissolve impurities very well at all temperatures or not at all, so they can be separated by filtration.[4]

  • Have a relatively low boiling point for easy removal from the purified crystals.[5]

  • Be non-toxic, inexpensive, and non-flammable, if possible.[5]

Q6: How can I determine the best solvent for my specific oxadiazinone derivative?

A6: The most effective way is through small-scale experimentation.

  • Place a small amount of your crude product (around 10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Allow the test tubes to cool. The best solvent will be the one from which your compound crystallizes out in good yield.

Q7: Is it necessary to perform a hot filtration during recrystallization?

A7: A hot filtration is necessary if there are insoluble impurities (like dust, sand, or byproducts) or if you have used activated charcoal to decolorize the solution.[2] This step removes these solid impurities before the desired compound crystallizes. If your hot solution is completely clear, you may be able to skip this step.

Q8: How does the rate of cooling affect the purity and size of the crystals?

A8: The rate of cooling has a significant impact on crystal formation. Slow cooling generally leads to the formation of larger and purer crystals, as it allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities.[3] Rapid cooling, on the other hand, tends to trap impurities and results in the formation of smaller, less pure crystals.

Q9: What is a solvent pair and when should I use one?

A9: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[1] You should consider using a solvent pair when you cannot find a single solvent that has the desired solubility properties for your oxadiazinone product.

Data Presentation

Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but may not be suitable for many organic molecules unless used in a solvent pair.
Ethanol78HighA versatile and commonly used solvent for a wide range of organic compounds.[4]
Methanol65HighSimilar to ethanol but more polar.[4]
Acetone56MediumA good solvent for many organic compounds with a convenient low boiling point.[4]
Ethyl Acetate77MediumOften used for compounds of intermediate polarity.[4] Frequently used in solvent pairs with hexanes or heptane.[1]
Dichloromethane (DCM)40MediumA good solvent for a wide range of organic compounds, but its low boiling point can make it evaporate quickly.
Hexanes/Heptane69 / 98LowNon-polar solvents, often used as the "poor" solvent in a solvent pair with a more polar solvent like ethyl acetate.[1]
Toluene111LowA non-polar solvent with a high boiling point, which can be useful for compounds that are not soluble in lower-boiling solvents.

Disclaimer: The ideal solvent for a specific oxadiazinone derivative is highly dependent on its exact structure. The information in this table should be used as a starting point for empirical solvent screening.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude oxadiazinone product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate while stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by air drying or in a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Oxadiazinone Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration  insoluble impurities decolorize Add Activated Charcoal (if necessary) dissolve->decolorize  colored solution cool Slow Cooling & Ice Bath hot_filtration->cool decolorize->hot_filtration vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Oxadiazinone Product dry->end

Caption: A general workflow for the recrystallization of oxadiazinone products.

Troubleshooting_Tree cluster_dissolution Dissolution Problems cluster_formation Crystal Formation Problems cluster_purity Purity Issues start Recrystallization Issue no_dissolve Product Not Dissolving start->no_dissolve oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals colored_crystals Colored Crystals start->colored_crystals sol_1 Add more hot solvent no_dissolve->sol_1 sol_2 Change to a more polar solvent sol_1->sol_2 sol_3 Use a solvent pair sol_2->sol_3 sol_4 Cool solution more slowly oiling_out->sol_4 sol_5 Use lower boiling point solvent sol_4->sol_5 sol_6 Scratch flask / Add seed crystal no_crystals->sol_6 sol_7 Reduce solvent volume sol_6->sol_7 sol_8 Use activated charcoal & hot filtration colored_crystals->sol_8

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Scaling Up 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most frequently cited laboratory-scale synthesis involves a two-step process. The first step is the formation of an N-aroylhydrazone precursor, N-benzoyl-N'-phenylglyoxyloylhydrazine, from the reaction of benzohydrazide and phenylglyoxylic acid. The second step is the cyclodehydration of this intermediate to yield the final this compound product.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges during the scale-up of this compound production include:

  • Reaction Control: Managing the exothermicity of the reaction, especially during the cyclodehydration step, can be difficult on a larger scale.

  • Reagent Solubility: Ensuring complete dissolution of starting materials and intermediates in larger volumes of solvent can be problematic and may lead to incomplete reactions.

  • Product Precipitation and Isolation: Controlling the precipitation of the product to obtain a desired crystal form and size for easy filtration and drying is crucial.

  • Byproduct Formation: Increased reaction times or localized high temperatures during scale-up can lead to the formation of impurities that are difficult to remove.

  • Purification: Efficiently purifying large batches of the final product to meet stringent purity requirements for pharmaceutical applications can be challenging.

Q3: What are the critical process parameters to monitor during scale-up?

A3: Careful monitoring and control of the following parameters are essential for a successful scale-up:

  • Temperature of the reaction mixture.

  • Rate of reagent addition.

  • Stirring speed and efficiency to ensure homogeneity.

  • Reaction time.

  • pH of the reaction mixture, if applicable.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion
Incomplete Cyclodehydration - Increase reaction temperature gradually, monitoring for byproduct formation. - Extend the reaction time, tracking the disappearance of the N-aroylhydrazone intermediate by TLC or HPLC. - Evaluate different dehydrating agents (e.g., acetic anhydride, polyphosphoric acid, thionyl chloride) for optimal performance at scale.
Degradation of Product - Ensure the reaction temperature does not exceed the thermal stability limit of the product.[1] - Minimize reaction time once the conversion of the starting material is complete.
Side Reactions - Optimize the stoichiometry of the reactants to minimize the formation of byproducts. - Control the rate of addition of reagents to prevent localized high concentrations that can favor side reactions.
Losses During Work-up and Isolation - Optimize the crystallization solvent and conditions (temperature, cooling rate) to maximize product recovery. - Ensure efficient filtration and washing of the product to minimize losses.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Suggestion
Presence of Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with an appropriate analytical method (e.g., HPLC). - Adjust the stoichiometry of the reactants to drive the reaction towards the product.
Formation of Byproducts - Identify the structure of the major byproducts to understand their formation mechanism. - Modify reaction conditions (temperature, solvent, catalyst) to disfavor byproduct formation. - Develop a purification strategy (e.g., recrystallization from a suitable solvent, column chromatography) that effectively removes the identified impurities.
Contamination from Solvents or Reagents - Use high-purity solvents and reagents. - Ensure all reaction vessels and equipment are thoroughly cleaned and dried before use.

Experimental Protocols

Synthesis of N-benzoyl-N'-phenylglyoxyloylhydrazine (Intermediate)
  • Reagents and Solvents:

    • Benzohydrazide

    • Phenylglyoxylic acid

    • Ethanol (or a suitable solvent)

  • Procedure: a. Dissolve benzohydrazide in ethanol in a reaction vessel equipped with a stirrer and a condenser. b. In a separate vessel, dissolve phenylglyoxylic acid in ethanol. c. Slowly add the phenylglyoxylic acid solution to the benzohydrazide solution with constant stirring. d. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC. e. Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. f. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain N-benzoyl-N'-phenylglyoxyloylhydrazine.

Synthesis of this compound (Final Product)
  • Reagents and Solvents:

    • N-benzoyl-N'-phenylglyoxyloylhydrazine

    • Acetic anhydride (or other dehydrating agent)

    • Glacial acetic acid (as solvent)

  • Procedure: a. Suspend N-benzoyl-N'-phenylglyoxyloylhydrazine in glacial acetic acid in a reaction vessel. b. Slowly add acetic anhydride to the suspension with vigorous stirring. c. Heat the reaction mixture to 80-100 °C and maintain for 1-2 hours. Monitor the reaction by TLC. d. After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product. e. Filter the crude product, wash with water until neutral, and then with a small amount of cold ethanol. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure this compound.

Data Presentation

Table 1: Effect of Dehydrating Agent on Cyclization Yield (Illustrative Data)

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic AnhydrideGlacial Acetic Acid90285
Polyphosphoric Acid-120178
Thionyl ChlorideDichloromethaneReflux382

Note: This data is illustrative and should be optimized for specific scale-up conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Dehydrating Agent incomplete->optimize_conditions check_degradation Analyze for Product Degradation complete->check_degradation end Improved Yield optimize_conditions->end degradation_present Degradation Observed check_degradation->degradation_present Yes no_degradation No Significant Degradation check_degradation->no_degradation No reduce_temp_time Reduce Temperature or Reaction Time degradation_present->reduce_temp_time optimize_workup Optimize Work-up and Isolation: - Crystallization Solvent - Filtration Technique no_degradation->optimize_workup reduce_temp_time->end optimize_workup->end synthesis_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclodehydration reagents1 Benzohydrazide + Phenylglyoxylic Acid reaction1 Reflux in Ethanol reagents1->reaction1 isolation1 Precipitation and Filtration reaction1->isolation1 intermediate N-benzoyl-N'-phenylglyoxyloylhydrazine isolation1->intermediate reagents2 Intermediate + Acetic Anhydride intermediate->reagents2 reaction2 Heat in Acetic Acid reagents2->reaction2 isolation2 Precipitation in Ice-Water reaction2->isolation2 purification Recrystallization isolation2->purification final_product This compound purification->final_product

References

Technical Support Center: 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one?

A: While specific storage conditions for this compound are not explicitly documented, general recommendations for similar heterocyclic compounds suggest storage in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed to prevent moisture absorption and degradation.[1][2] For the related compound 2,5-Diphenyl-1,3,4-oxadiazole, storage at room temperature, ideally below +30°C in a cool and dark place (<15°C), is recommended.[4][5]

Q2: What are the primary hazards associated with handling this compound?

A: Specific hazard information for this compound is not available. However, based on data for analogous compounds like 2,5-Diphenyl-1,3,4-oxadiazole, it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[3][6] It may also be harmful if swallowed.[3][5] Always handle this compound in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE).[1][6]

Q3: What personal protective equipment (PPE) is required when working with this chemical?

A: When handling this compound, it is essential to use proper PPE to minimize exposure. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Skin Protection: Wear protective gloves and a lab coat or chemical-resistant apron.[1][3]

  • Respiratory Protection: If working with the powder outside of a fume hood, use a NIOSH/MSHA-approved respirator.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[1][3]

Q4: What should I do in case of accidental exposure (e.g., skin contact, inhalation)?

A: In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[2][5]

  • In all cases of exposure, seek immediate medical attention.[1][3]

Q5: What are suitable solvents for dissolving this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve Inappropriate solvent selection.Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., DMSO, DMF, methanol, ethanol, chloroform, dichloromethane). Gentle heating or sonication may aid dissolution, but be mindful of potential compound degradation.
Insufficient solvent volume.Gradually add more solvent until the compound dissolves, keeping in mind the desired final concentration.
Solution appears cloudy or contains precipitate after dissolution Compound has low solubility at room temperature.Try gentle warming of the solution. If the precipitate redissolves upon heating and reappears upon cooling, the solution is likely saturated.
Presence of impurities.Filter the solution to remove any insoluble impurities. Consider purification of the compound if purity is a concern.
Unexpected experimental results Compound degradation.Ensure the compound has been stored correctly, away from light, moisture, and incompatible materials.[1][2] Consider using a freshly opened container or repurifying the compound.
Incorrect compound identity or purity.Verify the identity and purity of the compound using analytical techniques such as NMR, mass spectrometry, or HPLC.

Quantitative Data Summary

Data below is for the related compound 2,5-Diphenyl-1,3,4-oxadiazole and should be used as a general guideline only.

Parameter Value Source
Melting Point 138-140 °C[4]
Boiling Point 231 °C at 13 mm Hg[4]
Storage Temperature Store below +30°C[4]
Recommended Storage Cool, dark place (<15°C)[5]
Solubility Chloroform: 0.1 g/mL[4]

Experimental Protocols & Workflows

General Protocol for Safe Handling and Solution Preparation

This protocol outlines a general workflow for safely handling a solid chemical compound of unknown specific toxicity and preparing a solution for experimental use.

G cluster_prep Preparation Phase cluster_handling Handling & Dissolution Phase cluster_cleanup Cleanup & Storage Phase a Consult Safety Data Sheet (SDS) and perform risk assessment b Don appropriate Personal Protective Equipment (PPE) a->b c Prepare work area in a well-ventilated fume hood b->c d Weigh the required amount of this compound c->d e Transfer the solid to an appropriate container d->e f Add the chosen solvent incrementally e->f g Agitate (vortex, sonicate, or stir) until fully dissolved f->g h Store the prepared solution under appropriate conditions g->h i Clean all equipment thoroughly h->i j Dispose of waste according to institutional guidelines i->j

Figure 1. A generalized workflow for the safe handling and preparation of a chemical solution.

References

Avoiding impurities in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to impurities in the synthesis of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in heterocyclic compound synthesis?

Impurities in heterocyclic compound synthesis can originate from several sources throughout the synthetic process. These include:

  • Starting Materials: Purity of the initial reagents is crucial. Impurities in starting materials can be carried through the reaction sequence or interfere with the desired transformations, leading to byproducts.

  • Reagents and Solvents: Contaminants in reagents and solvents, including water, can lead to unwanted side reactions.

  • Side Reactions: Competing reaction pathways can generate structural isomers, regioisomers, or completely different molecules.

  • Intermediates: Unreacted intermediates or byproducts from intermediate steps can contaminate the final product.

  • Degradation: The target compound or intermediates may degrade under the reaction conditions or during workup and purification.

  • Catalyst Residues: In metal-catalyzed reactions, residual metal from the catalyst can be a significant impurity.[1][2]

Q2: How can I minimize the formation of byproducts during my reaction?

Minimizing byproduct formation is key to achieving high purity. Consider the following strategies:

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, solvent, and catalyst loading. Even small adjustments can significantly impact the product distribution.

  • Control Stoichiometry: Use the optimal molar ratios of reactants to favor the desired reaction pathway.

  • Use High-Purity Starting Materials: Ensure the purity of your starting materials to prevent the introduction of unwanted substances that can lead to side reactions.

  • Inert Atmosphere: For air- or moisture-sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.

  • Slow Addition of Reagents: Adding a reactive reagent slowly can help to control the reaction temperature and minimize the formation of undesired products.

Q3: What is the best general-purpose purification technique for heterocyclic compounds?

There is no single "best" method, as the optimal technique depends on the physical and chemical properties of your compound and the nature of the impurities. However, the two most common and powerful techniques are:

  • Recrystallization: This is an effective method for purifying solid compounds. It relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[1][3][4]

  • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of compounds with similar polarities.[5][6][7]

Q4: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Not react with the compound to be purified.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and inexpensive.

It is often necessary to test several solvents to find the most suitable one.

Troubleshooting Guides

Issue 1: Presence of a Tar-Like, Intractable Residue in the Crude Product

Tarry materials are a common and frustrating problem, especially in reactions like the Fischer indole synthesis or Skraup quinoline synthesis.[2][8]

Possible Causes:

  • High Reaction Temperature: Excessive heat can lead to polymerization and degradation of starting materials, intermediates, or the final product.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can promote side reactions and decomposition.

  • Presence of Oxygen: For air-sensitive compounds, oxidation can lead to the formation of polymeric materials.

  • Concentrated Reaction Mixture: High concentrations of reactants can increase the likelihood of intermolecular side reactions leading to tars.

Solutions:

StrategyDescription
Temperature Control Carefully control the reaction temperature. If the reaction is exothermic, consider cooling it in an ice bath during the addition of reagents. For microwave-assisted synthesis, monitor the internal temperature and use dynamic heating methods to avoid overheating.[9][10][11][12][13]
Optimize pH If possible, use milder acidic or basic conditions. Buffer the reaction mixture if necessary.
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
Dilution Run the reaction at a lower concentration to reduce the rate of intermolecular side reactions.
Purification of Tar-Contaminated Product If tar has already formed, it can sometimes be removed by trituration with a solvent in which the desired product is sparingly soluble but the tar is either very soluble or insoluble. Column chromatography with a large amount of silica gel may also be effective, though it can be challenging.
Issue 2: Residual Palladium Catalyst in the Final Product after a Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for C-C and C-N bond formation in heterocyclic synthesis. However, removing the last traces of the palladium catalyst can be difficult.[2]

Troubleshooting Palladium Removal

MethodDescriptionPurity Achieved (Typical)
Filtration through Celite® A simple and quick method to remove heterogeneous palladium catalysts (e.g., Pd/C) and precipitated palladium species. The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite®.[14]>95% (can vary significantly)
Silica Gel Chromatography Standard flash column chromatography is often effective at removing a significant portion of the palladium catalyst.95-99%
Metal Scavengers Use of solid-supported scavengers with functional groups that chelate palladium (e.g., thiols, amines, isocyanides). The scavenger is stirred with the product solution and then filtered off.[1]>99.5% (often to ppm levels)
Activated Carbon Treatment Stirring the product solution with activated carbon can adsorb residual palladium.>99%
Aqueous Washes Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or thiourea can extract palladium salts.90-98%

Note: The effectiveness of each method depends on the specific palladium species present and the nature of the product.

Experimental Protocols

Protocol 1: Recrystallization of Crude 2-Phenylindole

This protocol provides a step-by-step guide for the purification of 2-phenylindole, a common heterocyclic compound, by recrystallization.

Materials:

  • Crude 2-phenylindole

  • Ethanol

  • Water

  • Decolorizing carbon

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude 2-phenylindole in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.[14][15]

  • Decolorization: If the solution is colored, add a small amount (about 0.1 g) of decolorizing carbon and boil for a few minutes.[14]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the decolorizing carbon and any other insoluble impurities. It is important to keep the solution hot during filtration to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of 2-phenylindole should start to form. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified 2-phenylindole.

Protocol 2: Flash Column Chromatography for Purification of a Crude Pyridine Derivative

This protocol outlines a general procedure for purifying a crude pyridine derivative using flash column chromatography.

Materials:

  • Crude pyridine derivative

  • Silica gel (230-400 mesh)

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). The ideal system will give the desired compound an Rf value of approximately 0.3.[6]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar solvent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[10][15][16]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel.[6]

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Gradient (Optional): If the separation is not optimal, a solvent gradient can be employed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes).[17]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis: Determine the yield and purity of the isolated pyridine derivative.

Visualizations

Impurity_Sources cluster_synthesis Synthesis Process cluster_impurities Sources of Impurities Start Starting Materials Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Imp_Side Side Products Reaction->Imp_Side Imp_Inter Unreacted Intermediates Reaction->Imp_Inter Imp_Cat Catalyst Residues Reaction->Imp_Cat Purification Purification Workup->Purification Imp_Deg Degradation Products Workup->Imp_Deg Product Final Product Purification->Product Imp_Start Starting Material Impurities Imp_Start->Reaction Imp_Side->Workup Imp_Inter->Workup Imp_Cat->Workup

Caption: Logical flow of impurity introduction during synthesis.

Purification_Workflow Start Crude Heterocyclic Compound Recrystallization Recrystallization Start->Recrystallization Chromatography Column Chromatography Start->Chromatography AcidBase Acid-Base Extraction Start->AcidBase PureProduct Pure Heterocyclic Compound Recrystallization->PureProduct Chromatography->PureProduct AcidBase->PureProduct Analysis Purity Analysis (HPLC, NMR, etc.) PureProduct->Analysis

Caption: General purification workflow for heterocyclic compounds.

References

Validation & Comparative

Validating the Structure of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel heterocyclic compounds is a cornerstone of chemical research and drug development. Ensuring the correct molecular architecture is paramount for understanding reactivity, predicting biological activity, and securing intellectual property. This guide provides a comparative framework for the validation of the 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one structure, contrasting it with a key potential isomeric byproduct, 2,5-diphenyl-1,3,4-oxadiazole, and a structurally related analogue, 2-methyl-5-phenyl-4H-1,3,4-oxadiazine.

Comparative Spectral Data

The following tables summarize the expected and experimentally determined spectral data for the target compound and its alternatives. These datasets provide a quantitative basis for structural differentiation.

Table 1: Comparative ¹H NMR Spectral Data (ppm)

CompoundAromatic ProtonsCH₂/CH₃ ProtonsOther ProtonsSolvent
This compound (Expected) 7.4-8.2 (m, 10H)~5.0 (s, 2H, -CH₂-)-CDCl₃
2,5-Diphenyl-1,3,4-oxadiazole[1]7.5-7.6 (m, 6H), 8.1-8.2 (m, 4H)--CDCl₃
2-Methyl-5-phenyl-4H-1,3,4-oxadiazine7.35-7.45 (m, 3H), 7.65-7.75 (m, 2H)2.50 (s, 3H, -CH₃)7.80 (s, 1H, H-6), 10.40 (s, 1H, NH)CDCl₃

Table 2: Comparative ¹³C NMR Spectral Data (ppm)

CompoundAromatic CarbonsC=O CarbonC=N / C-O Carbons (Heterocycle)CH₂/CH₃ CarbonSolvent
This compound (Expected) 125-135~160~155 (C=N), ~145 (C-O)~65 (-CH₂-)CDCl₃
2,5-Diphenyl-1,3,4-oxadiazole124.9, 127.2, 129.2, 131.8-164.5-CDCl₃
2-Methyl-5-phenyl-4H-1,3,4-oxadiazine127.1, 128.7, 130.0, 133.9-166.1, 174.420.4CDCl₃

Table 3: Comparative FT-IR (cm⁻¹) and Mass Spectrometry (m/z) Data

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spec (m/z) [M]⁺
This compound (Expected) ~1750 (C=O, lactone), ~1640 (C=N), ~1250 (C-O-C)252.09
2,5-Diphenyl-1,3,4-oxadiazole[2]1610 (C=N), 1570, 1450 (aromatic C=C), 1240 (C-O-C)222.08
2-Methyl-5-phenyl-4H-1,3,4-oxadiazine3188 (N-H), 1672 (C=N), 1604, 1465 (aromatic C=C), 1134 (C-O)174.08

Structural Validation Workflow

The definitive validation of the this compound structure requires a multi-faceted analytical approach. The logical progression of experiments is crucial for unambiguous characterization.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Definitive Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR_data Identify C=O stretch (~1750 cm⁻¹) FTIR->FTIR_data MS_data Confirm Molecular Weight (m/z = 252.09) MS->MS_data NMR_data Observe CH₂ singlet (~5.0 ppm) NMR->NMR_data Comparison Compare with Isomer Data (e.g., 2,5-diphenyl-1,3,4-oxadiazole) FTIR_data->Comparison MS_data->Comparison NMR_data->Comparison Xray Single Crystal X-ray Diffraction Comparison->Xray If ambiguous Structure_Confirmed Structure Validated Xray->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

Experimental Protocols

Detailed and standardized experimental procedures are critical for reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of -2 to 12 ppm.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.

    • A 90-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or for unambiguous assignment, two-dimensional experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) should be performed using standard instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule, particularly the carbonyl group.

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer, commonly with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

    • If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which can provide further structural information.

Single Crystal X-ray Diffraction
  • Objective: To unambiguously determine the three-dimensional molecular structure and confirm connectivity and stereochemistry.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles. The final refined structure provides definitive proof of the molecular architecture.

References

Comparative Analysis of 1,3,4-Oxadiazin-6-one Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A new class of heterocyclic compounds, 1,3,4-oxadiazin-6-one derivatives, is emerging as a promising scaffold in drug discovery, with initial studies highlighting their potential as anticancer agents. This guide provides a comparative analysis of various synthesized 1,3,4-oxadiazin-6-one derivatives, summarizing their biological activities and the experimental protocols used for their evaluation. The focus of this guide is to present the current preclinical data on these compounds, offering a resource for researchers and professionals in the field of drug development.

Anticancer Activity of 2-Aryl-4H-1,3,4-oxadiazin-5(6H)-one Derivatives

Recent research has focused on the synthesis and anticancer evaluation of a series of 2-aryl-4H-1,3,4-oxadiazin-5(6H)-ones. These compounds have been investigated for their ability to inhibit the growth of cancer cells, with a particular focus on their effects on the insulin-like growth factor 1 receptor (IGF-1R) and Src signaling pathways, which are often dysregulated in cancer.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a selection of 2-aryl-4H-1,3,4-oxadiazin-5(6H)-one derivatives against the H1299 non-small cell lung cancer cell line. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

Compound IDR Group (at C2-Aryl)IC50 (µM) on H1299 cells
3a H> 20
3b 4-OCH310.8
3c (LL-2003) 4-Cl6.2
3d 4-F12.5
3e 4-CF3> 20
3f 3,4-diCl8.9
3g 3,4,5-triOCH3> 20
3h 2,4-diCl11.2

Data extracted from a study on novel C6-substituted 1,3,4-oxadiazinones as potential anti-cancer agents.

From the presented data, compound 3c (LL-2003) , with a 4-chloro substitution on the C2-aryl ring, demonstrated the most potent anticancer activity against the H1299 cell line, with an IC50 value of 6.2 µM.

Experimental Protocols

The evaluation of the anticancer activity of the 1,3,4-oxadiazin-6-one derivatives was primarily conducted using the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., H1299) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-oxadiazin-6-one derivatives for 72 hours. A vehicle control (usually DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The anticancer mechanism of these 1,3,4-oxadiazin-6-one derivatives is believed to involve the inhibition of the IGF-1R/Src signaling pathway. The following diagrams illustrate this proposed pathway and the general workflow of the synthesis and evaluation process.

IGF1R_Src_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds Src Src IGF1R->Src Activates PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Oxadiazinone 1,3,4-Oxadiazin-6-one Derivative (e.g., LL-2003) Oxadiazinone->IGF1R Oxadiazinone->Src

Caption: Proposed IGF-1R/Src signaling pathway inhibited by 1,3,4-oxadiazin-6-one derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Derivatives 1,3,4-Oxadiazin-6-one Derivatives Purification->Derivatives MTT_Assay MTT Assay Derivatives->MTT_Assay Treatment Cell_Culture Cancer Cell Culture (e.g., H1299) Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and anticancer evaluation of 1,3,4-oxadiazin-6-one derivatives.

A Comparative Guide to 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of available building blocks, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of this promising heterocycle with other well-established heterocyclic building blocks, supported by experimental data to inform scaffold selection in drug development.

Overview of Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the design of new therapeutic agents. Their structural diversity and ability to modulate physicochemical properties make them indispensable tools for medicinal chemists. This guide focuses on the comparative analysis of the six-membered this compound with commonly employed five-membered heterocycles such as 1,3,4-oxadiazoles, 1,2,4-oxadiazoles, and other relevant scaffolds.

Physicochemical and Biological Properties: A Comparative Analysis

The choice of a heterocyclic core impacts several key drug-like properties, including solubility, metabolic stability, and target-binding interactions. The following table summarizes the key characteristics of this compound in comparison to other heterocyclic systems.

PropertyThis compound2,5-Disubstituted-1,3,4-oxadiazoles1,2,4-Oxadiazole Derivatives
Ring Size 6-membered5-membered5-membered
Key Features Contains an oxygen, two nitrogen atoms, and a ketone group in a six-membered ring.Composed of one oxygen and two nitrogen atoms in a five-membered aromatic ring.An isomeric form of oxadiazole with a different arrangement of heteroatoms.
Reported Biological Activities Antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1]Antibacterial, antifungal, anticonvulsant, anticancer, and anti-inflammatory activities.[2][3]Anticancer, antiparasitic, antifungal, antibacterial, antidepressant, and anti-inflammatory.[4]
Solubility Generally, aryl substituents tend to lower solubility in water.[3]Solubility is dependent on the nature of substituents at the 2 and 5 positions.[3]Varies based on substitution patterns.
Synthetic Accessibility Can be synthesized through methods like the cyclization of α,β-unsaturated nitriles or the reaction of hydrazides with carbonyl compounds.[1]Commonly synthesized from the cyclodehydration of diacylhydrazines using various reagents like phosphorus oxychloride.[5]Multiple synthetic routes are available.

Experimental Data: A Head-to-Head Comparison

To provide a clearer perspective on the relative performance of these scaffolds, the following sections present quantitative data from selected studies.

Anticancer Activity

A study comparing the cytotoxic effects of various heterocyclic derivatives against the A549 human lung cancer cell line revealed the potent activity of certain 1,3,4-oxadiazole derivatives.

CompoundHeterocyclic CoreIC50 (µM) on A549 Cell LineReference
4i 1,3,4-oxadiazole1.59[6]
4l 1,3,4-oxadiazole1.80[6]
Cisplatin (Standard) -4.98[6]
4h 1,3,4-oxadiazole<0.14[6]

These results highlight that specific 1,3,4-oxadiazole derivatives can exhibit significantly higher cytotoxic activity against cancer cells compared to the standard chemotherapeutic agent, cisplatin.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives was evaluated in vivo using the carrageenan-induced paw edema model in rats.

CompoundHeterocyclic CoreAnti-inflammatory Effect (%)Reference
21a-n (derivatives) 1,3,4-oxadiazole33 to 62[3]
Indomethacin (Standard) --[3]

The synthesized 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives demonstrated a notable anti-inflammatory effect.[3]

Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments cited are provided below.

Synthesis of 1,3,4-Oxadiazole Derivatives (General Procedure)

Substituted aromatic acids serve as the starting material for the synthesis of 1,3,4-oxadiazole derivatives. The process involves the formation of corresponding esters and hydrazides. Ethyl esters are synthesized from substituted aromatic acids via Fischer esterification. These esters are then reacted with hydrazine hydrate in the presence of ethanol to yield the corresponding hydrazide derivative. Finally, the hydrazide derivatives are reacted with a suitable acid in the presence of a cyclodehydrating agent, such as phosphorus oxychloride, to obtain the final 1,3,4-oxadiazole compounds.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines (e.g., HCT-116, HeLa) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Following treatment, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength using a microplate reader to determine cell viability and calculate the IC50 values.[7]

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a signaling pathway relevant to the biological activities of these compounds.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Substituted Aromatic Acid Substituted Aromatic Acid Esterification Esterification Substituted Aromatic Acid->Esterification Hydrazine Hydrate Hydrazine Hydrate Hydrazide Formation Hydrazide Formation Hydrazine Hydrate->Hydrazide Formation Esterification->Hydrazide Formation Ethanol Cyclodehydration Cyclodehydration Hydrazide Formation->Cyclodehydration Acid Chloride/ Carboxylic Acid 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Cyclodehydration->1,3,4-Oxadiazole Derivative POCl3

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response e.g., Apoptosis Heterocyclic_Compound Heterocyclic_Compound Heterocyclic_Compound->Receptor Inhibition

Caption: A representative signaling pathway modulated by heterocyclic inhibitors.

Conclusion

The selection of a heterocyclic building block is a multifaceted decision that requires careful consideration of various factors, including synthetic accessibility, physicochemical properties, and biological activity. While 2,5-disubstituted-1,3,4-oxadiazoles and other five-membered heterocycles have a long-standing history in medicinal chemistry with proven efficacy, the six-membered this compound scaffold presents a compelling alternative with a distinct pharmacological profile. The data presented in this guide serves as a valuable resource for researchers, enabling an informed and strategic approach to scaffold selection in the pursuit of novel and effective therapeutic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of these important heterocyclic systems.

References

A Comparative Guide to the Purity Analysis of Synthesized 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. Ensuring the purity of this and other novel chemical entities is paramount in research and drug development to guarantee reliable biological data and meet regulatory standards. This document outlines detailed experimental protocols, presents comparative data for common analytical techniques, and discusses the potential impurities that may arise during synthesis.

Introduction to this compound and the Importance of Purity

This compound belongs to the oxadiazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such molecules can often result in a variety of impurities, including unreacted starting materials, intermediates, byproducts, and degradation products. Accurate and robust analytical methods are therefore essential for the quantification of the pure compound and the detection and identification of any impurities, which can significantly impact its biological and toxicological profile.

Comparative Analysis of Purity Determination Methods

The two most common and powerful analytical techniques for the purity assessment of non-volatile organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization for the latter. The choice between these methods depends on the specific requirements of the analysis, including the nature of the impurities and the desired level of sensitivity and structural information.

Table 1: Comparison of Analytical Techniques for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification by mass.
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Typically requires derivatization to increase volatility and thermal stability.
Sensitivity High, dependent on the detector used (e.g., DAD, UV-Vis).Very high, especially for trace-level impurity identification.[1]
Resolution Excellent for separating complex mixtures.High, particularly with capillary columns.
Impurity ID Retention time matching with standards; structural information requires coupling with MS (LC-MS).Provides structural information of impurities through fragmentation patterns.[1]
Quantification Highly accurate and reproducible with proper validation.Quantitative for known impurities with calibration standards.

Experimental Protocols

Below are detailed protocols for the purity analysis of this compound using HPLC and a conceptual protocol for GC-MS analysis, assuming appropriate derivatization.

High-Performance Liquid Chromatography (HPLC) Method

This Reverse-Phase HPLC (RP-HPLC) method is adapted from established procedures for similar 1,3,4-oxadiazole derivatives and is suitable for the routine purity analysis and impurity profiling of this compound.[2][3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector Wavelength | 254 nm |

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be quantified against a reference standard of the main compound if their response factors are similar, or against their own standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Conceptual)

GC-MS is a powerful tool for the identification of unknown impurities.[1] For a non-volatile compound like this compound, derivatization would likely be necessary to increase its volatility. A common derivatization agent for compounds with active hydrogens is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler and data analysis software.

Conceptual GC-MS Conditions:

Parameter Condition
Column Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 10 min)
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50-500 m/z |

Sample Preparation (with Derivatization):

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Data Analysis:

  • The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to tentatively identify impurities.

  • The fragmentation patterns provide structural information about the impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the cyclization of a precursor like an N-aroylhydrazone.[5] Potential impurities can arise from starting materials, intermediates, or side reactions.

Table 2: Potential Synthetic Impurities

Impurity TypePotential Structure/CompoundOrigin
Starting Materials Benzoic acid, Hydrazine, Phenylglyoxylic acidIncomplete reaction
Intermediate N'-benzoyl-2-oxo-2-phenylacetohydrazideIncomplete cyclization
Byproducts 2,5-Diphenyl-1,3,4-oxadiazoleAlternative cyclization/decarboxylation
Degradation Products Hydrolysis products (e.g., opening of the oxadiazinone ring)Instability in acidic or basic conditions

Visualizations

The following diagrams illustrate the workflow for purity analysis and a decision-making process for selecting the appropriate analytical technique.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis synthesis Synthesized Product hplc HPLC Analysis synthesis->hplc Primary Purity Check pass Purity ≥ 98% hplc->pass fail Purity < 98% hplc->fail gcms GC-MS Analysis (if required) fail->gcms Impurity Identification purification Further Purification fail->purification purification->hplc Re-analysis

Purity Analysis Workflow

Analytical_Technique_Selection node_q node_q node_a node_a start Purity Analysis Goal? q1 Routine Purity Check & Quantification? start->q1 q2 Identification of Unknown Impurities? start->q2 q3 Analysis of Volatile Impurities/Solvents? start->q3 a1 Use HPLC q1->a1 a2 Use GC-MS q2->a2 a3 Use Headspace GC-MS q3->a3

Analytical Technique Selection

References

Unveiling the Biological Promise of Novel Oxadiazinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of novel oxadiazinone-related compounds. Due to a scarcity of publicly available data on oxadiazinone compounds, this guide leverages experimental data from structurally similar heterocyclic compounds, namely oxadiazole and oxazine derivatives, to provide a valuable predictive insight into the potential therapeutic applications of oxadiazinones.

This guide presents a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to aid in the exploration of this promising class of compounds.

Comparative Biological Activity

Novel heterocyclic compounds containing the oxadiazole or oxazine moiety have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize the performance of representative compounds from these classes, offering a benchmark for the potential efficacy of novel oxadiazinone derivatives.

Anticancer Activity

The in vitro cytotoxic activity of various oxadiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
1,3,4-Oxadiazole2,5-disubstituted derivativesHepG2 (Liver Cancer)7.21 - 8.545-Fluorouracil110
1,3,4-OxadiazoleQuinoline conjugates (8 and 9)HepG2 (Liver Cancer)0.8 - 1.25-Fluorouracil21.9
1,2,4-OxadiazoleBenzothiazole derivativeDLD1 (Colorectal)0.355-Fluorouracil0.23[1]
1,2,4-OxadiazoleBenzothiazole derivativeCaCo-2 (Colon)4.965-Fluorouracil3.2[1]
Anti-inflammatory Activity

Certain oxadiazole derivatives have shown potent anti-inflammatory effects, often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or reduce edema in animal models.

Compound ClassSpecific Compound/DerivativeAssay% InhibitionReference CompoundReference % Inhibition
1,3,4-OxadiazoleFlurbiprofen-based derivative (10)Carrageenan-induced paw edema83.33Flurbiprofen90.01[2]
1,3,4-Oxadiazole2,5-disubstituted derivative (Ox-6f)Carrageenan-induced paw edema79.83Ibuprofen84.31[3]
1,3,4-Oxadiazole2,5-disubstituted derivative (Ox-6f)Heat-induced albumin denaturation74.16Ibuprofen84.31[3]
Antimicrobial Activity

The antimicrobial potential of oxadiazole and related heterocyclic compounds is determined by their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1,3,4-OxadiazolePhenylamino-substituted (5i)Gram-positive/negative bacteria0.9375 - 3.75--
1,2,4-OxadiazoleTrifluoromethyl pyridine derivative (5v)Xanthomonas oryzae pv. oryzae19.44Bismerthiazol77.46[4]
1,2,4-OxadiazoleTrifluoromethyl pyridine derivative (5u)Xanthomonas oryzae pv. oryzicola19.04Bismerthiazol68.50[4]
1,3,4-ThiadiazinoneSulfonamide derivativeVarious microbesSignificant activity reported--

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) are cultured and maintained.

  • Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.[5]

2. Compound Treatment:

  • The novel compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • The cells are treated with these concentrations and incubated for 24 to 48 hours.[5]

  • Control wells containing untreated cells and vehicle-treated cells are included.[5]

3. MTT Addition and Incubation:

  • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for 4 hours in the dark at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

  • Cell viability is calculated as a percentage relative to the untreated control cells.

  • The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

1. Animal Model:

  • Healthy adult mice or rats are used for the experiment.

2. Compound Administration:

  • The test compounds are administered orally or intraperitoneally at a specific dose.

  • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

3. Induction of Inflammation:

  • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

4. Measurement of Paw Edema:

  • The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying the biological activity of novel compounds is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by oxadiazinone compounds and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_vivo In Vivo Evaluation Synthesis Synthesis of Novel Oxadiazinone Compounds Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anti_inflammatory_vitro Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->Anti_inflammatory_vitro Signaling Signaling Pathway Analysis (Western Blot, etc.) Cytotoxicity->Signaling Anti_inflammatory_vivo Anti-inflammatory Models (e.g., Paw Edema) Anti_inflammatory_vitro->Anti_inflammatory_vivo Apoptosis Apoptosis Assays Signaling->Apoptosis Toxicity Toxicity Studies Anti_inflammatory_vivo->Toxicity

Caption: General workflow for the biological evaluation of novel compounds.

NFkB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκB IKK->IkB Phosphorylation IkB->p1 Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Genes Pro-inflammatory Gene Expression NFkB_n->Genes PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Growth Cell Growth mTOR->Growth

References

A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazin-6-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazin-6-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of 2,5-disubstituted derivatives of this heterocycle is, therefore, a subject of significant interest. This guide provides a comparative overview of two prominent synthetic methodologies: the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific research and development needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod A: Cyclodehydration of 1,2-DiacylhydrazinesMethod B: Oxidative Cyclization of N-Acylhydrazones
Reagent Phosphorus Oxychloride (POCl₃)Dess-Martin Periodinane (DMP)
Typical Yields 40% - 94%[1][2]Up to 92%[3]
Reaction Temperature Reflux (typically 55-110 °C)[1][4]Room Temperature[3]
Reaction Time Several hours (e.g., 6-24 hours)[1][4]Typically shorter (minutes to a few hours)[3]
Substrate Scope Good for both alkyl and aryl substituents.[1][2]Broad, tolerates various functional groups.[3]
Advantages Readily available and inexpensive dehydrating agent.Mild reaction conditions, high yields, shorter reaction times.
Disadvantages Harsh reaction conditions (high temperature, corrosive reagent).DMP is a specialized and more expensive reagent.

Experimental Protocols

Method A: Cyclodehydration of 1,2-Diacylhydrazines using Phosphorus Oxychloride (POCl₃)

This method involves the intramolecular cyclization of a 1,2-diacylhydrazine intermediate through dehydration, commonly facilitated by phosphorus oxychloride.

General Experimental Protocol:

  • Preparation of 1,2-Diacylhydrazine: An acid hydrazide is reacted with a substituted acid in a suitable solvent.

  • Cyclodehydration: To the 1,2-diacylhydrazine (1 equivalent), phosphorus oxychloride (excess, can be used as solvent) is added.[5]

  • The reaction mixture is heated to reflux for several hours (typically 6-24 hours), and the progress is monitored by thin-layer chromatography (TLC).[1]

  • After completion, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 2,5-disubstituted 1,3,4-oxadiazin-6-one.[2]

Example Yields for Various Substrates:

  • 2,5-bis(bromomethyl)-1,3,4-oxadiazole: 76%[1]

  • 2,5-bis(3-bromopropyl)-1,3,4-oxadiazole: 40%[1]

  • 2-(4-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole derivative: 94%[2]

  • 2-(4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole derivative: 87%[2]

  • 2-(pyrazin-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole derivative: 80%[2]

Method B: Oxidative Cyclization of N-Acylhydrazones using Dess-Martin Periodinane (DMP)

This method offers a milder alternative, proceeding through the oxidative cyclization of an N-acylhydrazone intermediate. Dess-Martin periodinane is a highly efficient oxidizing agent for this transformation.

General Experimental Protocol:

  • Preparation of N-Acylhydrazone: An acid hydrazide is condensed with a substituted aldehyde in a suitable solvent (e.g., ethanol) to form the corresponding N-acylhydrazone.

  • Oxidative Cyclization: The N-acylhydrazone (1 equivalent) is dissolved in a suitable solvent like dichloromethane.

  • Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution at room temperature.[3]

  • The reaction mixture is stirred at room temperature for a period ranging from minutes to a few hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure 2,5-disubstituted 1,3,4-oxadiazin-6-one.[3]

Reported Yields:

This method has been reported to provide yields of up to 92% for a variety of 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the two described synthesis methods.

G cluster_A Method A: Cyclodehydration of 1,2-Diacylhydrazines A_start Acid Hydrazide + Substituted Acid A_intermediate 1,2-Diacylhydrazine A_start->A_intermediate Acylation A_product 2,5-Disubstituted 1,3,4-Oxadiazin-6-one A_intermediate->A_product Cyclodehydration A_reagent POCl3 (reflux) A_reagent->A_intermediate

Caption: Workflow for the synthesis via cyclodehydration.

G cluster_B Method B: Oxidative Cyclization of N-Acylhydrazones B_start Acid Hydrazide + Substituted Aldehyde B_intermediate N-Acylhydrazone B_start->B_intermediate Condensation B_product 2,5-Disubstituted 1,3,4-Oxadiazin-6-one B_intermediate->B_product Oxidative Cyclization B_reagent Dess-Martin Periodinane (RT) B_reagent->B_intermediate

Caption: Workflow for the synthesis via oxidative cyclization.

References

Spectroscopic Comparison of Oxadiazinone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural isomers of pharmacologically relevant heterocyclic compounds is paramount. This guide provides an objective spectroscopic comparison of two common oxadiazinone isomers: the 1,2,4-oxadiazin-5(6H)-one and the 1,3,4-oxadiazine ring systems. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these important chemical entities.

The differentiation of oxadiazinone isomers is critical in drug discovery and development, as subtle changes in the arrangement of heteroatoms can significantly impact a molecule's biological activity, metabolic stability, and toxicity profile. Spectroscopic techniques provide a powerful toolkit for elucidating the precise molecular architecture of these compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for two representative oxadiazinone isomers: 3-(4-bromophenyl)-4H-1,2,4-oxadiazin-5(6H)-one and 2-methyl-5-phenyl-4H-1,3,4-oxadiazine. These examples have been chosen based on the availability of comprehensive characterization data in the peer-reviewed literature.

Spectroscopic Technique3-(4-bromophenyl)-4H-1,2,4-oxadiazin-5(6H)-one[1]2-methyl-5-phenyl-4H-1,3,4-oxadiazine
¹H NMR (ppm)11.43 (s, 1H, NH), 7.70 (s, 4H, Ar-H), 4.38 (s, 2H, CH₂)10.40 (s, 1H, NH), 7.80 (s, 1H, H-6), 7.65-7.75 (m, 2H, Ar), 7.35-7.45 (m, 3H, Ar), 2.50 (s, 3H, CH₃)
¹³C NMR (ppm)166.4 (C=O), 151.7 (C=N), 132.4, 129.4, 129.0, 125.4 (Ar-C), 67.2 (CH₂)174.4 (C-2), 166.1 (C-5), 143.1 (C-6), 133.9, 130.0, 128.7, 127.1 (Ar-C), 20.4 (CH₃)
IR (cm⁻¹)Not explicitly reported. Expected peaks: ~3200 (N-H), ~1700 (C=O), ~1650 (C=N)3188 (N-H), 1672 (C=N), 1604, 1465 (C=C), 1339 (C-N), 1134 (C-O)
Mass Spec. (m/z)HRMS (ESI): [M-H]⁻ calcd for C₉H₆BrN₂O₂⁻ 252.9618; found 252.9620[1]Not explicitly reported. Expected [M+H]⁺ for C₁₀H₁₀N₂O at m/z 175.08.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] The use of deuterated solvents prevents the large solvent proton signals from obscuring the analyte signals.

  • Data Acquisition : Acquire the spectra at room temperature. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm.

  • Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra provide information about the functional groups present in a molecule.

  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. The data is often presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization : For many organic molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is often employed to determine the elemental composition of the molecule.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻) provides the molecular weight of the compound.

Visualization of Isomeric Differentiation and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships in the spectroscopic comparison of oxadiazinone isomers and a typical experimental workflow.

cluster_isomers Oxadiazinone Isomers cluster_spectroscopy Spectroscopic Techniques Isomer_A 1,2,4-Oxadiazin-5(6H)-one NMR NMR (¹H, ¹³C) Isomer_A->NMR IR IR Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B 1,3,4-Oxadiazine Isomer_B->NMR Isomer_B->IR Isomer_B->MS Differentiation Structural Differentiation NMR->Differentiation Chemical Shifts & Coupling IR->Differentiation Functional Group Vibrations MS->Differentiation Molecular Weight & Fragmentation

Caption: Isomeric Differentiation via Spectroscopy.

Start Synthesis of Oxadiazinone Isomer Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification NMR_Analysis NMR Analysis (¹H, ¹³C) Purification->NMR_Analysis IR_Analysis IR Analysis Purification->IR_Analysis MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Data_Analysis Data Interpretation & Structural Elucidation NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis End Characterized Structure Data_Analysis->End

Caption: Spectroscopic Analysis Workflow.

References

A Comparative Guide to the Synthesis of Polycyclic Aromatic Hydrocarbons: Evaluating the Efficiency of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing polycyclic aromatic hydrocarbons (PAHs), with a special focus on the efficiency of reactions involving 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. The synthesis of PAHs is a cornerstone of materials science and drug development, and understanding the relative efficiencies of different synthetic routes is crucial for rational molecular design and process optimization.

Executive Summary

The synthesis of complex PAHs often involves multi-step procedures where overall yield and reaction conditions are critical factors. This guide evaluates the use of this compound as a precursor in Diels-Alder reactions for the construction of the anthracene core, comparing its performance against established methods such as the Scholl reaction, Suzuki coupling, and alkyne cyclotrimerization. While direct yield comparisons for identical target molecules are not always available in the literature, this guide presents representative examples to illustrate the strengths and weaknesses of each approach. The oxadiazinone-based Diels-Alder cascade proves to be a powerful tool for the construction of complex, heteroatom-containing PAHs under mild conditions.

Data Presentation: Comparison of PAH Synthesis Methodologies

The following table summarizes the key performance indicators for the synthesis of representative PAHs using different methodologies.

MethodTarget PAHPrecursorsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Diels-Alder/Retro-Diels-Alder Cascade 2-Aza-9,10-diphenylanthraceneAzacyclic alkyne precursor, Diphenyl oxadiazinone, Benzyne precursorCsF, MnO₂, TFACH₂Cl₂, PhMe-78 to 1101546
Scholl Reaction Perylene1,1'-BinaphthylPotassium metalTetrahydrofuran80->95
Suzuki Coupling 9,10-Diphenylanthracene9,10-Dibromoanthracene, Phenylboronic acidTetrakis(triphenylphosphine)palladium(0), Na₂CO₃DMF1102.590
Alkyne Cyclotrimerization Hexasubstituted ArylsilanolDiyne dimethylsilanol, Alkyne----90

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Diels-Alder/Retro-Diels-Alder Cascade for 2-Aza-9,10-diphenylanthracene Synthesis

This protocol is adapted from the synthesis of an aza-analog of 9,10-diphenylanthracene, demonstrating the utility of a diphenyl oxadiazinone.[1][2]

Step 1: Formation of the Pyrone Intermediate A solution of the azacyclic alkyne precursor and a diphenyl oxadiazinone in acetonitrile is treated with cesium fluoride (CsF) at room temperature. The reaction proceeds via a Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction with the extrusion of N₂ to form a pyrone intermediate.

Step 2: Second Cycloaddition and Aromatization The isolated pyrone intermediate is then subjected to a second cycloaddition with an in situ generated benzyne precursor, again using CsF in acetonitrile at room temperature. This is followed by a retro-Diels-Alder reaction with the loss of CO₂ to yield the dihydropyridine core.

Step 3: Final Aromatization The Boc protecting group on the nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane. The resulting dihydro-aza-anthracene is then oxidized to the final 2-aza-9,10-diphenylanthracene using manganese dioxide (MnO₂) in toluene at 110 °C for 14 hours. The final product is purified by sublimation.

Scholl Reaction for Perylene Synthesis

This protocol describes a high-yield synthesis of perylene from 1,1'-binaphthyl.[3][4]

A solution of 1,1'-binaphthyl in anhydrous tetrahydrofuran is treated with 3 equivalents of cleanly cut potassium metal. The reaction mixture is heated to 80 °C. The reaction proceeds via a reductive cyclodehydrogenation, with the formation of hydrogen gas, to yield perylene. The product is isolated after an aqueous workup.

Suzuki Coupling for 9,10-Diphenylanthracene Synthesis

This protocol outlines the synthesis of 9,10-diphenylanthracene via a palladium-catalyzed cross-coupling reaction.[5]

A mixture of 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol) in dimethylformamide (2 mL) is purged with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (0.01 mmol) is added, and the mixture is heated to 110 °C for 2.5 hours. After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether. The crude product is purified by column chromatography on silica gel to afford 9,10-diphenylanthracene.

Alkyne Cyclotrimerization for Hexasubstituted Benzene Synthesis

This protocol is a general representation of the synthesis of hexasubstituted benzenes via a [2+2+2] cycloaddition.[6][7]

A diyne (a molecule containing two alkyne functional groups) is reacted with a monoalkyne in the presence of a suitable transition metal catalyst, such as a rhodium or cobalt complex. The reaction conditions, including solvent and temperature, are highly dependent on the specific substrates and catalyst used. The cycloaddition of the three alkyne units leads to the formation of a highly substituted benzene ring. The regioselectivity of the reaction can often be controlled by the steric and electronic properties of the substituents on the alkynes and the choice of catalyst.

Visualizations

The following diagrams illustrate the reaction mechanism for the oxadiazinone-based PAH synthesis and a general experimental workflow for methodology comparison.

Diels_Alder_Cascade cluster_step1 Step 1: First Cycloaddition & Retro-Diels-Alder cluster_step2 Step 2: Second Cycloaddition & Retro-Diels-Alder cluster_step3 Step 3: Aromatization Oxadiazinone 2,5-Diphenyl-6H- 1,3,4-oxadiazin-6-one DA1_adduct [4+2] Cycloadduct Oxadiazinone->DA1_adduct Aryne1 Aryne (from precursor) Aryne1->DA1_adduct Pyrone Pyrone Intermediate DA1_adduct->Pyrone Retro-Diels-Alder N2 N₂ DA1_adduct->N2 Extrusion Pyrone_step2 Pyrone Intermediate DA2_adduct [4+2] Cycloadduct Pyrone_step2->DA2_adduct Aryne2 Aryne (from precursor) Aryne2->DA2_adduct PAH_dihydro Dihydrophenanthrene Derivative DA2_adduct->PAH_dihydro Retro-Diels-Alder CO2 CO₂ DA2_adduct->CO2 Extrusion PAH_dihydro_step3 Dihydrophenanthrene Derivative Oxidation Oxidation PAH_dihydro_step3->Oxidation Final_PAH Final PAH Oxidation->Final_PAH

Caption: Reaction mechanism of PAH synthesis using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Comparison Method_A Method A: Oxadiazinone Purification Purification (Chromatography, Recrystallization, Sublimation) Method_A->Purification Method_B Method B: Scholl Reaction Method_B->Purification Method_C Method C: Suzuki Coupling Method_C->Purification Method_D Method D: Alkyne Cyclotrimerization Method_D->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Data_Comparison Data Comparison (Yield, Time, Temp.) Characterization->Data_Comparison

References

Performance Benchmarks of Oxadiazinone-Derived Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxadiazinone-derived materials are a versatile class of heterocyclic compounds demonstrating significant potential across a spectrum of applications, from agriculture to medicine. Their unique chemical structures allow for diverse biological activities, making them promising candidates for novel insecticides, fungicides, and therapeutic agents. This guide provides an objective comparison of the performance of various oxadiazinone and related oxadiazole derivatives against established alternatives, supported by experimental data.

Insecticidal Activity: A Potent Alternative to Conventional Neurotoxins

Oxadiazinone insecticides, such as Indoxacarb, function as sodium channel blockers in insects, offering a distinct mode of action that can be effective against pests resistant to other insecticide classes. Recent research has focused on synthesizing novel analogs to enhance efficacy and spectrum.

Comparative Performance Data:
Compound/MaterialTarget PestMetricValueReference CompoundReference Value
Oxadiazinone Analog 39 Mythimna separata (Armyworm)EC504.59 mg/LIndoxacarbNot specified in abstract
Oxadiazinone Analog 6 Aphis medicaginis (Aphid)% Insecticidal Activity (at 500 mg/L)78%--
Oxadiazinone Analogs 27, 33, 35, 36, 37, 38, 39, 40 Mythimna separata (Armyworm)% Insecticidal Activity (at 500 mg/L)100%--

Key Insights:

  • Several novel oxadiazinone analogs have demonstrated 100% insecticidal activity against the armyworm (Mythimna separata) at a concentration of 500 mg/L.[1]

  • Compound 39 exhibits a particularly potent EC50 value of 4.59 mg/L against Mythimna separata, highlighting its potential as a highly effective insecticide.[1]

  • The insecticidal activity of these analogs is influenced by the nature and position of substituents on the N-aryl group.[1]

Experimental Protocol: Insecticidal Bioassay (Generalized)

A common method to assess insecticidal activity is the leaf-dip or diet incorporation bioassay.

  • Preparation of Test Solutions: The oxadiazinone derivatives and reference insecticides are dissolved in an appropriate solvent (e.g., acetone) to create a series of graded concentrations.

  • Treatment Application:

    • Leaf-Dip Assay: Plant leaves (e.g., cabbage, cotton) are dipped into the test solutions for a specified time and allowed to air dry.

    • Diet Incorporation: The test compounds are mixed into an artificial insect diet.

  • Insect Exposure: A known number of target insect larvae (e.g., Mythimna separata) are placed on the treated leaves or diet in ventilated containers.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, light cycle).

  • Mortality Assessment: Mortality counts are recorded at specified intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The data is used to calculate metrics such as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for a 50% response) using probit analysis.

Experimental Workflow: Insecticidal Activity Screening

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Synthesize Oxadiazinone Derivatives B Prepare Test Solutions (Graded Concentrations) A->B D Treatment Application (Leaf-Dip or Diet Incorporation) B->D C Select Target Pest Species E Insect Exposure C->E D->E F Incubation (Controlled Environment) E->F G Mortality Assessment F->G H Calculate EC50/LC50 Values G->H I Compare with Reference Insecticide H->I

Workflow for screening the insecticidal activity of oxadiazinone derivatives.

Fungicidal Activity: Combating Plant and Human Pathogens

Oxadiazole derivatives have also emerged as potent antifungal agents, with some demonstrating superior or comparable efficacy to commercially available fungicides.

Comparative Performance Data:
Compound/MaterialTarget PathogenMetricValue (µg/mL)Reference CompoundReference Value (µg/mL)
1,3,4-Oxadiazole Derivative LMM6 Candida albicansMFC16--
1,3,4-Oxadiazole Derivative 5k Exserohilum turcicumEC5032.25Carbendazim102.83
1,3,4-Oxadiazole Derivative 4k Exserohilum turcicumEC5050.48Carbendazim102.83
1,3,4-Oxadiazole Derivative 5e Exserohilum turcicumEC5047.56Carbendazim102.83
1,2,4-Oxadiazole Derivative F15 Sclerotinia sclerotiorumEC502.9Thifluzamide4.3
Fluopyram1.2

Key Insights:

  • The 1,3,4-oxadiazole derivative LMM6 shows fungicidal activity against the human pathogen Candida albicans.[2]

  • Several 1,3,4-oxadiazole derivatives exhibit significantly better performance (lower EC50 values) against the maize pathogen Exserohilum turcicum compared to the commercial fungicide Carbendazim.[3]

  • The 1,2,4-oxadiazole derivative F15 demonstrates excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC50 value comparable to Fluopyram and superior to Thifluzamide.[4]

Experimental Protocol: Antifungal Bioassay (Mycelium Growth Rate Method)

This method is widely used to evaluate the efficacy of antifungal compounds against filamentous fungi.

  • Preparation of Media: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The oxadiazole derivatives are dissolved in a solvent and added to the molten agar at various concentrations. The agar is then poured into petri dishes.

  • Inoculation: A mycelial plug of the target fungus, taken from the margin of an actively growing culture, is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth.

  • Measurement: The radial growth of the fungal colony is measured at regular intervals.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a control (without the test compound). This data is then used to determine the EC50 value.

Anticancer Activity: Targeting Key Signaling Pathways

Oxadiazole derivatives have shown promise as anticancer agents by modulating critical cellular pathways involved in tumor growth and survival.

Comparative Performance Data:
Compound/MaterialCancer Cell LineMetricValue (µM)Reference CompoundReference Value (µM)
1,3,4-Oxadiazole Derivative 36 HepG2 (Liver Cancer)IC5030 times stronger than reference5-Fluorouracil-
Bis-5-mercapto-1,3,4-oxadiazole Derivative 4 MCF-7 (Breast Cancer)Anti-proliferative ActivitySignificantLapatinib-
Phenylpiperazine Derivative of 1,3,4-Oxadiazole 13 HepG2 (Liver Cancer)CytotoxicityMore effective than reference5-Fluorouracil-

Key Insights:

  • A variety of 1,3,4-oxadiazole derivatives have demonstrated potent anti-proliferative activity against liver and breast cancer cell lines.[5]

  • Some derivatives show significantly higher potency compared to the standard chemotherapeutic agent 5-Fluorouracil.[5]

  • The anticancer mechanism of these compounds can involve the inhibition of key enzymes like EGFR tyrosine kinase and FAK.[5]

Signaling Pathways in Oxadiazole-Mediated Anticancer Activity

Oxadiazole derivatives can exert their anticancer effects through the modulation of multiple signaling pathways. A simplified representation of their potential mechanisms of action is illustrated below.

G cluster_pathways Cellular Signaling Pathways cluster_intervention Therapeutic Intervention EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Apoptosis Apoptosis p53->Apoptosis Oxadiazole Oxadiazole Derivatives Oxadiazole->EGFR Inhibition Oxadiazole->PI3K Inhibition Oxadiazole->p53 Activation

Potential mechanisms of anticancer activity of oxadiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the oxadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 (inhibitory concentration for 50% of cell growth) is calculated.

Conclusion

Oxadiazinone and its related oxadiazole analogs represent a highly promising class of compounds with significant potential in various fields. The data presented in this guide highlights their competitive performance against established commercial products in insecticidal and fungicidal applications. Furthermore, their ability to modulate key cancer-related signaling pathways underscores their potential in drug discovery and development. The continued exploration of structure-activity relationships will be crucial in designing next-generation oxadiazinone-derived materials with enhanced efficacy and specificity.

References

Comparative Analysis of Analytical Data for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one and a Structural Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide to the Analytical Data of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one.

This guide provides a comparative overview of the analytical data for this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive public data for this specific molecule, this guide presents its known synthetic details alongside a comparative analysis with its structural isomer, 2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one. This cross-referencing approach allows for a more thorough understanding of the compound's characteristics.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for this compound and its structural isomer.

PropertyThis compound2,4-diphenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Molecular Formula C₁₅H₁₀N₂O₂C₁₅H₁₂N₂O₂
Molecular Weight 250.26 g/mol 252.27 g/mol
Melting Point (°C) Data not readily availableData not readily available
¹H NMR (ppm) Expected signals for phenyl and methine protons.Expected signals for phenyl and methylene protons.
¹³C NMR (ppm) Expected signals for phenyl, carbonyl, and heterocyclic carbons.Expected signals for phenyl, carbonyl, and heterocyclic carbons.
IR (cm⁻¹) Expected characteristic peaks for C=O, C=N, and C-O stretching.Expected characteristic peaks for C=O, C=N, and C-O stretching.
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z 250.Expected molecular ion peak (M⁺) at m/z 252.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further research.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the formation of a hydrazone intermediate followed by cyclization[1][2].

  • Formation of (Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid: Benzohydrazide and benzoylformic acid are reacted in deionized water at 60°C. The resulting precipitate, the hydrazone intermediate, is collected by filtration.

  • Cyclization to this compound: The dried hydrazone is suspended in tetrahydrofuran (THF). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) is added to the suspension, and the reaction mixture is stirred at room temperature. The product is then isolated through extraction and purification.

General Characterization Methods

The following are general protocols for the analytical techniques used to characterize 1,3,4-oxadiazole and related heterocyclic derivatives, which are applicable to the title compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using KBr pellets or as a thin film on a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Melting Point (MP): Melting points are determined using a standard melting point apparatus and are reported uncorrected.

Visualized Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Benzohydrazide + Benzoylformic Acid hydrazone (Z)-2-(2-benzoylhydrazineylidene) -2-phenylacetic acid start->hydrazone Condensation cyclization Cyclization with EDC•HCl in THF hydrazone->cyclization product This compound cyclization->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp

A flowchart illustrating the synthesis and analytical workflow for this compound.

logical_relationship cluster_properties Comparative Properties compound This compound isomer 2,4-diphenyl-5,6-dihydro-4H- 1,3,4-oxadiazin-5-one compound->isomer Structural Isomer oxadiazole 2,5-Diphenyl-1,3,4-oxadiazole compound->oxadiazole Related Scaffold (5-membered ring) physchem Physicochemical Properties compound->physchem spectro Spectroscopic Data compound->spectro isomer->physchem isomer->spectro oxadiazole->physchem oxadiazole->spectro

A diagram showing the logical relationship between the target compound and its analogs for comparative analysis.

References

Safety Operating Guide

Prudent Disposal of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one: A Guide Based on General Laboratory Safety Principles

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Therefore, in the absence of specific hazard and disposal information, a cautious approach based on established general principles for the disposal of laboratory chemical waste is imperative. The following procedures are recommended for researchers, scientists, and drug development professionals handling this compound. These guidelines are predicated on the assumption that the compound is a solid, non-reactive, non-halogenated organic chemical.

Recommended Disposal Protocol

Step 1: Waste Characterization and Segregation

The first crucial step is to characterize the waste. Based on its chemical structure (a heterocyclic ketone), this compound should be treated as a non-halogenated organic solid waste. It is critical to not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or reactive chemicals, to ensure safe and compliant disposal.

Step 2: Selection of Appropriate Waste Container

Use a designated, properly labeled, and compatible container for the collection of solid chemical waste. The container should be made of a material that will not react with the chemical. It must have a secure, tight-fitting lid to prevent any release of the substance.

Step 3: Proper Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazard(s) (if known, otherwise list as "Chemical Waste for Disposal")

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

Step 4: Safe Storage

Store the waste container in a designated, well-ventilated, and secure area, away from heat, ignition sources, and incompatible materials. The storage location should be clearly marked as a satellite accumulation area for hazardous waste.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Provide them with all available information about the compound. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Summary of Waste Characteristics and Disposal Considerations

Waste CharacteristicDisposal Consideration
Physical State Solid
Chemical Class Heterocyclic Organic Compound (non-halogenated)
Assumed Hazards Treat as potentially harmful if swallowed, skin irritant, and eye irritant.[1]
Container Type Labeled, sealed, and compatible solid waste container.
Disposal Method Collection by a licensed hazardous waste disposal company.
Incompatibilities Likely incompatible with strong oxidizing agents.[1][2][3]

Disposal Workflow for Uncharacterized Laboratory Chemicals

DisposalWorkflow cluster_prep Preparation & Assessment cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Begin Disposal Process for This compound sds_check Search for Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found no_sds SDS Not Found: Proceed with Caution sds_found->no_sds No characterize Characterize Waste: - Solid - Non-halogenated Organic - Non-reactive sds_found->characterize Yes (Follow SDS Section 13) no_sds->characterize segregate Segregate from other waste streams characterize->segregate container Select Compatible, Labeled Solid Waste Container segregate->container labeling Label Container with: - Full Chemical Name - 'Hazardous Waste' - Contact Information & Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact end Professional Disposal by Licensed Contractor ehs_contact->end

Caption: Disposal workflow for an uncharacterized chemical.

Disclaimer: This information is provided as a general guide in the absence of specific data for this compound. It is the responsibility of the user to ensure that all waste disposal activities are conducted in accordance with local, state, and federal regulations, and with the approval of their institution's Environmental Health and Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.